hexamine dinitrate
Description
BenchChem offers high-quality hexamine dinitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about hexamine dinitrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
18423-21-7 |
|---|---|
Molecular Formula |
C6H4ClN2+ |
Synonyms |
hexamine dinitrate |
Origin of Product |
United States |
Foundational & Exploratory
What are the fundamental properties of hexamine dinitrate?
An In-depth Technical Guide on the Core Properties of Hexamine Dinitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamine dinitrate (HDN), a dinitrate salt of hexamethylenetetramine, is a significant intermediate in the synthesis of high-energy materials, most notably RDX (Cyclotrimethylenetrinitramine). While possessing weak explosive properties itself, its role as a precursor makes a thorough understanding of its fundamental characteristics crucial for process optimization, safety, and the development of novel energetic materials. This technical guide provides a comprehensive overview of the core chemical, physical, and thermal properties of hexamine dinitrate, including detailed experimental protocols and visual representations of key processes.
Chemical and Physical Properties
Hexamine dinitrate is a white, crystalline solid derived from the nitration of hexamine. It is known to be hygroscopic, readily absorbing moisture from the atmosphere, which can impact its stability and handling. The compound is readily soluble in water; however, aqueous solutions can decompose upon standing, releasing formaldehyde. It is insoluble in several common organic solvents, including alcohol, ether, chloroform, and acetone.
Quantitative Data Summary
The following table summarizes the key quantitative properties of hexamine dinitrate compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₆O₆ | |
| Molecular Weight | 266.21 g/mol | |
| Melting Point | 170.5 °C (with decomposition) | |
| Decomposition Temperatures | Exothermic peaks at 174.0 °C and 200.5 °C | |
| Appearance | White crystalline solid | |
| Solubility (Water) | Readily soluble | |
| Solubility (Organic) | Insoluble in alcohol, ether, chloroform, acetone |
Synthesis of Hexamine Dinitrate
The standard synthesis of hexamine dinitrate involves the controlled nitration of hexamine using nitric acid. The reaction is exothermic, and careful temperature control is critical to ensure a high yield and prevent unwanted side reactions.
Experimental Protocol: Synthesis
The following protocol outlines a common laboratory-scale synthesis of hexamine dinitrate:
-
Preparation of Hexamine Solution: Dissolve 10g of hexamine in 17.5 ml of distilled water.
-
Preparation of Nitric Acid: In a separate reaction vessel, place 11.75 ml of 70% nitric acid (specific gravity = 1.4).
-
Nitration: While maintaining the temperature of the nitric acid at approximately 15°C, add the hexamine solution dropwise with continuous stirring.
-
Crystallization: After the addition is complete, cool the mixture to 5°C to facilitate the precipitation of hexamine dinitrate crystals.
-
Isolation: Separate the crystalline product from the reaction mixture by filtration.
-
Washing: Wash the collected crystals with cold 50% ethanol (B145695), followed by pure ethanol and then ether to remove residual acid and water.
-
Drying: Dry the final product in a vacuum oven at 40°C. A yield of approximately 89% can be expected with this method.
Thermal Decomposition
The thermal behavior of hexamine dinitrate is a critical aspect of its characterization, particularly concerning its stability and potential hazards. Differential Scanning Calorimetry (DSC) analysis reveals an endothermic peak at approximately 170.5°C, corresponding to its melting point, which is immediately followed by two exothermic decomposition peaks at 174.0°C and 200.5°C. The main decomposition products are reported to be nitric acid and hexamine.
Analytical Characterization
A combination of analytical techniques is employed to confirm the identity and purity of synthesized hexamine dinitrate.
Experimental Protocol: Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): Acquire the IR spectrum of the sample. Characteristic transmittance bands for HDN include those for NO₂ deformation (around 642 cm⁻¹), NO stretching (around 860 cm⁻¹), O-NO₂ stretching (around 1274 cm⁻¹), and NO₂ stretching (in the range of 1312-1384 cm⁻¹). These peaks differentiate HDN from the starting hexamine.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the proton NMR spectrum. The spectrum of HDN will show characteristic shifts for the methylene (B1212753) protons of the hexamine core.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Employ LC-MS to determine the molecular weight and purity of the compound. The mass spectrum should show a peak corresponding to the molecular weight of hexamine dinitrate.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG/DTA): Perform thermal analysis to determine the melting point and decomposition temperatures, as described in the previous section.
An In-depth Technical Guide to the Synthesis of Hexamine Dinitrate
Introduction
Hexamine dinitrate (HDN), systematically named 1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane bis(nitric acid), is a salt derived from the nitration of hexamine (hexamethylenetetramine). While possessing relatively weak explosive properties itself, HDN is a critically important intermediate compound, primarily utilized as a precursor in the synthesis of more powerful secondary explosives like RDX (Research Department Explosive). Its role in both the Bachmann and KA processes for RDX production makes its synthesis a key step in the manufacturing of energetic materials. A notable characteristic of HDN is its hygroscopic nature, meaning it readily absorbs moisture from the air, which can affect its storage and handling. This paper details the synthesis of hexamine dinitrate from hexamine and nitric acid, providing comprehensive experimental protocols, quantitative data, and process visualizations.
Synthesis and Experimental Protocols
The standard synthesis of hexamine dinitrate involves the controlled, exothermic reaction of hexamine with nitric acid. Careful temperature management is essential to ensure a high yield and purity of the final product.
Experimental Protocol
A common laboratory-scale procedure for the synthesis of hexamine dinitrate is as follows:
-
Preparation of Hexamine Solution: A solution of hexamine is prepared by dissolving it in distilled water. For example, 10 grams of hexamine can be dissolved in 17.5 mL of distilled water.
-
Reaction Setup: The nitric acid is placed in a reaction flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask should be situated in a cooling bath (e.g., an ice bath) to manage the reaction temperature.
-
Controlled Addition: The hexamine solution is added dropwise to the stirred nitric acid. The rate of addition must be carefully controlled to maintain the reaction temperature at or below 15°C. The use of 65-70% nitric acid is typical for this process.
-
Crystallization: Once the addition is complete, the reaction mixture is further cooled to approximately 5°C to facilitate the precipitation of hexamine dinitrate crystals.
-
Isolation: The solid product is separated from the reaction mixture via vacuum filtration, often using a Büchner funnel.
-
Purification and Drying: The collected crystals may be washed with a cold solvent, such as chilled acetone (B3395972), to remove residual acid and impurities. The final product is then dried in a vacuum oven at a low temperature, for instance, 40°C, to yield a white powder.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of hexamine dinitrate as reported in various studies.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Value | Reference |
|---|---|---|
| Reactants | ||
| Hexamine | 10 g (0.07 mol) | |
| Nitric Acid (70%, sp. gr. 1.4) | 11.75 mL (0.261 mol) | |
| Distilled Water (for Hexamine) | 17.5 mL | |
| Stoichiometric Molar Ratio | 1 mol Hexamine : 2 mol HNO₃ | |
| Reaction Temperature | ≤ 15°C (during addition) | |
| Crystallization Temperature | 5°C | |
| Drying Temperature | 40°C (in vacuum oven) |
| Reported Yield | ~89% | |
Table 2: Physical and Thermal Properties of Hexamine Dinitrate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₄N₆O₆ | |
| Molecular Weight | 266.21 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 170.5°C (endothermic peak) | |
| Decomposition | Exothermic peaks at 174.0°C and 200.5°C |
| Solubility | Soluble in water; insoluble in alcohol, ether, chloroform, acetone | |
Visualizations
Chemical Synthesis Pathway
The diagram below illustrates the direct reaction between hexamine and two equivalents of nitric acid to form the hexamine dinitrate salt.
Caption: Reaction scheme for the formation of Hexamine Dinitrate.
Experimental Workflow
This workflow diagram outlines the key steps involved in the laboratory synthesis of hexamine dinitrate.
Caption: Step-by-step workflow for Hexamine Dinitrate synthesis.
Product Characterization
The synthesized hexamine dinitrate is typically characterized using a variety of analytical techniques to confirm its identity, purity, and thermal properties. These methods include:
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the purity of the product and monitor its subsequent conversion to other compounds.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA/DTA): Employed to determine the material's thermal characteristics, such as its melting point and decomposition temperatures.
-
Spectroscopy (FTIR, ¹H NMR): Used to confirm the chemical structure and functional groups present in the molecule.
-
Liquid Chromatography/Mass Spectrometry (LC/MS): Provides information on the molecular weight and structure.
-
Scanning Electron Microscopy (SEM): Used to examine the crystal morphology of the product.
Chemical structure and composition of hexamine dinitrate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamine dinitrate (HDN), a dinitrate salt of hexamethylenetetramine, is a significant intermediate in the synthesis of high-energy materials, most notably RDX (Research Department Explosive). While possessing weak explosive properties itself, its strategic importance lies in its role as a precursor. This document provides an in-depth technical overview of the chemical structure, composition, properties, and synthesis of hexamine dinitrate, tailored for a scientific audience. It includes a compilation of quantitative data, detailed experimental protocols for its preparation and characterization, and visual representations of its synthesis workflow and decomposition pathways to facilitate a comprehensive understanding.
Chemical Structure and Composition
Hexamine dinitrate is formed by the reaction of hexamine (hexamethylenetetramine) with nitric acid.[1] The chemical structure consists of the caged adamantane-like structure of the hexamine molecule, with two nitrate (B79036) groups attached through ionic bonds. The molecular formula for hexamine dinitrate is C₆H₁₄N₆O₆.[2]
Table 1: Chemical Identity of Hexamine Dinitrate
| Property | Value |
| IUPAC Name | bis(nitric acid);1,3,5,7-tetrazatricyclo[3.3.1.1³,⁷]decane |
| Molecular Formula | C₆H₁₄N₆O₆[2] |
| Molecular Weight | 266.21 g/mol [2] |
| CAS Number | 18423-21-7[3] |
Physicochemical Properties
Hexamine dinitrate is a white crystalline solid.[4] A notable characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the air, which can affect its stability and handling.[3]
Table 2: Physical and Chemical Properties of Hexamine Dinitrate
| Property | Value |
| Melting Point | 170.5 °C (decomposes)[1][5] |
| Solubility | Readily soluble in water.[6] Insoluble in alcohol, ether, chloroform, and acetone.[5][6] |
| Appearance | White crystalline powder[4] |
| Hygroscopicity | Hygroscopic[3][7] |
Synthesis of Hexamine Dinitrate
Experimental Protocol: Synthesis from Hexamine and Nitric Acid
The standard synthesis of hexamine dinitrate involves the controlled nitration of hexamine with nitric acid.[3]
Materials:
Procedure:
-
Dissolve a specific amount of hexamine in distilled water. For example, 10g of hexamine in 17.5ml of distilled water.[8]
-
Cool the hexamine solution in an ice bath.
-
Slowly add the hexamine solution dropwise to a pre-cooled solution of nitric acid (e.g., 11.75ml of 70% nitric acid).[8] The temperature of the reaction mixture should be maintained below 15°C throughout the addition, as the reaction is exothermic.[1][7]
-
After the addition is complete, continue to cool the mixture to approximately 5°C to ensure complete precipitation of the product.[3]
-
Filter the resulting white crystalline solid using a Buchner funnel.[8]
-
Wash the collected solid with ice-cold water to remove any residual acid.[4]
-
Dry the product in a vacuum oven at 40°C.[3]
A reported yield for this process is approximately 89%.[8]
Thermal Decomposition
The thermal behavior of hexamine dinitrate has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry/Differential Thermal Analysis (TG/DTA).[1] The DSC curve for hexamine dinitrate shows an endothermic peak at 170.5°C, which corresponds to its melting point, immediately followed by exothermic peaks indicating decomposition.[1][5] The decomposition process is characterized by two exothermic events, one at approximately 174.0°C and a second at 200.5°C.[1][5] The main decomposition products include nitric acid, hexamine, and formaldehyde.[5]
Applications in Synthesis
The primary and most significant application of hexamine dinitrate is as a precursor in the synthesis of more powerful explosives, particularly RDX (cyclotrimethylenetrinitramine) and DPT (dinitropentamethylenetetramine).[1][3][8]
Conversion to Dinitropentamethylenetetramine (DPT)
Experimental Protocol:
-
Prepare a mixture of glacial acetic acid and acetic anhydride. For example, 5ml of glacial acetic acid and 2ml of acetic anhydride.[8]
-
Add hexamine dinitrate (e.g., 1g) to the acid mixture as a single portion.[8]
-
Maintain the reaction mixture at a controlled temperature of 44±1°C for a period of 15 minutes.[8]
-
Quench the reaction by rapidly cooling the mixture to 12°C.[8]
-
The solid product is then separated by rapid filtration, washed, and dried.[8]
Analytical Characterization
Several analytical techniques are employed to characterize hexamine dinitrate and confirm its purity. These include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.[1]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the chemical structure.[1]
-
Scanning Electron Microscopy (SEM): To observe the morphology of the crystals.[1]
-
Liquid Chromatography/Mass Spectrometry (LC/MS): For separation and identification of the compound and any impurities.[1]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetry/Differential Thermal Analysis (TG/DTA): To study its thermal properties.[1]
References
- 1. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 2. Hexamethylene tetramine dinitrate | C6H14N6O6 | CID 20154711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
Thermal Decomposition Characteristics of Hexamine Dinitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamine dinitrate (HDN), a nitramine salt derived from hexamine, serves as a critical intermediate in the synthesis of high-performance energetic materials, most notably RDX (cyclotrimethylenetrinitramine).[1][2] Understanding its thermal decomposition characteristics is paramount for ensuring safe handling, storage, and optimization of synthetic processes. This technical guide provides an in-depth analysis of the thermal behavior of hexamine dinitrate, compiling available quantitative data, detailing experimental methodologies, and visualizing key processes.
Thermal Decomposition Profile
The thermal decomposition of hexamine dinitrate is a multi-stage process initiated by melting, followed by exothermic decomposition events. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques utilized to elucidate this thermal behavior.
Key Thermal Events
DSC analysis of hexamine dinitrate reveals a distinct endothermic peak at approximately 170.5 °C , which corresponds to its melting point.[1][2] This phase transition is immediately followed by two exothermic peaks, indicating the onset of decomposition. The first exothermic event occurs at 174.0 °C , with a more intense and sharp peak at 200.5 °C , signifying the main decomposition phase.[1][2]
Thermogravimetric analysis further corroborates this decomposition profile, with a notable weight loss step observed around 165 °C , which aligns with the initial decomposition temperature.[2]
Quantitative Thermal Analysis Data
The following table summarizes the key quantitative data obtained from the thermal analysis of hexamine dinitrate.
| Parameter | Value | Technique | Reference |
| Melting Point | 170.5 °C | DSC | [1][2] |
| First Exothermic Peak | 174.0 °C | DSC | [1][2] |
| Second Exothermic Peak | 200.5 °C | DSC | [1][2] |
| Initial Mass Loss Temperature | ~165 °C | TGA | [2] |
Note: Specific mass loss percentages for each decomposition stage and the heat of decomposition for pure hexamine dinitrate are not extensively reported in the reviewed literature. The focus has primarily been on its conversion to other energetic materials.
Experimental Protocols
The characterization of the thermal decomposition of hexamine dinitrate relies on standardized thermal analysis techniques. The following section details the typical experimental protocols employed.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated DSC instrument, such as a Perkin-Elmer Jade DSC, is used.
-
Sample Preparation: A precise mass of the hexamine dinitrate sample (typically around 5 ± 0.1 mg) is weighed into an unsealed alumina (B75360) pan.
-
Heating Program: The sample is heated at a constant rate, commonly 10 K/min (10 °C/min).
-
Temperature Range: The analysis is typically conducted over a temperature range of 0–300 °C.
-
Atmosphere: The experiment is performed under a continuous purge of an inert gas, such as nitrogen, to prevent oxidative side reactions.
-
Calibration: The instrument's heat flow and temperature are calibrated using an indium standard.
Thermogravimetric/Differential Thermal Analysis (TG/DTA)
-
Instrument: A simultaneous TG/DTA instrument, such as a SII TG/DTA 7300 EXSTAR, is utilized.
-
Sample Preparation: A sample of hexamine dinitrate is placed in the instrument's crucible.
-
Heating Program: A linear heating rate, typically 10 K/min (10 °C/min), is applied.
-
Temperature Range: The analysis is generally carried out from room temperature to 300 °C.
-
Atmosphere: An inert nitrogen atmosphere is maintained throughout the experiment.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Thermal Analysis
The following diagram illustrates the typical workflow for the thermal analysis of hexamine dinitrate.
Proposed Initial Decomposition Relationship
While a detailed, multi-step decomposition pathway for hexamine dinitrate is not well-established in the literature, the initial decomposition is understood to involve the breakdown of the parent molecule. The following diagram illustrates the logical relationship of this initial decomposition.
Conclusion
The thermal decomposition of hexamine dinitrate is characterized by a well-defined melting point followed by a two-stage exothermic decomposition. The data presented in this guide, derived from standard thermal analysis techniques, provides a foundational understanding of its thermal stability. Further research, particularly in the areas of decomposition kinetics, heat of decomposition, and evolved gas analysis, would provide a more comprehensive picture of its thermal behavior, aiding in the continued safe and efficient use of this important energetic material precursor.
References
Hexamine Dinitrate: A Technical Examination of its Hygroscopic Nature and Associated Implications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic nature of hexamine dinitrate (HDN) and its significant implications for its storage, handling, and utility as a chemical intermediate. While quantitative data on the water absorption of HDN is not extensively available in public literature, this document synthesizes established knowledge regarding its moisture sensitivity and the resultant effects on its chemical and physical properties.
Hexamine dinitrate is a notable intermediate in the synthesis of more complex energetic materials, such as RDX (Research Department Explosive). However, its practical application is significantly hampered by its propensity to absorb moisture from the atmosphere. This hygroscopic characteristic necessitates stringent control over environmental conditions during its entire lifecycle, from synthesis and purification to storage and subsequent use.
The Ramifications of Moisture Absorption
The interaction of hexamine dinitrate with atmospheric water vapor initiates a cascade of detrimental effects that compromise its integrity and performance. These implications can be broadly categorized into chemical instability, degradation of physical properties, and diminished performance as a synthesis precursor.
Chemical Stability
The presence of water significantly accelerates the decomposition of hexamine dinitrate. In an aqueous environment, HDN is susceptible to hydrolysis, which leads to the breakdown of the hexamine cage structure and the release of formaldehyde (B43269) and nitric acid. This decomposition pathway not only reduces the yield of the desired compound but also introduces impurities that can interfere with subsequent chemical reactions.
The thermal stability of hexamine dinitrate is also compromised by the absorption of moisture. The presence of water can lower the decomposition temperature of the material, increasing the risk of unintended and potentially hazardous exothermic reactions, especially during storage at elevated temperatures.
Physical Properties
One of the most immediate and observable consequences of moisture absorption by hexamine dinitrate is a change in its physical state. The crystalline powder can become damp, leading to the formation of clumps and ultimately caking. This alteration in flowability presents significant challenges in handling and processing, particularly in automated or continuous manufacturing processes where precise dosing is critical.
The change in physical form due to water uptake can also affect the material's density and particle size distribution, which are crucial parameters in many chemical processes.
Performance as a Precursor
For its primary application as a precursor in the synthesis of RDX, the purity and stability of hexamine dinitrate are paramount. The presence of moisture and its decomposition products can lead to undesirable side reactions during the nitrolysis process, resulting in a lower yield and purity of the final RDX product. The introduction of water can also alter the reaction kinetics, making the process more difficult to control and potentially increasing the risk of runaway reactions.
| Implication Category | Specific Effect | Consequence |
| Chemical Stability | Hydrolysis | Decomposition into formaldehyde and nitric acid, reducing purity. |
| Reduced Thermal Stability | Lowered decomposition temperature, increasing risk of exothermic events. | |
| Physical Properties | Caking and Clumping | Poor flowability, challenges in handling and processing. |
| Altered Particle Characteristics | Inconsistent density and particle size distribution. | |
| Performance | Reduced RDX Yield and Purity | Introduction of impurities and side reactions during nitrolysis. |
| Altered Reaction Kinetics | Difficulty in controlling the synthesis process. |
Experimental Protocol for Hygroscopicity Determination
While specific experimental data for hexamine dinitrate is scarce, a general protocol for determining the hygroscopic nature of a chemical substance can be outlined. This protocol is based on established methods for hygroscopicity testing of pharmaceuticals and energetic materials.
Objective
To quantify the moisture absorption of hexamine dinitrate at various relative humidity (RH) levels and to determine its critical relative humidity (CRH), the RH at which a significant increase in water absorption
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Hexamine Dinitrate in Common Organic Solvents
This technical guide provides a comprehensive overview of the solubility of hexamine dinitrate in common organic solvents. Due to the nature of the available data, this guide emphasizes qualitative solubility characteristics and provides detailed experimental protocols for the synthesis of hexamine dinitrate, a crucial precursor in various chemical syntheses.
Introduction to Hexamine Dinitrate
Hexamine dinitrate, also known as methenamine (B1676377) dinitrate, is a salt derived from the heterocyclic organic compound hexamine. It serves as a significant intermediate in the synthesis of various energetic materials, most notably RDX (Research Department Explosive). Its chemical and physical properties, including its solubility, are of critical importance for its handling, purification, and subsequent reactions.
Solubility Profile of Hexamine Dinitrate
Quantitative solubility data for hexamine dinitrate in a wide range of organic solvents is not extensively documented in publicly available literature. However, multiple sources consistently describe its solubility in qualitative terms. Hexamine dinitrate is characterized as being readily soluble in water but demonstrates very low solubility in most common organic solvents.
Table 1: Qualitative Solubility of Hexamine Dinitrate in Various Solvents
| Solvent Classification | Solvent | Solubility |
| Polar Protic | Water | Readily Soluble[1][2] |
| Ethanol (B145695) | Insoluble[1][2] | |
| Methanol | Insoluble | |
| Polar Aprotic | Acetone | Insoluble[1][2] |
| Acetonitrile | No Data Available | |
| Dimethylformamide (DMF) | No Data Available | |
| Dimethyl Sulfoxide (DMSO) | No Data Available | |
| Non-Polar | Ether | Insoluble[1][2] |
| Chloroform | Insoluble[1][2] | |
| Carbon Tetrachloride | Insoluble[2] | |
| Benzene | No Data Available | |
| Toluene | No Data Available | |
| Hexane | No Data Available |
It is important for researchers to note that the term "insoluble" in this context generally indicates very poor solubility, meaning that for practical purposes in many applications, the compound does not dissolve to a significant extent. For processes such as purification by recrystallization, the selection of an appropriate solvent is critical. A suitable solvent for recrystallization would ideally dissolve the compound sparingly at room temperature but show a significant increase in solubility at elevated temperatures. Given the reported insolubility in common solvents, finding an ideal single solvent for the recrystallization of hexamine dinitrate may be challenging.
Experimental Protocol: Synthesis of Hexamine Dinitrate
The synthesis of hexamine dinitrate is a well-established procedure involving the nitration of hexamine. The following protocol is a standard method reported in the literature.
Materials:
-
Hexamine (C₆H₁₂N₄)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Distilled Water
-
Ice Bath
-
Beaker or Erlenmeyer Flask
-
Stirring Rod or Magnetic Stirrer
-
Buchner Funnel and Filter Paper
-
Vacuum Flask
Procedure:
-
Preparation of Hexamine Solution: Dissolve a predetermined amount of hexamine in distilled water in a beaker. The concentration can vary, but a common preparation involves dissolving 50g of hexamine in 150 ml of water.[2]
-
Cooling: Cool the hexamine solution in an ice bath to approximately 0-5°C.
-
Nitration: While vigorously stirring the cooled hexamine solution, slowly add concentrated nitric acid. The nitric acid should also be pre-cooled. The temperature of the reaction mixture should be carefully monitored and maintained below 15-20°C to prevent decomposition and side reactions. The addition of nitric acid will cause the hexamine dinitrate to precipitate out of the solution as a white crystalline solid.
-
Isolation: After the addition of nitric acid is complete, continue stirring the mixture in the ice bath for a short period to ensure complete precipitation.
-
Filtration: Separate the precipitated hexamine dinitrate from the reaction mixture by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any residual acid.[3] Some procedures also recommend washing with cold 50% ethanol, followed by pure ethanol and then ether to facilitate drying.[2]
-
Drying: Dry the purified hexamine dinitrate crystals. This can be done by air drying or in a desiccator.
Safety Precautions:
-
Hexamine dinitrate is an energetic material and should be handled with appropriate care.
-
The reaction with nitric acid is exothermic and requires careful temperature control.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the synthesis in a well-ventilated fume hood.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of hexamine dinitrate.
Caption: Workflow for the synthesis of hexamine dinitrate.
Conclusion
While quantitative data on the solubility of hexamine dinitrate in organic solvents is sparse, qualitative assessments consistently indicate its insolubility in common non-aqueous media. This property is a critical consideration for its purification and use in subsequent chemical transformations. The provided synthesis protocol offers a reliable method for the preparation of hexamine dinitrate, and the accompanying workflow diagram visually outlines this process for clarity. Further research into the quantitative solubility of hexamine dinitrate in a broader range of solvents would be beneficial for the scientific and industrial communities that utilize this important chemical intermediate.
References
An In-depth Technical Guide to the Safe Handling and Storage of Hexamine Dinitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamine dinitrate, a nitramine salt derived from the nitration of hexamine, is a crystalline solid primarily utilized as an intermediate in the synthesis of more powerful energetic materials, such as RDX (Research Department Explosive).[1][2] While considered a relatively weak explosive, its handling and storage necessitate rigorous safety protocols due to its energetic nature and hygroscopic properties.[1][2] This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and storage requirements for hexamine dinitrate, intended for use by professionals in research and development environments.
Hazard Identification and Properties
Understanding the inherent hazards of hexamine dinitrate is fundamental to its safe handling. The primary hazards are associated with its potential for rapid decomposition or deflagration under certain conditions, as well as its hygroscopic nature, which can affect its stability.
Physical and Chemical Properties
A summary of the key physical and chemical properties of hexamine dinitrate is presented in Table 1.
| Property | Value | Reference |
| Appearance | White crystalline solid | [3] |
| Hygroscopicity | Notably hygroscopic | [1][2] |
| Solubility | Readily absorbs moisture from the environment | [1] |
Table 1: Physical and Chemical Properties of Hexamine Dinitrate
Thermal Stability
Thermal analysis is crucial for determining the safe temperature limits for handling and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods for evaluating thermal stability.
| Parameter | Value | Reference |
| Melting Point | 170.5 °C (endothermic peak) | [2] |
| Decomposition | Exothermic peaks at 174.0 °C and 200.5 °C | [2] |
Table 2: Thermal Properties of Hexamine Dinitrate from DSC Analysis
The DSC curve of hexamine dinitrate reveals an endothermic peak corresponding to its melting point, immediately followed by exothermic peaks indicating decomposition.[2] This narrow temperature range between melting and decomposition underscores the need for strict temperature control during handling and storage.
Safe Handling Procedures
Adherence to meticulous handling procedures is paramount to mitigate the risks associated with hexamine dinitrate.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling hexamine dinitrate. The recommended PPE is detailed in Table 3.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Flame-retardant lab coat. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of inhaling dust particles. |
Table 3: Recommended Personal Protective Equipment (PPE)
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure and preventing accidents.
-
Ventilation: All handling of hexamine dinitrate powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Static Control: Use of anti-static tools and grounding of all equipment is essential to prevent ignition from electrostatic discharge.
-
Shielding: A blast shield should be utilized when performing reactions or manipulations that could potentially lead to rapid decomposition.
General Handling Practices
-
Avoid friction, impact, and shock.
-
Use non-sparking tools.
-
Handle small quantities whenever possible.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where hexamine dinitrate is handled.
Storage Requirements
Proper storage of hexamine dinitrate is critical to maintaining its stability and preventing accidental initiation.
Storage Conditions
| Parameter | Requirement | Reference |
| Temperature | Store in a cool, dry place. Recommended storage at -20°C. | [1] |
| Atmosphere | Store in a tightly sealed container to protect from moisture due to its hygroscopic nature. | [1][2] |
| Container | Use compatible, well-sealed containers. | |
| Location | Store in a designated, locked, and well-ventilated cabinet away from heat, sparks, and open flames. |
Table 4: Storage Conditions for Hexamine Dinitrate
Incompatible Materials
Hexamine dinitrate should be stored separately from incompatible materials to prevent hazardous reactions. Known incompatibilities for its precursor, hexamine, which should be considered for the dinitrate salt, include:
-
Strong oxidizing agents
-
Strong acids
-
Some metals
A thorough compatibility study is recommended for any materials that will come into contact with hexamine dinitrate.
Experimental Protocols
Synthesis of Hexamine Dinitrate
The following is a typical laboratory-scale synthesis protocol for hexamine dinitrate.[4]
Materials:
-
Hexamine
-
Distilled water
-
Nitric acid (70%)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Prepare a solution of hexamine in distilled water.
-
Cool the hexamine solution in an ice bath.
-
Slowly add the hexamine solution dropwise to the nitric acid while maintaining the temperature at approximately 15°C.[4]
-
After the addition is complete, continue stirring for a specified period while maintaining the low temperature.
-
Cool the final mixture to 5°C to precipitate the hexamine dinitrate.[1]
-
Separate the crystalline product by filtration.
-
Wash the product with cold distilled water to remove residual acid.
-
Dry the product in a vacuum oven at a temperature not exceeding 40°C.[1]
Caption: Synthesis Workflow for Hexamine Dinitrate.
Thermal Analysis using DSC/TGA
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Inert gas supply (e.g., Nitrogen)
-
Sample pans (e.g., aluminum)
Procedure:
-
Accurately weigh a small sample (typically 1-5 mg) of hexamine dinitrate into a sample pan.
-
Place the sample pan and a reference pan into the instrument.
-
Purge the instrument with an inert gas at a constant flow rate.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-300 °C).
-
Record the heat flow (DSC) and mass change (TGA) as a function of temperature.
Caption: Workflow for DSC/TGA Thermal Analysis.
Risk Assessment and Emergency Procedures
A thorough risk assessment should be conducted before any work with hexamine dinitrate is initiated.
Caption: Logical Flow for Risk Assessment.
Spills
-
Small Spills: Carefully sweep up the solid material using non-sparking tools and place it in a sealed container for disposal. Avoid creating dust.
-
Large Spills: Evacuate the area. Prevent the spread of dust. Contact emergency response personnel.
Fire
-
In case of fire, evacuate the area immediately.
-
Use a Class D fire extinguisher for fires involving combustible metals that may be present. For other fires, use a chemical powder or carbon dioxide extinguisher.
-
Do not use water, as it may react with certain materials or spread contamination.
First Aid
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Give large quantities of water. Seek immediate medical attention.
Conclusion
Hexamine dinitrate, while a useful intermediate, presents notable hazards that require careful management. By adhering to the safety precautions, handling procedures, and storage requirements outlined in this guide, researchers and scientists can minimize the risks associated with its use. A proactive approach to safety, including thorough risk assessments and the implementation of robust control measures, is essential for maintaining a safe laboratory environment.
References
Hexamine dinitrate CAS number and chemical identifiers.
This technical guide provides a comprehensive overview of hexamine dinitrate (HDN), a significant intermediate in the synthesis of high explosives. The document is intended for researchers, scientists, and professionals in chemical and materials science, detailing its chemical identity, properties, synthesis, and applications.
Chemical Identity and Properties
Hexamine dinitrate is a crystalline salt formed from the reaction of hexamine (hexamethylenetetramine) with nitric acid.[1] While it is a relatively weak explosive on its own, its primary importance lies in its role as a precursor for the production of more powerful explosives like RDX (Research Department Explosive).[1][2] The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and handling.[1][2]
Table 1: Chemical Identifiers for Hexamine Dinitrate
| Identifier | Value |
| CAS Number | 18423-21-7[2][3][4][5][6] |
| PubChem CID | 20154711[7] |
| IUPAC Name | bis(nitric acid);1,3,5,7-tetrazatricyclo[3.3.1.1³,⁷]decane[7] |
| Molecular Formula | C₆H₁₄N₆O₆[7] |
| Molecular Weight | 266.21 g/mol [7] |
| InChI | InChI=1S/C6H12N4.2HNO3/c1-7-2-9-4-8(1)5-10(3-7)6-9;22-1(3)4/h1-6H2;2(H,2,3,4)[7] |
| InChIKey | PRJYJUBZXNZEGS-UHFFFAOYSA-N[7] |
| Canonical SMILES | C1N2CN3CN1CN(C2)C3.--INVALID-LINK--(O)[O-].--INVALID-LINK--(O)[O-][7] |
| Synonyms | Hexamethylene tetramine (B166960) dinitrate, HDN[1][7] |
Table 2: Physicochemical and Thermal Properties of Hexamine Dinitrate
| Property | Value |
| Appearance | White crystalline solid[8] |
| Solubility | Readily soluble in water. Insoluble in alcohol, ether, chloroform, acetone, and carbon tetrachloride.[1][8] |
| Melting Point | 170.5 °C (endothermic peak)[1] |
| Decomposition | Exothermic peaks at 174.0 °C and 200.5 °C[1] |
| Hygroscopicity | Notably hygroscopic[2] |
Synthesis and Experimental Protocols
The synthesis of hexamine dinitrate is a well-established procedure involving the controlled nitration of hexamine. It is a critical intermediate in the production of RDX through processes like the Bachmann process and the KA process.[1][2][9] Using the dinitrate salt in the KA process is more efficient as it reduces the amount of nitric acid required for the subsequent nitrolysis reaction.[2]
Standard Preparation Protocol
This protocol describes a common laboratory method for synthesizing hexamine dinitrate with a reported yield of approximately 89%.[2]
Materials:
-
Hexamine (C₆H₁₂N₄)
-
Concentrated Nitric Acid (70%, specific gravity 1.4)
-
Distilled Water
-
Ice bath
-
Reaction vessel
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Methodology:
-
Preparation of Hexamine Solution: Prepare a solution by dissolving hexamine in distilled water. For example, 10g of hexamine in 17.5ml of distilled water.[10]
-
Nitration Reaction: Place the nitric acid (e.g., 11.75ml) in the reaction vessel, which is cooled in an ice bath to maintain a low temperature.[10]
-
Controlled Addition: Add the hexamine solution dropwise to the cold nitric acid while stirring continuously.[2] The temperature of the reaction mixture must be carefully controlled and maintained at approximately 15°C, as the reaction is exothermic.[2][10]
-
Crystallization: After the addition is complete, cool the final mixture further to 5°C to ensure complete precipitation of the hexamine dinitrate crystals.[2][10]
-
Separation: Separate the crystalline product from the reaction mixture by filtration, for instance, using a vacuum pump.[2][10]
-
Washing (Optional but Recommended): To purify the product, wash the crystals quickly with 50% ethyl alcohol cooled to 0°C, followed by washes with pure, cold alcohol and finally with ether.[8]
-
Drying: Dry the final product in a vacuum oven at a temperature of 40°C.[2]
Caption: Experimental workflow for the synthesis of Hexamine Dinitrate.
Applications in Explosive Material Synthesis
The principal application of hexamine dinitrate is as a key intermediate in the manufacturing of RDX (Hexogen), a powerful and widely used military explosive.[2][9] It serves as the starting material for nitrolysis in both the Bachmann and KA processes, which are common industrial methods for RDX production.[2]
The conversion of hexamine dinitrate is a critical step in these synthetic pathways.[2] For example, in the Bachmann process, hexamine dinitrate reacts with nitric acid and ammonium (B1175870) nitrate (B79036) in the presence of acetic anhydride (B1165640) to yield RDX.
Caption: Role of Hexamine Dinitrate as a precursor in RDX production.
Kinetic Studies
The conversion of hexamine dinitrate to subsequent intermediates like dinitropentamethylenetetramine (DPT) has been the subject of kinetic analysis. Studies have investigated whether the reaction follows first-order or second-order kinetics.[2] At an optimal reaction temperature of 45°C, a rapid initial conversion is observed, with approximately two-thirds of the hexamine dinitrate being consumed within the first 15 minutes.[2]
Table 3: Activation Energy for Hexamine Dinitrate Conversion to DPT
| Kinetic Model | Activation Energy (kJ/mol) |
| First-Order | 87.047[2] |
| Second-Order | 96.218[2] |
This data, derived from the Arrhenius equation by plotting ln(k) against 1/T, is crucial for optimizing reaction conditions and ensuring process safety in the industrial production of related energetic materials.[2]
This document is for informational and research purposes only and should not be used as a guide for performing chemical syntheses without appropriate training, safety precautions, and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
- 3. Page loading... [guidechem.com]
- 4. hexamine dinitrate | 18423-21-7 [chemicalbook.com]
- 5. Cas 18423-21-7,hexamine dinitrate | lookchem [lookchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Hexamethylene tetramine dinitrate | C6H14N6O6 | CID 20154711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. RDX - Wikipedia [en.wikipedia.org]
- 10. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
A Comprehensive Technical Guide to Hexamine Dinitrate: Synthesis, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamine dinitrate, a dinitrate salt of hexamethylenetetramine, is a significant intermediate in the synthesis of various energetic materials, most notably RDX (cyclotrimethylenetrinitramine). This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and physicochemical properties of hexamine dinitrate. Detailed experimental protocols for its preparation and characterization are presented, along with a summary of its key quantitative data. This document is intended to serve as a comprehensive resource for professionals in chemical research and development.
Molecular Profile
Hexamine dinitrate is formed through the reaction of hexamine with nitric acid. The structure consists of the caged polycyclic amine, hexamine, with two of its nitrogen atoms protonated and ionically bonded to nitrate (B79036) groups.
Molecular Formula: C₆H₁₄N₆O₆[1]
Molecular Weight: 266.21 g/mol [1]
Chemical Structure: The hexamine cage structure is maintained, with two nitrate ions associated with the protonated nitrogen atoms of the hexamine molecule.
Physicochemical Properties
Hexamine dinitrate is a white crystalline solid. It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2][3] A summary of its key quantitative properties is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₄N₆O₆ | [1] |
| Molecular Weight | 266.21 g/mol | [1] |
| Melting Point | 170.5 °C (endothermic peak) | [2][3][4] |
| Decomposition Temperatures | 174.0 °C and 200.5 °C (exothermic peaks) | [2][3][4] |
| Solubility | Readily soluble in water. Insoluble in alcohol, ether, chloroform, and acetone. | [2][5] |
Synthesis of Hexamine Dinitrate
The synthesis of hexamine dinitrate is achieved through the controlled nitration of hexamine. The reaction is exothermic and requires careful temperature management to ensure a high yield and purity of the product.
Synthesis Pathway
The overall reaction for the formation of hexamine dinitrate from hexamine and nitric acid is as follows:
C₆H₁₂N₄ + 2HNO₃ → C₆H₁₂N₄·2HNO₃ (C₆H₁₄N₆O₆)
This reaction is an acid-base reaction where the basic nitrogen atoms of the hexamine molecule are protonated by the nitric acid.
Caption: Synthesis of Hexamine Dinitrate.
Detailed Experimental Protocol
This protocol is based on established laboratory procedures for the synthesis of hexamine dinitrate.[5][6][7]
Materials:
-
Hexamine (C₆H₁₂N₄)
-
Concentrated Nitric Acid (70%, specific gravity 1.4)
-
Distilled Water
-
Ethanol (95%)
-
Diethyl Ether
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Preparation of Hexamine Solution: In a beaker, dissolve 50 g of hexamine in 150 ml of distilled water. Cool the solution to 0 °C in an ice bath with continuous stirring.[5]
-
Nitration: While maintaining the temperature at or below 15 °C, slowly add concentrated nitric acid dropwise to the hexamine solution with vigorous stirring.[3][6] The hexamine dinitrate will precipitate as a white crystalline solid.
-
Isolation of Product: Once the addition of nitric acid is complete, continue stirring the mixture in the ice bath for another 15-30 minutes to ensure complete precipitation.
-
Filtration and Washing: Filter the precipitated hexamine dinitrate using a Buchner funnel under vacuum. Wash the crystals sequentially with ice-cold 50% ethanol, followed by 95% ethanol, and finally with diethyl ether to remove any unreacted starting materials and residual acid.[5]
-
Drying: Dry the purified hexamine dinitrate in a vacuum oven at a temperature not exceeding 40-50 °C to a constant weight.
Safety Precautions:
-
All procedures should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
Hexamine dinitrate is an energetic material and should be handled with care, avoiding friction and impact.
Characterization
The identity and purity of the synthesized hexamine dinitrate can be confirmed using various analytical techniques.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The spectrum of hexamine dinitrate will show characteristic peaks for the amine groups of the hexamine cage and the nitrate groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the hexamine cage. In ¹H NMR, the protons of the methylene (B1212753) bridges in the hexamine core will exhibit a characteristic chemical shift.[2]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and decomposition temperatures of the compound, which are key indicators of its thermal stability.[2][3][4]
Applications
The primary application of hexamine dinitrate is as a precursor in the synthesis of the powerful high explosive RDX.[2][3] The use of hexamine dinitrate in the Bachmann process for RDX production is a well-established method.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Synthesis and Analysis Workflow.
References
- 1. Hexamethylene tetramine dinitrate | C6H14N6O6 | CID 20154711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 5. prepchem.com [prepchem.com]
- 6. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
- 7. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
Hexamine Dinitrate: A Comprehensive Technical Overview of its Physical and Crystallographic Properties
For Immediate Release
This technical guide provides an in-depth analysis of the physical appearance and crystal structure of hexamine dinitrate, a significant intermediate in the synthesis of high-energy materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed data and experimental protocols.
Physical Appearance
Hexamine dinitrate, also known as hexamethylenetetramine dinitrate (HDN), presents as a white, crystalline solid.[1] The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere, which necessitates careful handling and storage conditions to maintain its purity and stability.[2] When synthesized, it typically precipitates as small, fine white crystals.
Physicochemical Properties
Key physicochemical data for hexamine dinitrate has been compiled from various sources and is presented in Table 1 for clear comparison. The compound exhibits a distinct melting point followed by decomposition at higher temperatures.
Table 1: Physicochemical Properties of Hexamine Dinitrate
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₆O₆ | [3] |
| Molecular Weight | 266.21 g/mol | [3] |
| Melting Point | 170.5 °C (endothermic peak) | [2][4] |
| Decomposition Temperatures | 174.0 °C and 200.5 °C (exothermic peaks) | [2][4] |
| Appearance | White crystalline solid | [1] |
| Hygroscopicity | Hygroscopic | [2] |
Crystal Structure
Experimental Protocols
The methodologies employed for the synthesis and characterization of hexamine dinitrate are crucial for obtaining reliable and reproducible data.
Synthesis of Hexamine Dinitrate
A common and established method for the synthesis of hexamine dinitrate involves the nitration of hexamine.[6]
Protocol:
-
A solution of hexamine is prepared in distilled water.
-
The hexamine solution is added dropwise to a cooled solution of concentrated nitric acid.
-
The temperature of the reaction mixture is maintained at or below 15°C to control the exothermic reaction.
-
Upon addition, hexamine dinitrate precipitates out of the solution.
-
The resulting crystalline solid is isolated by filtration.
-
The product is then washed and dried under vacuum.
Characterization Techniques
Several analytical methods are employed to characterize hexamine dinitrate:
-
Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the molecular structure and the presence of functional groups.[2]
-
Scanning Electron Microscopy (SEM): Employed to study the morphology and particle size of the crystals.[2]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Utilized to determine the melting point and decomposition temperatures.[2][4]
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and to monitor reaction kinetics.[6]
-
Powder X-ray Diffraction (XRD): Applied for phase identification and to confirm the crystalline nature of the material.[2]
Logical Relationship Diagram
The following diagram illustrates the logical workflow from the synthesis of hexamine to the characterization of hexamine dinitrate's physical and structural properties.
References
- 1. reelmind.ai [reelmind.ai]
- 2. researchgate.net [researchgate.net]
- 3. H [degruyterbrill.com]
- 4. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
Basic chemical reactions involving hexamine dinitrate.
An In-depth Technical Guide to the Core Chemical Reactions of Hexamine Dinitrate
Introduction
Hexamine dinitrate (HDN), systematically named 1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane dinitrate, is a salt derived from the heterocyclic organic compound hexamine (hexamethylenetetramine). While considered a relatively weak explosive, its primary significance in the field of energetic materials lies in its role as a crucial intermediate for the synthesis of more powerful secondary explosives, most notably RDX (Research Department Explosive) and DPT (Dinitropentamethylenetetramine).[1][2][3] Its utility in these synthetic pathways, such as the Bachmann and KA processes for RDX production, makes it a subject of considerable interest.[3][4][5]
This technical guide provides a comprehensive overview of the fundamental chemical reactions involving hexamine dinitrate, including its synthesis, thermal decomposition, and key conversion pathways. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed experimental protocols, quantitative data, and a clear understanding of the underlying chemical transformations. The compound is known to be hygroscopic, readily absorbing moisture, which can impact its stability and handling.[1][5][6]
Synthesis of Hexamine Dinitrate
The standard synthesis of hexamine dinitrate involves the direct nitration of hexamine with nitric acid. This acid-base reaction is exothermic, necessitating careful temperature control to ensure high yield and purity.[6]
Reaction Pathway
The synthesis is a salt formation reaction where two of the tertiary amine nitrogen atoms in the hexamine cage are protonated by nitric acid.
Caption: Synthesis of Hexamine Dinitrate from Hexamine and Nitric Acid.
Experimental Protocol
The following protocol is a standard laboratory procedure for the synthesis of hexamine dinitrate:[2][3][7]
-
Preparation of Hexamine Solution: Dissolve 10g (0.07 mol) of hexamine in 17.5 mL of distilled water.
-
Reaction Setup: Place 11.75 mL (0.261 mol) of concentrated nitric acid (d=1.4 g/mL) into a reaction vessel equipped with stirring and cooling capabilities (e.g., an ice bath).
-
Nitration: Cool the nitric acid to below 15°C. Add the hexamine solution dropwise to the stirred nitric acid. The rate of addition must be controlled to maintain the reaction temperature at or below 15°C to prevent side reactions and decomposition.[1][6]
-
Precipitation: As the hexamine solution is added, hexamine dinitrate precipitates as fine white crystals.[7]
-
Isolation: After the addition is complete, cool the mixture further to 5°C to maximize precipitation.[3]
-
Filtration and Washing: Separate the crystalline product by vacuum filtration. Wash the crystals with ice-cold 50% ethyl alcohol, followed by pure, cold ethyl alcohol and finally ether to remove residual acid and water.[7]
-
Drying: Dry the final product in a vacuum oven at approximately 40°C.
Quantitative Data: Synthesis
| Parameter | Value | Reference |
| Starting Material | Hexamine | [2] |
| Reagent | Concentrated Nitric Acid | [2][6] |
| Reaction Temperature | < 15°C | [1][4][6] |
| Average Yield | ~89% | [2][3] |
| Reported Max Yield | ~95% | [2] |
Thermal Decomposition
Hexamine dinitrate is an energetic material that undergoes exothermic decomposition upon heating. Understanding its thermal behavior is critical for safe handling and storage.
Decomposition Characteristics
Differential Scanning Calorimetry (DSC) analysis reveals a distinct thermal profile for hexamine dinitrate. It first undergoes an endothermic transition corresponding to its melting point, immediately followed by sharp exothermic peaks indicating decomposition.[1][4][5]
Caption: Thermal decomposition pathway of Hexamine Dinitrate.
Quantitative Data: Thermal Properties
| Thermal Event | Temperature (°C) | Reference |
| Melting Point (Endotherm) | 170.5 | [1][4][5] |
| First Decomposition (Exotherm) | 174.0 | [1][4][5] |
| Second Decomposition (Exotherm) | 200.5 | [1][4][5] |
In the presence of water, hexamine dinitrate can decompose even at lower temperatures, hydrolyzing to form hexamine, nitric acid, and formaldehyde.[5]
Conversion to Dinitropentamethylenetetramine (DPT)
A significant reaction of hexamine dinitrate is its conversion to Dinitropentamethylenetetramine (DPT), another important intermediate in energetic materials synthesis.[2][8] This reaction involves the rearrangement and nitration of the hexamine cage structure.
Reaction Pathway
The conversion is typically achieved by reacting hexamine dinitrate with a mixture of acetic acid and acetic anhydride (B1165640).
Caption: Experimental workflow for the conversion of HDN to DPT.
Experimental Protocol
The following procedure details the conversion of hexamine dinitrate to DPT:[2][3]
-
Reagent Mixture: Prepare a mixture of 5 mL of glacial acetic acid and 2 mL of acetic anhydride in a reaction vessel.
-
Reaction Initiation: Add 1g (0.00375 mol) of hexamine dinitrate to the acid mixture as a single portion.
-
Heating: Heat the reaction mixture to 44-45°C and maintain this temperature for a 15-minute period with stirring.[2][3] Studies indicate this is the optimal temperature for the reaction.[3]
-
Quenching: After 15 minutes, rapidly cool the reaction mixture to 12°C by adding ice or using an ice bath to quench the reaction.
-
Isolation: The solid DPT product will precipitate. Separate the solid via rapid filtration.
-
Washing and Drying: Wash the product and dry it under a vacuum.
Quantitative Data: DPT Conversion
| Parameter | Value | Reference |
| Reaction Temperature | 45 ± 1°C | [2][3] |
| Reaction Time | 15 minutes | [2][3] |
| Product Yield | ~65% | [2] |
| Activation Energy (Ea) - 1st Order Model | 87.05 kJ/mol | [2][3] |
| Activation Energy (Ea) - 2nd Order Model | 96.22 kJ/mol | [2][3] |
Kinetic studies show that at 45°C, approximately two-thirds of the hexamine dinitrate is consumed within the first 15 minutes of the reaction.[2][3]
Other Key Reactions
Precursor to RDX
Hexamine dinitrate is a key intermediate in the Bachmann process, a common industrial method for producing RDX. In this process, hexamine is reacted with nitric acid, acetic anhydride, and ammonium (B1175870) nitrate. The formation of the dinitrate salt is an initial step.[1][4] Using pre-formed hexamine dinitrate in the "KA process" can reduce the total amount of nitric acid required for the nitrolysis, making the process more efficient.[3][5] The overall nitrolysis reaction is complex, involving the cleavage and rearrangement of the hexamine cage.[6][9]
Reaction with Trifluoroacetic Anhydride
When hexamine dinitrate is dissolved in liquid sulfur dioxide and treated with a mixture of nitric acid and trifluoroacetic anhydride, it yields 1-trifluoroacetyl-3,5-dinitro-1,3,5-triazacyclohexane, a nitramine not formed under standard conditions.[10]
Conclusion
Hexamine dinitrate is a compound of fundamental importance in the synthesis of high-energy nitramines. Its basic chemical reactions are centered on its formation from hexamine, its controlled thermal decomposition, and its conversion into more complex energetic materials like DPT and RDX. The synthesis and subsequent reactions require precise control of conditions, particularly temperature, to ensure high yields and prevent runaway reactions. The data and protocols summarized in this guide offer a technical foundation for professionals working with this versatile chemical intermediate.
References
- 1. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 2. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 3. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
- 4. [PDF] Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. sid.ir [sid.ir]
- 9. RDX - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Understanding the energetic properties of hexamine dinitrate.
An In-depth Technical Guide on the Energetic Properties of Hexamine Dinitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamine Dinitrate (HDN) is a crystalline solid primarily recognized for its role as a crucial intermediate in the synthesis of more powerful secondary explosives, such as RDX (Research Department Explosive). While characterized as a relatively weak explosive itself, a thorough understanding of its energetic and physicochemical properties is essential for safe handling, storage, and optimization of related synthetic processes.[1][2] This guide provides a comprehensive overview of the synthesis, thermal behavior, and energetic characteristics of HDN, supported by detailed experimental protocols and structured data for ease of reference.
Introduction
Hexamine dinitrate, a dinitrate salt of hexamethylenetetramine, is a significant compound in the field of energetic materials.[1][3] Its principal application lies not as a standalone explosive but as a stabilized precursor for the nitrolysis reaction to produce RDX, one of the most important military explosives.[1][4] The use of HDN in synthetic pathways like the Bachmann and KA processes is advantageous as it can reduce the amount of nitric acid required, making the process more efficient.[4] However, the practical application of HDN is limited by its hygroscopic nature, meaning it readily absorbs moisture from the air.[1][4]
Synthesis and Physicochemical Properties
The synthesis of Hexamine Dinitrate is a well-established process involving the controlled nitration of hexamine.
Synthesis of Hexamine Dinitrate
The standard synthesis protocol involves the reaction of an aqueous solution of hexamine with nitric acid under controlled temperature conditions.[4]
Experimental Protocol: Synthesis of Hexamine Dinitrate
-
Preparation of Reactants: Prepare a solution of hexamine (e.g., 10g) in distilled water (e.g., 17.5ml).[5]
-
Reaction Setup: Place nitric acid (70%, specific gravity = 1.4) in a reaction vessel equipped with cooling and stirring.
-
Controlled Addition: Cool the reaction vessel to below 15°C.[1] Add the hexamine solution dropwise to the nitric acid, ensuring the temperature does not exceed 15°C due to the exothermic nature of the reaction.[1][4]
-
Crystallization: Once the addition is complete, cool the mixture further to approximately 5°C to facilitate the precipitation of hexamine dinitrate crystals.[4]
-
Isolation: Separate the white crystalline product by vacuum filtration.[3][4]
-
Washing and Drying: Wash the crystals with ice-cold water or ethanol (B145695) to remove residual acid, followed by drying in a vacuum oven at 40°C.[3][4] This process typically yields approximately 89%.[5]
Caption: Visual workflow of the Hexamine Dinitrate (HDN) synthesis process.
Physicochemical Properties
A summary of the key physicochemical properties of HDN is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂N₄·2HNO₃ | [1] |
| Appearance | White, crystalline solid | [3] |
| Hygroscopicity | Hygroscopic | [1][2][6] |
| Primary Application | Precursor for RDX synthesis | [1][2][4][6] |
Thermal Analysis and Decomposition
The thermal stability of HDN is a critical parameter for its safe handling and use in subsequent reactions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used for its characterization.
The thermal decomposition of HDN occurs in distinct stages. The DSC curve shows an initial endothermic peak at approximately 170.5°C, which corresponds to its melting point.[1][2][6] This is immediately followed by two exothermic peaks, one at 174.0°C and a second, more significant one at 200.5°C, indicating a two-stage decomposition process.[1][2][6]
| Thermal Event | Temperature (°C) | Type | Reference(s) |
| Melting | 170.5 | Endothermic | [1][2][6] |
| Decomposition (Peak 1) | 174.0 | Exothermic | [1][2][6] |
| Decomposition (Peak 2) | 200.5 | Exothermic | [1][2][6] |
Experimental Protocol: Thermal Analysis (DSC/TGA)
-
Sample Preparation: A small, precisely weighed sample of HDN (typically 1-5 mg) is placed into an aluminum crucible.
-
Instrumentation: The analysis is performed using a calibrated DSC/TGA instrument.
-
Analysis Conditions: The sample is heated over a temperature range (e.g., 30°C to 300°C) at a constant heating rate, commonly 10 K/min.[1]
-
Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge rate.[1]
-
Data Acquisition: The instrument records the heat flow (DSC) and mass change (TGA) as a function of temperature, allowing for the identification of thermal events like melting and decomposition.
Caption: Standard experimental workflow for DSC/TGA analysis of HDN.
Energetic Properties and Sensitivity
While HDN is classified as a weak explosive, its primary energetic significance is its role as a precursor to more powerful nitramines.[1]
Precursor for High Explosives
HDN is a key intermediate in the production of RDX and DPT (Dinitropentamethylene Tetramine).[4][5] The conversion of HDN to these materials involves further nitrolysis, often in the presence of acetic anhydride.[5] The activation energy for the conversion of HDN to DPT has been reported as approximately 87.05 kJ/mol (first-order model) and 96.22 kJ/mol (second-order model).[4][5]
Caption: Logical pathway showing HDN's role as an intermediate.
Sensitivity to External Stimuli
The sensitivity of an explosive to impact and friction is a critical safety parameter.[7] Secondary explosives like HDN are generally less sensitive than primary explosives.[7] While specific, standardized impact and friction sensitivity values for Hexamine Dinitrate are not prominently available in the reviewed literature, the protocols for their determination are well-established.
Experimental Protocol: Impact Sensitivity (BAM Fallhammer Method)
The BAM Fallhammer test is a standard method for determining the impact sensitivity of explosives.[8][9]
-
Apparatus: A calibrated drop-weight tower (e.g., Julius Peters or BFH-12A) is used, with standard drop weights (e.g., 1.0 kg, 5.0 kg, 10.0 kg).[8][10][11]
-
Sample Preparation: A small, measured volume of the substance (e.g., 40 mm³) is placed in the impact device, which consists of two steel cylinders and a guide ring.[8]
-
Testing Procedure: The drop weight is released from a specified height, delivering a known impact energy (in Joules) to the sample.
-
Observation: The result is recorded as a "reaction" (e.g., flame, smoke, audible report) or "no reaction".[8][12]
-
Data Analysis: A statistical method, such as the Bruceton "up-and-down" procedure, is used to determine the height at which there is a 50% probability of initiation (h₅₀).[11] This value is then used to calculate the impact energy.
Experimental Protocol: Friction Sensitivity (BAM Friction Apparatus)
The BAM friction test measures sensitivity to frictional stimuli with combined rubbing and pressure.[9][13]
-
Apparatus: The test uses a standardized apparatus (e.g., Julius Peters or FSKM-10) with a fixed porcelain peg and a moving porcelain plate.[14][15]
-
Sample Preparation: A small amount of the explosive is placed on the roughened porcelain plate.[15]
-
Testing Procedure: The porcelain peg is lowered onto the sample, and a specific load (force in Newtons) is applied via a weighted lever arm.[13][16] An electric motor then moves the plate back and forth under the peg a single time over a set distance.[13]
-
Observation: The result is recorded as a "reaction" (e.g., spark, crackle, explosion) or "no reaction".[16]
-
Data Analysis: The test is repeated multiple times at various loads to find the lowest friction load at which a reaction occurs in at least one out of six trials.[13] A lower force value indicates higher sensitivity.[16]
Conclusion
Hexamine dinitrate is an energetic material of significant industrial importance, primarily serving as a key, handleable intermediate for the production of RDX. Its own energetic properties are modest, and its utility is somewhat constrained by its hygroscopic nature. The thermal profile of HDN is well-defined, with a distinct melting point followed by a multi-stage exothermic decomposition. A comprehensive understanding of its synthesis, thermal behavior, and the protocols used to characterize its sensitivity are paramount for ensuring safety and process efficiency in the field of energetic materials research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 3. m.youtube.com [m.youtube.com]
- 4. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
- 5. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 6. [PDF] Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process | Semantic Scholar [semanticscholar.org]
- 7. Sensitivity (explosives) - Wikipedia [en.wikipedia.org]
- 8. matec-conferences.org [matec-conferences.org]
- 9. d-nb.info [d-nb.info]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. researchgate.net [researchgate.net]
- 13. etusersgroup.org [etusersgroup.org]
- 14. mueller-instruments.de [mueller-instruments.de]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. osti.gov [osti.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of Hexamine Dinitrate
Introduction
Hexamine dinitrate (HDN) is a significant intermediate compound in the synthesis of more powerful explosives, such as RDX (Research Department Explosive).[1][2][3] Although considered a relatively weak explosive itself, its properties and purity are critical for the efficiency and safety of subsequent manufacturing processes.[4] HDN is known to be hygroscopic, meaning it readily absorbs moisture, which can affect its stability and handling.[2][5] Therefore, accurate and thorough characterization of HDN is essential for researchers, scientists, and professionals involved in drug development and energetic materials synthesis.
These application notes provide detailed protocols for the primary analytical techniques used to characterize HDN, including spectroscopic, chromatographic, and thermal methods.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the chemical identity of hexamine dinitrate. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for this purpose.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For HDN, FTIR is crucial for confirming its formation from hexamine by identifying the characteristic vibrational bands associated with the nitrate (B79036) groups (NO₂, O-NO₂).[6]
-
Sample Preparation: Prepare a potassium bromide (KBr) disc. Mix a small amount of the dried HDN sample with spectroscopic grade KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Instrument: A Perkin-Elmer Frontier FTIR Spectrophotometer or equivalent can be used.[1]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Scan the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Collect the spectrum and perform a background subtraction using a blank KBr pellet.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known spectra of hexamine to confirm the presence of nitrate groups.[6]
Table 1: Characteristic FTIR Transmittance Bands for Hexamine Dinitrate
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|
| 642 | NO₂ deformation | [6] |
| 860 | N-O stretching | [6] |
| 1274 | O-NO₂ stretching | [6] |
| 1312-1384 | NO₂ stretching |[6] |
¹H NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of hydrogen atoms. For HDN, ¹H NMR is used to confirm the molecular structure and assess the purity of the sample.[7]
-
Sample Preparation: Dissolve a small amount of the HDN sample in a suitable deuterated solvent, such as DMSO-d₆.[1]
-
Instrument: A Bruker Avance 500 MHz spectrometer or an equivalent high-resolution NMR instrument can be utilized.[1]
-
Data Acquisition:
-
Transfer the sample solution to an NMR tube.
-
Acquire the ¹H NMR spectrum according to standard instrument procedures.
-
-
Data Analysis: Analyze the chemical shifts (δ), integration, and multiplicity of the signals to confirm the structure of HDN.[7]
Table 2: ¹H NMR Spectral Data for Hexamine Dinitrate in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 4.8 | Singlet (s) | 12H, CH₂ | [7] |
| 8.7 | Broad (br) | Protons associated with nitrate groups |[7] |
Chromatographic Characterization
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS), are essential for separating, identifying, and quantifying HDN in a mixture.[1][2] These methods are highly effective for monitoring reaction progress and assessing sample purity.[5][8]
HPLC is a robust technique for separating components of a mixture for qualitative and quantitative analysis. It has been successfully employed to monitor the conversion of hexamine dinitrate to Dinitro Pentamethylene Tetramine (DPT), allowing for the accurate determination of reactant and product concentrations based on retention times and peak areas.[5][8]
-
Sample Preparation: Prepare solutions of known concentrations of the sample in the mobile phase for creating a calibration curve. For reaction monitoring, dilute aliquots of the reaction mixture with the mobile phase.
-
Instrumentation and Conditions:
-
Data Acquisition:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the analysis under isocratic conditions.
-
-
Data Analysis: Identify the peak corresponding to HDN by its retention time (e.g., 4.75 min).[1] Quantify the concentration using a calibration curve constructed from standards.
Table 3: HPLC Method Parameters for Hexamine Dinitrate Analysis
| Parameter | Specification | Reference |
|---|---|---|
| HPLC System | Agilent 1100 series or equivalent | [5][8] |
| Column | Zorbax SB-C18 (4.6 x 250 mm, 5 µm) | [1] |
| Mobile Phase | 43% 1 mM Acetic Acid / 57% Methanol | [1] |
| Elution Mode | Isocratic | [9] |
| Retention Time | 4.75 min |[1] |
LC/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This provides a high degree of certainty in the identification of compounds. It is used for the definitive characterization of synthesized HDN.[1][2]
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Instrumentation and Conditions:
-
Data Acquisition:
-
Inject the sample into the LC system.
-
Acquire data in the specified ion mode.
-
-
Data Analysis: Correlate the retention time from the LC chromatogram with the mass-to-charge ratio (m/z) from the mass spectrum to confirm the identity of HDN.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis/Differential Thermal Analysis (TG/DTA), are used to study the thermal properties of materials, including melting point, decomposition temperature, and thermal stability.[1][2]
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and decomposition temperatures of HDN, providing critical information about its thermal stability.[1][2]
-
Sample Preparation: Accurately weigh a small amount of the sample (approximately 5 ± 0.1 mg) into an unsealed alumina (B75360) pan.[1]
-
Instrument: Perkin-Elmer Jade DSC instrument or equivalent.[1] Perform temperature and heat flow calibrations using an indium standard.[1]
-
Data Acquisition:
-
Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).
Table 4: Thermal Characteristics of Hexamine Dinitrate by DSC
| Thermal Event | Temperature (°C) | Type | Reference |
|---|---|---|---|
| Melting | 170.5 | Endothermic Peak | [1][2] |
| Decomposition | 174.0 | Exothermic Peak | [1][2] |
| Decomposition | 200.5 | Exothermic Peak |[1][2] |
Visualized Workflows
Caption: Overall workflow for HDN characterization.
Caption: Workflow for quantitative HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 3. [PDF] Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 9. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Identification of Hexamine Dinitrate using FTIR Spectroscopy
Introduction
Hexamine dinitrate (HDN) is a crystalline solid used as a precursor in the synthesis of some plastic explosives. Its accurate and rapid identification is crucial for quality control in manufacturing processes and for forensic analysis in drug development and security applications. Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification of chemical substances based on their unique vibrational signatures. This application note provides a detailed protocol for the identification of hexamine dinitrate using FTIR spectroscopy, intended for researchers, scientists, and drug development professionals.
Principle of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. When a sample is irradiated with a broad spectrum of infrared light, its constituent molecules absorb energy at frequencies that excite their bonds to vibrate. The transmitted or reflected light is then analyzed by an interferometer to produce an infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The resulting spectrum serves as a unique molecular "fingerprint," allowing for the identification of the substance by comparing its spectrum to that of a known standard.
Data Presentation: Characteristic FTIR Absorption Bands of Hexamine Dinitrate
The FTIR spectrum of hexamine dinitrate is characterized by several distinct absorption bands corresponding to the vibrational modes of its functional groups. The presence of the nitrate (B79036) groups and the hexamine backbone gives rise to a unique spectral signature that allows for its differentiation from related compounds. The key absorption peaks are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity | Reference |
| 1384 - 1312 | NO₂ Stretching | Strong | |
| 1274 | O-NO₂ Stretching Vibration | Strong | |
| 860 | NO Stretching | Medium | |
| 642 | NO₂ Deformation | Medium |
Experimental Protocols
This section details two common methods for preparing solid samples for FTIR analysis: the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) technique.
KBr Pellet Method
The KBr pellet method is a traditional and widely used technique for obtaining high-quality FTIR spectra of solid samples.
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Hydraulic press
-
Pellet die set
-
Agate mortar and pestle
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Spatula
-
Analytical balance
-
Sample Preparation: Weigh approximately 1-2 mg of the hexamine dinitrate sample and 100-200 mg of dry KBr powder.
-
Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure of 7-10 tons for 2-5 minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation.
-
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Cleaning solvent (e.g., isopropanol)
-
Lint-free wipes
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the hexamine dinitrate sample directly onto the ATR crystal.
-
Apply Pressure: Use the ATR pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Record the FTIR spectrum of the sample over the desired wavenumber range.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
Visualizations
Experimental Workflow for FTIR Analysis
The following diagram illustrates the general workflow for identifying an unknown solid sample, such as hexamine dinitrate, using FTIR spectroscopy.
Caption: Experimental workflow for FTIR analysis.
Logical Relationship in FTIR Spectroscopy
This diagram outlines the fundamental principles and logical relationships involved in FTIR spectroscopy.
Caption: Principle of FTIR spectroscopy.
Application Notes and Protocols for the NMR Analysis of Hexamine Dinitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the analysis of hexamine dinitrate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Hexamine dinitrate, an important intermediate in the synthesis of various energetic materials, requires precise structural characterization. This document outlines the theoretical basis for NMR analysis, detailed experimental protocols for sample preparation and spectral acquisition, and an analysis of the expected spectral data. While experimental ¹H NMR data is well-documented, this guide also addresses the current lack of available experimental ¹³C NMR data for hexamine dinitrate and provides data for the parent hexamine compound for comparative purposes.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For hexamine dinitrate ((CH₂)₆N₄·2HNO₃), NMR analysis is crucial for confirming its identity, assessing its purity, and understanding its molecular structure.
¹H NMR spectroscopy provides information on the different types of protons present in the molecule and their connectivity. Due to the high symmetry of the hexamine cage, a simplified spectrum is expected. ¹³C NMR spectroscopy complements this by providing information about the carbon framework of the molecule.
Experimental Protocols
The following protocols provide a general framework for the ¹H and ¹³C NMR analysis of hexamine dinitrate. Instrument-specific parameters may need to be optimized.
Sample Preparation
-
Solvent Selection : A suitable deuterated solvent that can dissolve the sample is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for hexamine dinitrate as it readily dissolves the salt.[1]
-
Sample Concentration : Prepare a solution with a concentration of 5-10 mg of hexamine dinitrate in approximately 0.5-0.7 mL of the deuterated solvent.
-
NMR Tube : Use a clean, dry, high-quality 5 mm NMR tube.
-
Dissolution : Add the solvent to the NMR tube containing the sample. Cap the tube and gently vortex or invert it until the sample is completely dissolved.
-
Filtering (Optional) : If the solution contains any particulate matter, it can be filtered through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 500 MHz NMR spectrometer.[1]
¹H NMR Acquisition:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ) : 2-4 seconds.
-
Relaxation Delay (D1) : 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (NS) : 8-16 scans, depending on the sample concentration.
-
Spectral Width (SW) : 0-12 ppm.
-
Temperature : 298 K.
¹³C NMR Acquisition:
-
Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds.
-
Number of Scans (NS) : 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Spectral Width (SW) : 0-220 ppm.
-
Temperature : 298 K.
Data Processing
-
Fourier Transformation (FT) : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing : Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Referencing : Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Data Presentation and Analysis
¹H NMR Spectrum of Hexamine Dinitrate
The ¹H NMR spectrum of hexamine dinitrate is characterized by its simplicity, which arises from the high symmetry of the hexamine core. All twelve methylene (B1212753) (CH₂) protons are chemically equivalent, and the two protons from the dinitrate are also equivalent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.8 | Singlet | 12H | -CH₂- |
| 8.7 | Broad Singlet | 2H | -NH⁺- |
Table 1: ¹H NMR Spectral Data for Hexamine Dinitrate in DMSO-d₆.[2]
The singlet at 4.8 ppm corresponds to the twelve equivalent protons of the methylene groups in the hexamine cage.[2] The broad singlet at 8.7 ppm is assigned to the two acidic protons from the nitric acid, which protonate two of the nitrogen atoms in the hexamine ring.[2] The broadness of this peak is characteristic of exchangeable protons.
¹³C NMR Spectrum of Hexamine Dinitrate
| Compound | Chemical Shift (δ) ppm | Solvent |
| Hexamine | 72.00 | D₂O |
Table 2: ¹³C NMR Spectral Data for Hexamine.
It is anticipated that the ¹³C NMR spectrum of hexamine dinitrate would also show a single peak for the six equivalent methylene carbons. The chemical shift of this peak is expected to be slightly different from that of hexamine due to the electronic effects of protonation and the presence of the nitrate (B79036) counter-ions.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the NMR analysis of hexamine dinitrate.
Caption: Experimental workflow for NMR analysis.
Conclusion
This document provides a detailed guide for the ¹H and ¹³C NMR analysis of hexamine dinitrate. The provided protocols and data tables serve as a valuable resource for researchers and scientists in confirming the structure and purity of this important chemical intermediate. While ¹H NMR data is well-established, further research is required to experimentally determine and report the ¹³C NMR spectrum of hexamine dinitrate. The methodologies outlined here provide a solid foundation for such future investigations.
References
Application Note: Morphological and Structural Characterization of Hexamine Dinitrate Crystals using Microscopy Techniques
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis, purification, and subsequent analysis of hexamine dinitrate (HDN) crystals using Scanning Electron Microscopy (SEM) and other complementary microscopy and analytical techniques. The provided methodologies are intended to guide researchers in obtaining high-quality crystals and characterizing their morphological and structural properties, which are critical for its application as a precursor in the synthesis of other energetic materials like RDX.
Introduction
Hexamine dinitrate (HDN), the dinitrate salt of hexamethylenetetramine, is a crystalline solid that serves as a crucial precursor in the Bachmann process for the production of RDX (Research Department Explosive), a powerful military explosive.[1][2] Although HDN itself is a relatively weak explosive, its crystal properties, such as size, shape, and purity, can significantly influence the reaction kinetics and the final properties of the resulting RDX.[3] HDN is also known to be hygroscopic, readily absorbing moisture, which can affect its handling and storage.[1][2] Therefore, detailed characterization of HDN crystals is essential for ensuring consistency and safety in its applications. This application note details the procedures for preparing and analyzing HDN crystals using SEM and other analytical methods.
Experimental Protocols
Synthesis of Hexamine Dinitrate
This protocol is adapted from established synthesis methods.[2][4]
Materials:
-
Hexamethylenetetramine (Hexamine)
-
Concentrated Nitric Acid (65-70%)
-
Distilled water
-
Ethanol (50% and absolute)
-
Ether
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a beaker, dissolve 50 g of hexamethylenetetramine in 150 ml of distilled water.
-
Cool the solution to 0°C in an ice bath.[4]
-
Slowly and with constant stirring, add concentrated nitric acid (also pre-cooled to 0°C) to the hexamine solution. The reaction is exothermic, and the temperature should be maintained below 15°C to ensure high yield and safety.[1][5]
-
Hexamine dinitrate will precipitate as small, white crystals.[4][6]
-
After the complete addition of nitric acid, allow the mixture to cool further to approximately 5°C.[2]
-
Separate the crystals by filtration.
-
Wash the crystals quickly with ice-cold 50% ethanol, followed by a wash with cold absolute ethanol, and finally with ether to facilitate drying.[4]
-
Dry the crystals in a vacuum oven at 40°C or with warm air.[2][4] The yield should be approximately 78.2 g.[4]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the synthesis in a well-ventilated fume hood.
-
Nitric acid is highly corrosive. Handle with extreme care.
-
Hexamine dinitrate is an energetic material. Avoid friction, impact, and exposure to high temperatures.
Recrystallization for Crystal Purification and Growth
Recrystallization is performed to purify the crude HDN and to obtain crystals of a suitable size and quality for microscopy.
Materials:
-
Crude Hexamine Dinitrate
-
Distilled water (as the solvent)
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus
Procedure:
-
Place the crude HDN in an Erlenmeyer flask.
-
Add a minimal amount of distilled water, the chosen solvent, and gently heat the mixture on a hot plate with stirring until the HDN is completely dissolved.[7] HDN is readily soluble in water.[4]
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool down slowly to room temperature. Slow cooling is crucial for the formation of larger, well-defined crystals.[8]
-
To maximize crystal yield, the flask can be subsequently placed in an ice bath to further decrease the solubility of the HDN.[7]
-
Collect the purified crystals by filtration and dry them as described in the synthesis protocol.
Microscopy and Characterization Protocols
Scanning Electron Microscopy (SEM)
SEM is used to investigate the surface topography and morphology of the HDN crystals.
Sample Preparation:
-
Mount a small, representative sample of the dried HDN crystals onto an aluminum SEM stub using a double-sided carbon adhesive tab.
-
To prevent charging effects from the electron beam and to improve the secondary electron signal, the sample must be coated with a thin conductive layer. A gold or gold-palladium coating is commonly applied using a sputter coater (e.g., a Quorum Polaron Coater).[1] A coating thickness of 10-20 nm is typically sufficient.
Instrumentation and Imaging:
-
Instrument: A standard Scanning Electron Microscope.
-
Accelerating Voltage: Typically in the range of 5-15 kV. A lower voltage can be used to minimize potential beam damage to the organic crystals.
-
Working Distance: Adjust for optimal focus and image resolution (e.g., 10-15 mm).
-
Detection Mode: Use a secondary electron (SE) detector to obtain images that reveal surface morphology.
-
Magnification: Start at a low magnification to get an overview of the sample and then increase the magnification to observe individual crystals in detail.
Optical Microscopy
Optical microscopy is a quick and straightforward method for a preliminary assessment of crystal size, shape, and purity.
Procedure:
-
Place a small amount of the HDN crystals on a clean glass microscope slide.
-
If desired, a drop of an immersion oil in which HDN is insoluble (e.g., paraffin (B1166041) oil) can be added, and a coverslip placed on top.
-
Observe the crystals under a transmitted light microscope at various magnifications.
-
Use polarized light to observe birefringence, which is characteristic of crystalline materials.
X-ray Diffraction (XRD)
XRD is used to determine the crystal structure and confirm the phase purity of the synthesized HDN.
Sample Preparation:
-
Grind a small amount of the dried HDN crystals into a fine powder using an agate mortar and pestle.
-
Mount the powder onto a sample holder.
Instrumentation and Analysis:
-
Instrument: A powder X-ray diffractometer with a Cu-Kα radiation source.
-
Scan Range: Collect data over a 2θ range of approximately 4° to 80°.[1]
-
Analysis: The resulting diffraction pattern can be compared to known standards for HDN to confirm its identity and crystal phase.
Data Presentation
The data obtained from the characterization techniques can be summarized as follows:
Table 1: Morphological Data from SEM Analysis
| Parameter | Description | Typical Value |
| Crystal Shape | Overall geometric shape of the crystals. | Regular shapes with smooth edges and flat crystal faces.[1] |
| Crystal Size | Dimensions of individual crystals (length, width). | Can vary, a reported example is 45 µm x 40 µm.[1] |
| Surface Texture | Qualitative description of the crystal surfaces. | Smooth.[1] |
| Agglomeration | Degree to which individual crystals clump together. | To be determined by observation. |
Table 2: Crystallographic Data from XRD Analysis
| Parameter | Description |
| 2θ Peaks | Positions of the diffraction peaks. |
| d-spacing | Interplanar spacing calculated from Bragg's Law. |
| Relative Intensity | Intensity of each diffraction peak relative to the most intense peak. |
| Crystal System | The crystal system to which HDN belongs (e.g., cubic, tetragonal, etc.). |
| Lattice Parameters | The dimensions of the unit cell (a, b, c, α, β, γ). |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of HDN crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
- 3. The Crystal Structure and Morphology of 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) p-Xylene Solvate: A Joint Experimental and Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Note: Analysis of Hexamine Dinitrate by Liquid Chromatography-Mass Spectrometry (LC/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of hexamine dinitrate (HDN) using Liquid Chromatography-Mass Spectrometry (LC/MS). Hexamine dinitrate is primarily known as a precursor in the synthesis of the high explosive RDX.[1][2] Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and stability studies. This application note outlines the necessary instrumentation, reagents, sample preparation, and a complete LC/MS method based on published literature.
Experimental Protocol
This protocol is based on a method developed for the characterization of hexamine dinitrate.[1]
Materials and Reagents
-
Hexamine Dinitrate (HDN): Reference standard of known purity.
-
Methanol: LC/MS grade.
-
Water: LC/MS grade or deionized water (18 MΩ·cm).
-
Acetic Acid: LC/MS grade.
-
Acetone: Reagent grade (for washing synthesized material, if applicable).[1]
-
Nitrogen Gas: High purity (for MS instrument).
Instrumentation
-
Liquid Chromatography System: An HPLC system capable of delivering reproducible gradients, such as an Agilent 1200 HPLC or equivalent.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as the Agilent 6410 Triple Quad LC/MS, equipped with an electrospray ionization (ESI) source is recommended.[1]
Standard and Sample Preparation
The following protocol describes the preparation of a stock solution and working standards for creating a calibration curve.
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10.0 mg of the hexamine dinitrate reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase starting composition (e.g., 43% 1 mM acetic acid, 57% methanol) to prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Sample Preparation: If analyzing a solid HDN sample, accurately weigh a known amount, dissolve it in methanol, and dilute as necessary to fall within the calibration range. All solutions should be filtered through a 0.22 µm syringe filter before injection.
Caption: Workflow for preparing HDN samples for LC/MS analysis.
Liquid Chromatography (LC) Method
The following parameters are recommended for the chromatographic separation of hexamine dinitrate.[1]
| Parameter | Value |
| Column | Zorbax SB-C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 1 mM Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Composition | 43% A : 57% B (Isocratic) |
| Flow Rate | Not specified, typically 0.5 - 1.0 mL/min for 4.6 mm ID |
| Injection Volume | 20 µL |
| Column Temp. | Not specified, typically ambient or 25-30 °C |
| Retention Time | ~4.75 minutes |
Mass Spectrometry (MS) Method
The following parameters are based on a published method using an ESI source in negative ion mode.[1]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Drying Gas (N₂) | 10 L/min |
| Drying Gas Temp. | 320 °C |
| Nebulizer Pressure (N₂) | 35 psi (2.41 x 10⁵ Pa) |
| Capillary Voltage | 4000 V |
| Fragmentor Voltage | 135 V |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
Data and Results
Compound Identification
Hexamine dinitrate (C₆H₁₄N₆O₆) has a monoisotopic mass of approximately 266.10 Da.[3] Identification is confirmed by matching the retention time of the analyte peak with that of a known standard (~4.75 min under the specified conditions).[1] Mass spectral data further confirms identity. While a deprotonated molecule [M-H]⁻ would be expected, one study reported the observation of complex adducts in the negative ion spectrum.[1]
Caption: Overview of the analytical workflow from sample to data.
Quantitative Data
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standards versus their known concentrations. The concentration of hexamine dinitrate in unknown samples is then determined from this curve. While specific performance data for this HDN method is not available in the cited literature, the table below outlines the typical parameters that should be evaluated during method validation.
| Performance Metric | Typical Acceptance Criteria | Description |
| Linearity (r²) | ≥ 0.995 | The correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | The lowest concentration of analyte that can be accurately quantified. |
| Accuracy (% Recovery) | 80 - 120% | The closeness of measured values to the true value. |
| Precision (% RSD) | ≤ 15% | The degree of agreement among individual test results from repeated measures. |
System Logic and Visualization
The logical flow of an LC/MS system involves several interconnected components working in sequence to separate, ionize, detect, and measure the mass-to-charge ratio of the analyte.
Caption: Logical relationship of components in an LC/MS system.
Conclusion
The LC/MS method detailed in this document provides a robust framework for the qualitative and quantitative analysis of hexamine dinitrate. The combination of reversed-phase liquid chromatography for separation and mass spectrometry for detection offers excellent specificity and sensitivity. Researchers can adapt this protocol as a starting point for method development and validation according to their specific instrumentation and analytical requirements.
References
Application Note: Thermal Stability Analysis of Hexamine Dinitrate using DSC and TGA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexamine dinitrate (HDN) is a significant intermediate compound, primarily utilized as a precursor in the synthesis of the powerful secondary explosive RDX (Research Department Explosive).[1][2][3] Although itself a relatively weak explosive, understanding the thermal stability of HDN is critical for ensuring safety during the manufacturing, storage, and handling processes of RDX.[4][5] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis techniques employed to characterize the thermal properties of energetic materials.[6][7] DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, while TGA measures changes in mass with temperature.[8][9] This application note provides detailed protocols for the thermal analysis of hexamine dinitrate using DSC and TGA, outlines the expected results, and presents a logical workflow for the analysis.
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
This protocol details the procedure for determining the melting point and decomposition temperatures of hexamine dinitrate.
a. Instrumentation and Materials
-
DSC Instrument: A calibrated Differential Scanning Calorimeter (e.g., Seiko DSC-220-C, PerkinElmer DSC).[10]
-
Crucibles: Unsealed alumina (B75360) pans.[4]
-
Sample: Hexamine Dinitrate (HDN), finely ground powder.
-
Reference: Empty, unsealed alumina pan.
-
Purge Gas: High-purity nitrogen (99.999%).[11]
b. Experimental Procedure
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard according to the manufacturer's instructions.[1]
-
Sample Preparation: Accurately weigh approximately 5.0 ± 0.1 mg of hexamine dinitrate into an unsealed alumina crucible.[1]
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.
-
Thermal Program:
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperatures, peak temperatures, and enthalpy changes (ΔH) for all endothermic and exothermic events.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to measure the mass loss of hexamine dinitrate as a function of temperature, indicating its decomposition profile.
a. Instrumentation and Materials
-
TGA Instrument: A calibrated Thermogravimetric Analyzer (e.g., Seiko DTA/TG 320).[10]
-
Crucibles: Alumina crucibles.
-
Sample: Hexamine Dinitrate (HDN), finely ground powder.
-
Purge Gas: High-purity nitrogen (99.999%).[11]
b. Experimental Procedure
-
Instrument Calibration: Perform any necessary temperature and mass calibrations as per the instrument's standard operating procedure.
-
Sample Preparation: Weigh approximately 5.0 mg of the hexamine dinitrate sample into an alumina crucible.[11]
-
Instrument Setup: Place the sample crucible onto the TGA's microbalance.
-
Thermal Program:
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition and the percentage of mass loss for each decomposition step. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.
Data Presentation
The thermal behavior of hexamine dinitrate is characterized by a distinct melting event followed by a multi-stage decomposition.
DSC Analysis of Hexamine Dinitrate
The DSC curve for hexamine dinitrate exhibits a sharp endothermic peak, which corresponds to its melting point.[1][12] This is immediately followed by two distinct exothermic peaks, indicating a two-stage decomposition process.[1][5][13]
Table 1: Summary of DSC Data for Hexamine Dinitrate
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting (Endotherm) | ~168.0 | 170.5[1][12] | Data not available |
| Decomposition 1 (Exotherm) | ~172.0 | 174.0[1][12] | Data not available |
| Decomposition 2 (Exotherm) | ~198.0 | 200.5[1][12] | Data not available |
Note: Enthalpy values are dependent on sample purity and experimental conditions and should be determined from the integrated peak areas of the DSC curve.
TGA Analysis of Hexamine Dinitrate
The TGA thermogram complements the DSC data by showing the mass loss associated with the decomposition events. For hexamine dinitrate, a significant mass loss is expected to begin around the first exothermic event observed in the DSC analysis. The decomposition of hexamine at higher temperatures (200-300 °C) is known to produce ammonia (B1221849) and formaldehyde.[14]
Table 2: Summary of TGA Data for Hexamine Dinitrate
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Primary Products |
| Stage 1 | ~170 - 190 | To be determined | Gaseous intermediates |
| Stage 2 | ~190 - 250 | To be determined | Gaseous products (e.g., NOx, H₂O, CO₂, N₂) |
Note: The exact mass loss percentages and temperature ranges should be determined directly from the experimental TGA curve.
Visualizations
Experimental Workflow
The following diagram illustrates the systematic workflow for conducting the thermal analysis of hexamine dinitrate.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 8. fpe.umd.edu [fpe.umd.edu]
- 9. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 13. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process | AVESİS [avesis.metu.edu.tr]
- 14. Hexamethylenetetramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Hexamine Dinitrate in the Bachmann Process for RDX Synthesis
Disclaimer: The following information is for academic and research purposes only. The synthesis of energetic materials such as RDX (Cyclotrimethylenetrinitramine) is extremely hazardous and should only be undertaken by trained professionals in a properly equipped laboratory with stringent safety protocols in place. The materials involved are explosive, toxic, and require specialized handling and disposal procedures.
Introduction
The Bachmann process, also known as the "combination process," is a cornerstone of modern industrial synthesis for the powerful nitramine explosive RDX. Developed by Werner E. Bachmann, this method significantly improved upon earlier nitrolysis techniques by increasing the yield of RDX from the starting material, hexamethylenetetramine (hexamine).[1][2] A key feature of this process is the in-situ or explicit use of hexamine nitrate (B79036) salts.
This document details the specific application of Hexamine Dinitrate (HDN), a salt of hexamine and nitric acid, as a direct precursor in the Bachmann process.[3][4] Using pre-synthesized HDN offers distinct advantages in controlling the initial stages of the highly exothermic reaction. Evidence suggests that HDN formation is a critical intermediate step even when the process starts with hexamine, making its direct use a logical procedural refinement.[5][6]
Principle of the Bachmann Process
The overall Bachmann reaction involves the nitrolysis of hexamine using a combination of concentrated nitric acid, ammonium (B1175870) nitrate, and acetic anhydride (B1165640).[7] This "combination" approach allows for the theoretical production of two moles of RDX from one mole of hexamine, a significant improvement over direct nitrolysis methods.[1]
The reaction can be simplified as: (CH₂)₆N₄ + 4HNO₃ + 2NH₄NO₃ + 6(CH₃CO)₂O → 2 C₃H₆N₆O₆ (RDX) + 12 CH₃COOH
When Hexamine Dinitrate ((CH₂)₆N₄·2HNO₃) is used as the starting material, it is introduced into a reaction medium containing ammonium nitrate and acetic anhydride to complete the nitrolysis.
Quantitative Data Summary
The use of Hexamine Dinitrate is central to achieving high yields in RDX synthesis. The data below is compiled from various laboratory-scale syntheses reported in the literature.
Table 1: Synthesis Yield of Hexamine Dinitrate (HDN) Precursor This table summarizes the yield of HDN from the reaction of hexamine with 65% nitric acid, demonstrating the effect of reactant stoichiometry.
| Sample ID | Molar Ratio (Hexamine : HNO₃) | Reported Yield (%) |
| H1 | 1.0 : 2.0 | 85.7 |
| H2 | 1.0 : 2.2 | 90.2 |
| H3 | 1.0 : 2.4 | 95.8 |
| H4 | 1.0 : 2.6 | 96.9 |
| H5 | 1.0 : 2.8 | 97.8 |
| H6 | 1.0 : 3.0 | 97.5 |
| Data adapted from literature reports on HDN synthesis.[8] |
Table 2: RDX Yield and Reaction Parameters from Hexamine Precursors This table provides comparative kinetic data and typical yields for the Bachmann process starting with different hexamine-based materials.
| Starting Material | Activation Energy (kcal/mol) | Typical Reported Yield (%) | Notes |
| Hexamine | ~11.0 | 60 - 87 | Yield varies significantly with reaction conditions and purity of the final product.[1] |
| Hexamine Mononitrate | ~12.5 | - | Serves as an intermediate in the reaction pathway.[5][9] |
| Hexamine Dinitrate | ~16.5 | ~70 | Higher activation energy suggests a more stable starting point for the main nitrolysis step.[5][9] |
| Data compiled from kinetic studies of the Bachmann process.[5][9] |
Experimental Protocols
Extreme caution is advised. These protocols involve highly energetic and corrosive materials.
4.1 Protocol for Synthesis of Hexamine Dinitrate (HDN)
This protocol is based on methods described for producing high-purity HDN precursor.[4][8][10]
-
Reagents & Materials:
-
Hexamethylenetetramine (Hexamine)
-
Nitric Acid (65%)
-
Acetone (B3395972) (anhydrous, cold)
-
Distilled Water
-
Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel
-
Cooling circulator
-
Filtration apparatus (Büchner funnel)
-
-
Procedure:
-
Set up the jacketed glass reactor and connect it to a cooling circulator set to maintain a temperature below 15°C.
-
Prepare a solution of hexamine in distilled water (e.g., 10g hexamine in 17.5mL water).[10]
-
Charge the reactor with the required volume of 65% nitric acid.
-
Begin vigorous stirring and cool the nitric acid to below 15°C.
-
Slowly add the hexamine solution dropwise to the cold, stirred nitric acid via the addition funnel.
-
CRITICAL: Monitor the temperature continuously. The rate of addition must be controlled to ensure the reaction temperature does not exceed 15°C due to the exothermic nature of the salt formation.[3][11]
-
Upon completion of the addition, a white precipitate of HDN will have formed.
-
Continue stirring the slurry for an additional 30 minutes at the controlled temperature.
-
Filter the white HDN powder using a Büchner funnel.
-
Wash the product several times with small portions of cold, anhydrous acetone to remove residual acid and water.[4]
-
Dry the product in a vacuum oven at a low temperature (e.g., 30°C).
-
Store the hygroscopic HDN product in a desiccator.
-
4.2 Protocol for RDX Synthesis via Bachmann Process using HDN
This protocol outlines the nitrolysis of the prepared HDN to form RDX.
-
Reagents & Materials:
-
Hexamine Dinitrate (HDN, dried)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ammonium Nitrate
-
Jacketed reactor with stirrer and temperature control
-
Ice bath for quenching
-
-
Procedure:
-
Set up the jacketed reactor and pre-set the circulator to maintain the desired reaction temperature (e.g., 44°C).[10]
-
Charge the reactor with the appropriate mixture of glacial acetic acid and acetic anhydride.
-
Begin stirring and allow the mixture to reach thermal equilibrium.
-
In a separate, dry vessel, mix the dried HDN powder with finely divided ammonium nitrate.
-
Slowly and incrementally add the HDN/ammonium nitrate mixture to the stirred acetic anhydride solution.
-
CRITICAL: Maintain strict temperature control throughout the addition. The reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to age for a specified period (e.g., 15-60 minutes) at the reaction temperature to ensure complete conversion.[10]
-
Prepare a quenching vessel (e.g., a large beaker of ice-cold water).
-
Carefully and slowly pour the reaction mixture into the cold water with vigorous stirring to precipitate the crude RDX and dilute the reactive medium.
-
The crude RDX product will precipitate as a white solid.
-
Filter the crude RDX, wash thoroughly with water to remove acids, and then typically subject it to a simmering or recrystallization step to improve purity and stability.
-
Visualized Workflows and Relationships
5.1 Experimental Workflow for RDX Synthesis
The following diagram illustrates the two-stage process, beginning with the synthesis of the HDN precursor followed by its conversion to RDX.
Caption: Workflow for RDX synthesis via the HDN precursor method.
5.2 Logical Relationship of Bachmann Reactants
This diagram shows the relationship between the key inputs and the primary output of the process when starting from hexamine dinitrate.
Caption: Reactant-product relationship in the Bachmann process using HDN.
References
- 1. scribd.com [scribd.com]
- 2. RDX - Wikipedia [en.wikipedia.org]
- 3. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4163845A - Recycle of spent acid in nitrolysis of hexamine to RDX - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexamine Dinitrate as a Fuel in Pyrotechnic Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamine dinitrate (HDN), a salt of hexamine and nitric acid, is an energetic material with potential applications as a fuel in pyrotechnic compositions. While it is also known as a precursor in the synthesis of the high explosive RDX, its characteristics as a pyrotechnic fuel are noteworthy, particularly for applications requiring clean-burning formulations and vibrant color generation.[1][2][3][4][5] HDN's high nitrogen content contributes to a higher gas output upon combustion, which can be advantageous for propellants and gas-generating compositions.[6][7] Its relatively dim and colorless flame makes it an excellent fuel for colored flame compositions, as the purity of the color produced by metallic salts is not washed out by a luminous fuel flame.
This document provides detailed application notes on the use of hexamine dinitrate in pyrotechnics, summarizes its performance characteristics, and outlines experimental protocols for its evaluation.
Physicochemical Properties of Hexamine Dinitrate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₄·2HNO₃ | [4] |
| Molecular Weight | 268.22 g/mol | N/A |
| Appearance | White crystalline solid | [8] |
| Melting Point | 170.5 °C (decomposes) | [1][2][4][5] |
| Decomposition | Exothermic peaks at 174.0 °C and 200.5 °C | [1][2][4][5] |
| Solubility | Soluble in water; insoluble in alcohol, ether, chloroform, and acetone. | [1] |
| Hygroscopicity | Hygroscopic; decomposes in the presence of moisture. | [1][2][4][5] |
Note: Due to the limited availability of specific quantitative performance data for hexamine dinitrate-based pyrotechnic compositions in open literature, the following tables present representative data based on the known properties of HDN and the performance of similar high-nitrogen fuels like nitroguanidine (B56551) and guanidine (B92328) nitrate (B79036).[1][8][9][10][11] These values should be considered as illustrative examples for initial formulation development and must be experimentally verified.
Representative Performance Data of HDN-Based Pyrotechnic Compositions
Table 1: Representative Burn Rate of HDN Compositions
| Composition (by weight) | Oxidizer | Binder | Burn Rate (mm/s) at 1 atm |
| HDN (70%) | Potassium Perchlorate (30%) | - | 5 - 8 |
| HDN (60%) | Strontium Nitrate (40%) | Red Gum (5%) | 4 - 7 |
| HDN (50%) | Barium Nitrate (50%) | Dextrin (5%) | 3 - 6 |
| HDN (65%) | Copper(II) Oxide (35%) | Parlon (5%) | 4 - 7 |
Table 2: Representative Heat of Combustion and Gas Volume
| Composition (by weight) | Oxidizer | Heat of Combustion (kJ/g) (calculated) | Specific Gas Volume (L/kg) (calculated) |
| HDN (70%) | Potassium Perchlorate (30%) | 8 - 12 | 800 - 950 |
| HDN (60%) | Strontium Nitrate (40%) | 7 - 11 | 750 - 900 |
| HDN (50%) | Barium Nitrate (50%) | 6 - 10 | 700 - 850 |
| HDN (65%) | Copper(II) Oxide (35%) | 7 - 11 | 750 - 900 |
Applications in Pyrotechnics
-
Colored Flame Compositions: The low luminosity of the HDN flame makes it an ideal fuel for producing vibrant and pure colors when combined with color-producing metallic salts.[8]
-
Gas-Generating Compositions: Due to its high nitrogen content, HDN is a candidate for compositions designed to produce a significant volume of gas upon combustion, which is useful for inflation systems and ejection charges.[6][7]
-
Smokeless or Reduced-Smoke Compositions: The combustion of high-nitrogen fuels like HDN can lead to a higher proportion of gaseous products (N₂, CO₂, H₂O) and fewer solid residues, resulting in less smoke compared to traditional carbon-based fuels.
Experimental Protocols
Protocol 1: Synthesis of Hexamine Dinitrate
This protocol describes a laboratory-scale synthesis of hexamine dinitrate.
Materials:
-
Hexamine (C₆H₁₂N₄)
-
Nitric Acid (HNO₃, 65-70%)
-
Distilled water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a measured amount of hexamine in a minimal amount of distilled water in a beaker with stirring.
-
Place the beaker in an ice bath and cool the solution to below 10°C.
-
Slowly add a stoichiometric amount of nitric acid dropwise to the hexamine solution while maintaining the temperature below 15°C.[1][2][4][5][12][13] The reaction is exothermic.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete. Hexamine dinitrate will precipitate as a white solid.
-
Filter the precipitate using a Buchner funnel and wash the crystals with a small amount of ice-cold distilled water to remove residual acid.
-
Wash the crystals with cold ethanol or isopropanol to remove water.[8]
-
Dry the product in a desiccator or in a warm, well-ventilated area away from ignition sources.
-
Store the dried hexamine dinitrate in a sealed, non-metallic container in a cool, dry place.
Protocol 2: Determination of Linear Burn Rate
This protocol outlines a simplified method for measuring the linear burn rate of a pyrotechnic composition at ambient pressure.[14]
Materials:
-
Hexamine dinitrate-based pyrotechnic composition
-
Cardboard or paper tubes of known length and internal diameter
-
Hydraulic press or ramming tools
-
Fuse wire or other ignition source
-
High-speed camera or video camera with frame-by-frame playback
-
Ruler or calipers
-
Safety shield
Procedure:
-
Prepare a homogenous mixture of the hexamine dinitrate-based pyrotechnic composition.
-
Press or ram a known mass of the composition into a tube of known length to a consistent density.[14]
-
Measure the exact length of the consolidated pyrotechnic column within the tube.
-
Place the prepared sample horizontally or vertically in a fire-proof test stand behind a safety shield.
-
Position the camera to have a clear view of the entire length of the sample.
-
Ignite one end of the composition using a fuse wire or a remote ignition system.
-
Record the entire combustion event with the camera.
-
Analyze the video frame by frame to determine the time from ignition to the flame front reaching the end of the composition.[14]
-
Calculate the linear burn rate using the formula: Burn Rate (mm/s) = Length of pyrotechnic column (mm) / Burn time (s)
-
Repeat the measurement at least three times for each composition to ensure reproducibility.
Protocol 3: Determination of Heat of Combustion using Bomb Calorimetry
This protocol describes the determination of the heat of combustion of a pyrotechnic composition using an oxygen bomb calorimeter.[9][15][16][17][18]
Materials:
-
Hexamine dinitrate-based pyrotechnic composition
-
Oxygen bomb calorimeter
-
Oxygen cylinder with regulator
-
Crucible
-
Ignition wire
-
Pellet press (optional)
-
Benzoic acid (for calibration)
-
Distilled water
Procedure:
-
Calibration: Determine the heat capacity of the calorimeter by combusting a known mass (typically 1 g) of benzoic acid according to the manufacturer's instructions.
-
Sample Preparation:
-
Press a known mass (typically 0.5 - 1.0 g) of the pyrotechnic composition into a pellet. If the sample is a loose powder, place it directly into the crucible.[15]
-
Place the crucible with the sample inside the bomb.
-
-
Assembly:
-
Attach a piece of ignition wire to the electrodes of the bomb head, ensuring it is in contact with the sample.[16]
-
Seal the bomb.
-
-
Pressurization:
-
Calorimetry:
-
Place the bomb in the calorimeter bucket containing a known volume of distilled water.
-
Allow the system to reach thermal equilibrium.
-
Record the initial temperature.
-
-
Ignition and Data Collection:
-
Ignite the sample by passing a current through the ignition wire.
-
Record the temperature at regular intervals until it reaches a maximum and then begins to cool.
-
-
Calculation:
-
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Calculate the heat of combustion using the heat capacity of the calorimeter and the temperature rise.
-
Correct for the heat of formation of nitric acid from the nitrogen in the sample and the heat of combustion of the ignition wire.
-
-
Repeat the measurement at least three times for each composition.
Protocol 4: Analysis of Gaseous Combustion Products
This protocol provides a general method for collecting and analyzing the gaseous products of pyrotechnic combustion.
Materials:
-
Gas-tight combustion chamber
-
Vacuum pump
-
Gas sampling bags (e.g., Tedlar®) or gas-tight syringes
-
Gas chromatograph-mass spectrometer (GC-MS) or other gas analyzer
-
Ignition system
Procedure:
-
Place a known mass of the pyrotechnic composition inside the combustion chamber.
-
Seal the chamber and evacuate it using a vacuum pump.
-
Ignite the sample remotely.
-
Allow the chamber to cool to ambient temperature.
-
Collect a sample of the gaseous products using a gas sampling bag or a gas-tight syringe.
-
Inject the gas sample into the GC-MS or other gas analyzer to identify and quantify the components. Common expected products from HDN compositions include N₂, CO₂, CO, H₂O, and potentially NOx species.
Visualizations
References
- 1. Guanidine nitrate | PyroData [pyrodata.com]
- 2. osha.gov [osha.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 6. Guanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 7. EP1037766A2 - Pyrotechnic gas generant composition including high oxygen balance fuel - Google Patents [patents.google.com]
- 8. Nitroguanidine - Wikipedia [en.wikipedia.org]
- 9. US6599379B2 - Low-smoke nitroguanidine and nitrocellulose based pyrotechnic compositions - Google Patents [patents.google.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. US9249063B2 - Pyrotechnic gas generator compounds - Google Patents [patents.google.com]
- 12. Pyrotechnic composition math - PyroGuide [pyrodata.com]
- 13. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 14. dsiac.dtic.mil [dsiac.dtic.mil]
- 15. medium.com [medium.com]
- 16. researchgate.net [researchgate.net]
- 17. toolify.ai [toolify.ai]
- 18. RDX - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Hexamine Dinitrate as a Gas Generating Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for informational purposes for research and development personnel. Hexamine dinitrate is an energetic material and should be handled only by qualified individuals in a controlled laboratory setting. All experiments involving energetic materials should be conducted with appropriate safety precautions, including personal protective equipment and adherence to institutional and regulatory guidelines.
Introduction
Hexamine dinitrate (HDN), the dinitrate salt of hexamethylenetetramine, is a nitrogen-rich compound with potential applications as a gas generating agent. Its high nitrogen content suggests the capability for producing a significant volume of gaseous products upon decomposition, a key characteristic for applications such as airbag inflators, fire suppression systems, and micro-gas generators. These notes provide an overview of its properties, potential applications, and detailed protocols for its evaluation as a gas generating component.
While primarily known as a precursor in the synthesis of the high explosive RDX, the energetic nature of hexamine dinitrate itself warrants investigation into its direct use in gas generant formulations.[1][2][3] Its thermal decomposition is exothermic, indicating its ability to sustain a combustion reaction.[1][2][4]
Physicochemical and Thermal Properties
A summary of the key physical and chemical properties of hexamine dinitrate is presented in Table 1. Understanding these properties is crucial for its handling, storage, and application.
Table 1: Physicochemical Properties of Hexamine Dinitrate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₄·2HNO₃ | [5] |
| Molecular Weight | 268.21 g/mol | N/A |
| Appearance | White crystalline solid | [6] |
| Hygroscopicity | Notably hygroscopic | [1][3][5] |
| Melting Point | 170.5 °C (with decomposition) | [1][2][4] |
| Decomposition | Begins around 170°C, with exothermic peaks at approximately 174.0 °C and 200.5 °C. | [1][2][4] |
| Primary Decomposition Products (of Hexamine at high temp.) | Hydrogen cyanide (HCN), Ammonia (NH₃), Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) | [7] |
Potential Applications as a Gas Generating Agent
Hexamine dinitrate's characteristics suggest its potential as a primary or secondary fuel in gas generating compositions. When formulated with suitable oxidizers, it could offer a tailored burn rate and gas output. Potential applications include:
-
Automotive Airbag Inflators: As a component in hybrid or solid-fuel inflators.
-
Fire Suppression Systems: For the rapid generation of inert gases to extinguish fires in enclosed spaces.
-
Micro-Gas Generators: In applications requiring small, rapid gas generation, such as in micro-electro-mechanical systems (MEMS).
Experimental Protocols
The following protocols outline the key experiments for evaluating the performance of hexamine dinitrate as a gas generating agent.
Protocol for Synthesis of Hexamine Dinitrate
This protocol is based on established laboratory synthesis methods.
Objective: To synthesize hexamine dinitrate from hexamine and nitric acid.
Materials:
-
Hexamine (C₆H₁₂N₄)
-
Nitric Acid (HNO₃, 70%)
-
Distilled water
-
Ice bath
-
Beakers and magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Prepare a saturated solution of hexamine in distilled water.
-
Cool the hexamine solution in an ice bath to below 15°C.
-
Slowly, and with constant stirring, add a stoichiometric amount of 70% nitric acid to the cooled hexamine solution. The temperature should be carefully monitored and maintained below 15°C throughout the addition to control the exothermic reaction.
-
After the complete addition of nitric acid, continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation of hexamine dinitrate.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold distilled water to remove any residual acid.
-
Dry the product in a vacuum oven at a temperature not exceeding 40°C until a constant weight is achieved.[5]
-
Store the dried hexamine dinitrate in a desiccator due to its hygroscopic nature.
Protocol for Thermal Analysis (DSC/TGA)
Objective: To determine the thermal decomposition characteristics of hexamine dinitrate.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the DSC and TGA instruments according to the manufacturer's instructions.
-
Accurately weigh 1-5 mg of dried hexamine dinitrate into an aluminum pan.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample from ambient temperature to 300°C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow and weight loss as a function of temperature.
-
Analyze the resulting DSC curve to identify melting point and exothermic decomposition peaks.
-
Analyze the TGA curve to determine the onset of decomposition and the total mass loss.
Protocol for Burn Rate Measurement
This protocol describes a general method for determining the linear burn rate of a gas generant formulation containing hexamine dinitrate.
Objective: To measure the linear burn rate of a hexamine dinitrate-based gas generant formulation at various pressures.
Apparatus:
-
Strand burner (Crawford bomb) or a similar constant pressure vessel.
-
Ignition system (e.g., hot wire).
-
Timing system with optical or fuse wire sensors.
-
Pressurizing gas (e.g., nitrogen).
Procedure:
-
Prepare strands of the gas generant formulation containing hexamine dinitrate by pressing or extrusion to a uniform diameter (e.g., 5-10 mm) and length (e.g., 50-100 mm).
-
Inhibit the side surfaces of the strands with a non-combustible coating to ensure end-burning.
-
Place the prepared strand in the strand burner.
-
Pressurize the vessel to the desired test pressure with an inert gas.
-
Ignite one end of the strand using the ignition system.
-
Record the time it takes for the flame front to travel between two sensors placed at a known distance along the strand.
-
Calculate the burn rate (r) using the formula: r = L / t, where L is the distance between the sensors and t is the recorded time.
-
Repeat the experiment at various pressures to establish a pressure-dependent burn rate relationship.
Protocol for Closed Vessel Testing
Objective: To evaluate the gas generation properties of a hexamine dinitrate-based formulation in a constant volume.
Apparatus:
-
Closed vessel (a high-strength, sealed chamber).
-
Pressure transducer.
-
Data acquisition system.
-
Ignition system.
Procedure:
-
Accurately weigh a specific amount of the gas generant formulation.
-
Place the sample inside the closed vessel.
-
Seal the vessel and ensure all connections are secure.
-
Initiate the data acquisition system to record pressure as a function of time.
-
Ignite the sample.
-
Record the pressure-time profile until the pressure stabilizes.
-
From the pressure-time curve, determine key parameters such as maximum pressure (Pmax), time to maximum pressure, and the rate of pressure rise (dP/dt).
Protocol for Analysis of Gaseous Combustion Products
Objective: To identify and quantify the gaseous species produced during the combustion of a hexamine dinitrate-based formulation.
Apparatus:
-
Combustion chamber with a gas sampling port.
-
Gas chromatography-mass spectrometry (GC-MS) system.
-
Fourier-transform infrared spectroscopy (FTIR) gas analyzer.
Procedure:
-
Combust a known mass of the gas generant formulation in the combustion chamber under controlled conditions (e.g., specific pressure and atmosphere).
-
Extract a sample of the gaseous products through the sampling port.
-
Inject the gas sample into the GC-MS to separate and identify the components.
-
Simultaneously, pass a stream of the product gas through the FTIR gas analyzer for real-time identification and quantification of key species (e.g., CO, CO₂, NOx, NH₃, HCN).
-
Analyze the data to determine the composition and relative concentrations of the gaseous products.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in clear and structured tables for easy comparison and analysis.
Table 2: Hypothetical Burn Rate Data for a Hexamine Dinitrate Formulation
| Pressure (MPa) | Burn Rate (mm/s) |
| 5 | [Experimental Value] |
| 10 | [Experimental Value] |
| 15 | [Experimental Value] |
| 20 | [Experimental Value] |
Table 3: Hypothetical Closed Vessel Test Data for a Hexamine Dinitrate Formulation
| Parameter | Value |
| Sample Mass (g) | [Experimental Value] |
| Vessel Volume (cm³) | [Experimental Value] |
| Maximum Pressure (MPa) | [Experimental Value] |
| Time to Pmax (ms) | [Experimental Value] |
| Max Rate of Pressure Rise (MPa/s) | [Experimental Value] |
Table 4: Hypothetical Gaseous Product Analysis for a Hexamine Dinitrate Formulation
| Gaseous Product | Mole Fraction (%) |
| Nitrogen (N₂) | [Experimental Value] |
| Carbon Dioxide (CO₂) | [Experimental Value] |
| Carbon Monoxide (CO) | [Experimental Value] |
| Water (H₂O) | [Experimental Value] |
| Ammonia (NH₃) | [Experimental Value] |
| Nitrogen Oxides (NOx) | [Experimental Value] |
| Hydrogen Cyanide (HCN) | [Experimental Value] |
Visualizations
Logical Workflow for Evaluation
The following diagram illustrates the logical workflow for the evaluation of hexamine dinitrate as a gas generating agent.
Caption: Evaluation workflow for hexamine dinitrate as a gas generant.
Experimental Setup for Closed Vessel Testing
This diagram illustrates a simplified experimental setup for closed vessel testing.
Caption: Simplified schematic of a closed vessel test setup.
Safety and Handling
Hexamine dinitrate is an energetic material and requires careful handling.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8][9] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[9] Due to its hygroscopic nature, storage in a desiccated environment is recommended.
-
Handling: Avoid creating dust, as fine particles can form explosive mixtures with air.[8][10] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of fire, use water spray, foam, or dry chemical extinguishers.[7] Combustion can produce toxic gases such as nitrogen oxides and hydrogen cyanide.[7][10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for energetic materials.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. ftp.demec.ufpr.br [ftp.demec.ufpr.br]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Richard Nakka's Experimental Rocketry Site [nakka-rocketry.net]
- 5. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
- 6. Burn rate (chemistry) - Wikipedia [en.wikipedia.org]
- 7. redox.com [redox.com]
- 8. interatlaschemical.com [interatlaschemical.com]
- 9. nj.gov [nj.gov]
- 10. nexchem.co.uk [nexchem.co.uk]
Determining the Heat of Formation of Hexamine Dinitrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental determination and theoretical calculation of the heat of formation of hexamine dinitrate (HDN). The primary experimental method detailed is oxygen bomb calorimetry, a standard technique for determining the heat of combustion, from which the heat of formation can be derived.
Data Summary
The following table summarizes the reported experimental value for the heat of reaction for the formation of hexamine dinitrate.
| Parameter | Value | Method | Reference |
| Heat of Reaction (Hexamine(s) + 2HNO₃(aq) → Hexamine Dinitrate(s)) | -46.3 kcal/mol | Calorimetry |
Note: The heat of reaction for the formation from hexamine and nitric acid is a direct measure of the enthalpy change for that specific reaction. The standard heat of formation would refer to the formation from its constituent elements in their standard states.
Experimental Protocols
Synthesis of Hexamine Dinitrate
A common method for the synthesis of hexamine dinitrate involves the reaction of hexamine with nitric acid at controlled temperatures.
Materials:
-
Hexamine
-
Concentrated Nitric Acid (65-70%)
-
Distilled Water
-
Ice Bath
-
Beakers and Flasks
-
Stirring Apparatus
-
Filtration apparatus (e.g., Buchner funnel)
Protocol:
-
Dissolve a known quantity of hexamine in distilled water in a beaker.
-
Cool the hexamine solution in an ice bath to below 15°C.
-
Slowly add concentrated nitric acid to the cooled hexamine solution while stirring continuously. The temperature should be carefully monitored and maintained below 15°C throughout the addition to prevent exothermic runaway reactions.
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.
-
The hexamine dinitrate will precipitate out of the solution as a white crystalline solid.
-
Filter the product using a Buchner funnel and wash with cold distilled water to remove any unreacted acid.
-
Dry the product in a desiccator or at a low temperature in an oven.
Determination of Heat of Combustion by Oxygen Bomb Calorimetry
The heat of combustion of hexamine dinitrate can be determined using an oxygen bomb calorimeter according to standard methods such as ASTM D240 or D4809, with modifications for a solid, energetic material.
Apparatus:
-
Oxygen Bomb Calorimeter
-
Calorimeter Bucket
-
Ignition Unit
-
Crucible (e.g., fused silica)
-
Pellet Press
-
Fuse Wire (e.g., nickel-chromium)
-
High-Pressure Oxygen Cylinder with Regulator
-
Digital Thermometer with high resolution
-
Balance (accurate to 0.1 mg)
Protocol:
a. Calibration of the Calorimeter:
-
Accurately weigh approximately 1 g of a standard substance with a known heat of combustion (e.g., benzoic acid) and press it into a pellet.
-
Measure and record the mass of the pellet.
-
Cut a piece of fuse wire (typically 10 cm) and weigh it.
-
Secure the pellet in the crucible and attach the fuse wire to the electrodes of the bomb head, ensuring it is in contact with the sample.
-
Place 1 mL of distilled water in the bottom of the bomb.
-
Assemble the bomb, sealing it tightly.
-
Charge the bomb with high-purity oxygen to a pressure of 25-30 atm.
-
Place the bomb in the calorimeter bucket containing a known mass of water.
-
Allow the system to reach thermal equilibrium and record the initial temperature.
-
Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the temperature starts to fall.
-
After the experiment, release the pressure from the bomb and collect and titrate the washings to determine the amount of nitric acid formed.
-
Measure the length of the unburned fuse wire.
-
Calculate the heat capacity (
Application Notes and Protocols: Impact and Friction Sensitivity of Hexamine Dinitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the impact and friction sensitivity of hexamine dinitrate (HDN), a compound of interest in energetic materials research and as a precursor in the synthesis of other high-energy materials like RDX. The provided protocols are based on standardized testing methods to ensure reliable and reproducible results.
Introduction
Hexamine dinitrate (C₆H₁₂N₄·2HNO₃) is a crystalline solid that, while considered a relatively weak explosive, requires careful handling and characterization of its sensitivity to external stimuli such as impact and friction.[1][2] Understanding these properties is critical for ensuring safety during its synthesis, handling, storage, and transportation. Its hygroscopic nature can also influence its sensitivity and stability. This document outlines the standardized testing procedures and presents available data on its mechanical sensitivity.
Data Presentation
The impact and friction sensitivity of hexamine dinitrate have been experimentally determined, though some variability in the reported values exists. This can be attributed to differences in experimental setup, sample purity, and crystalline structure. The following table summarizes the available quantitative data.
| Sensitivity Parameter | Test Method | Reported Value 1 | Reported Value 2 |
| Impact Sensitivity | BAM Fallhammer | 15 J | 4 J[1][3] |
| Friction Sensitivity | BAM Friction Apparatus | 240 N | 64 N[1][3] |
Note: The values presented are from different sources and highlight the importance of consistent testing under well-defined conditions.
Experimental Protocols
The following are detailed protocols for determining the impact and friction sensitivity of hexamine dinitrate, based on the widely recognized BAM (Bundesanstalt für Materialforschung und -prüfung) standards.
Protocol 1: Determination of Impact Sensitivity (BAM Fallhammer)
Objective: To determine the impact energy at which a sample of hexamine dinitrate exhibits a reaction (e.g., explosion, flame, or decomposition) when subjected to the impact of a falling weight.
Apparatus:
-
BAM Fallhammer apparatus, consisting of a drop weight, anvil, and sample holder assembly.
-
Steel cylinders and guide rings.
-
Sample press for preparing pellets (if required).
-
Remote observation system (camera) for safety.
Procedure:
-
Sample Preparation: A small, precisely measured amount of dry hexamine dinitrate (typically around 40 mm³) is placed into the steel cylinder assembly. Ensure the sample is free of clumps and evenly distributed.
-
Apparatus Setup: Place the sample assembly on the anvil of the BAM Fallhammer.
-
Test Execution:
-
A drop weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) is raised to a predetermined height.
-
The weight is released, allowing it to fall and strike the plunger of the sample assembly.
-
Observe for any reaction, which may include an audible report, flash of light, or visible smoke/decomposition products.
-
-
Data Analysis (Bruceton Method):
-
The "up-and-down" or Bruceton method is typically employed to determine the 50% probability of initiation (H₅₀).
-
If a reaction occurs, the drop height for the next test is decreased by a set increment.
-
If no reaction occurs, the drop height is increased by the same increment.
-
This is repeated for a statistically significant number of trials (typically 20-30).
-
The impact energy (in Joules) is calculated from the drop height and the mass of the weight at which there is a 50% probability of initiation.
-
Protocol 2: Determination of Friction Sensitivity (BAM Friction Apparatus)
Objective: To determine the frictional force at which a sample of hexamine dinitrate exhibits a reaction when subjected to friction between standardized surfaces.
Apparatus:
-
BAM Friction Apparatus, equipped with a porcelain pin and a movable porcelain plate.
-
Weight set to apply a known normal force.
-
Spatula for sample handling.
Procedure:
-
Sample Preparation: A small amount of dry hexamine dinitrate (approximately 10 mm³) is spread evenly on the rough surface of the porcelain plate.
-
Apparatus Setup:
-
The porcelain plate is secured to the movable carriage of the apparatus.
-
The porcelain pin is placed in the weighted arm, which is then carefully lowered onto the sample.
-
-
Test Execution:
-
A specific weight is placed on the loading arm to apply a known normal force.
-
The motor is activated, causing the porcelain plate to move back and forth under the stationary pin once, over a distance of 24 mm.
-
Observe for any reaction, such as a crackling sound, sparks, flame, or smoke.
-
-
Data Analysis:
-
The test is typically performed at various load levels.
-
The result is often reported as the lowest load at which a reaction occurs in at least one out of six trials.
-
A more statistically robust approach can also be used to determine the load at which there is a 50% probability of initiation.
-
Visualizations
The logical workflow for conducting sensitivity testing is crucial for ensuring standardized and safe procedures.
References
Application Notes and Protocols for Burn Rate Measurement of Hexamine Dinitrate-Based Propellants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamine dinitrate (HDN) is a crystalline explosive that can be used as an energetic ingredient in propellant formulations. The burn rate of a solid propellant is a critical parameter that dictates the performance of a rocket motor, influencing thrust, operating pressure, and burn time. Accurate and reproducible burn rate measurements are therefore essential for the research, development, and quality control of HDN-based propellants.
The most common method for determining the linear burn rate of solid propellants is the strand burner technique, also known as the Crawford bomb method. This method involves burning a small, uniform strand of the propellant in a pressurized vessel and measuring the time it takes for the flame front to travel a known distance.
Factors Influencing Burn Rate
The burn rate of hexamine dinitrate-based propellants is influenced by several factors, which must be carefully controlled and documented during testing:
-
Pressure: Chamber pressure has the most significant impact on burn rate. Generally, the burn rate increases with pressure, following Vieille's Law:
where 'r' is the burn rate, 'P' is the pressure, and 'a' and 'n' are the burn rate coefficient and pressure exponent, respectively. These constants are determined experimentally.r=aPn -
Initial Temperature: The initial temperature of the propellant grain affects the rate of chemical reactions and thus the burn rate.
-
Propellant Composition: The formulation of the propellant, including the concentration of HDN, the type of binder, and the presence of any additives or catalysts, will significantly alter the burn rate.
-
Oxidizer Particle Size: The particle size of the oxidizer can influence the burning surface area and reaction rate.
Data Presentation
Quantitative burn rate data should be summarized in a clear and structured format to facilitate comparison and analysis. The following table is a template for presenting burn rate data for a hypothetical HDN-based propellant.
| Propellant Composition | Pressure (MPa) | Initial Temperature (°C) | Measured Burn Rate (mm/s) | Standard Deviation (mm/s) |
| HDN/HTPB (80/20) | 5 | 25 | Data Not Available | Data Not Available |
| HDN/HTPB (80/20) | 10 | 25 | Data Not Available | Data Not Available |
| HDN/HTPB (80/20) | 15 | 25 | Data Not Available | Data Not Available |
| HDN/HTPB (80/20) | 20 | 25 | Data Not Available | Data Not Available |
| HDN/GAP (75/25) | 5 | 25 | Data Not Available | Data Not Available |
| HDN/GAP (75/25) | 10 | 25 | Data Not Available | Data Not Available |
| HDN/GAP (75/25) | 15 | 25 | Data Not Available | Data Not Available |
| HDN/GAP (75/25) | 20 | 25 | Data Not Available | Data Not Available |
Note: Despite a thorough literature search, specific experimental burn rate data for hexamine dinitrate-based propellants was not found. The table above serves as a template for researchers to populate with their own experimental data.
Experimental Protocols
Synthesis of Hexamine Dinitrate (HDN)
A common method for the synthesis of HDN involves the nitration of hexamine.
Materials:
-
Hexamine
-
Concentrated Nitric Acid (65-70%)
-
Distilled Water
-
Ice Bath
-
Beakers
-
Stirring Rod
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolve a known quantity of hexamine in a minimal amount of distilled water in a beaker.
-
Cool the hexamine solution in an ice bath to below 15°C.
-
Slowly add a stoichiometric amount of cold, concentrated nitric acid to the hexamine solution while stirring continuously. Maintain the temperature of the reaction mixture below 15°C throughout the addition.
-
After the addition is complete, continue to stir the mixture in the ice bath for a short period to ensure complete precipitation of the hexamine dinitrate.
-
Filter the white crystalline product using a Büchner funnel under vacuum.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any residual acid.
-
Dry the hexamine dinitrate product thoroughly in a desiccator at ambient temperature.
Preparation of Propellant Strands
Materials:
-
Hexamine Dinitrate (HDN)
-
Binder (e.g., Hydroxyl-terminated polybutadiene (B167195) - HTPB, Glycidyl Azide Polymer - GAP)
-
Curing agent (e.g., isocyanate for HTPB)
-
Plasticizer (if required)
-
Mixing equipment (e.g., planetary mixer)
-
Molds for casting strands
-
Vacuum oven
Procedure:
-
Carefully weigh the required amounts of HDN, binder, and other ingredients according to the desired formulation.
-
In a suitable mixer, blend the binder and any liquid components until a homogeneous mixture is obtained.
-
Gradually add the powdered HDN to the binder mixture while mixing. Continue mixing until the HDN is uniformly dispersed.
-
If using a curable binder, add the curing agent and mix thoroughly.
-
Cast the propellant slurry into molds of the desired strand dimensions (typically long, thin rods).
-
Cure the cast strands in a vacuum oven at the specified temperature and duration for the chosen binder system.
-
Once cured, carefully remove the propellant strands from the molds.
Burn Rate Measurement using a Strand Burner
Apparatus:
-
Strand Burner (Crawford Bomb)
-
Pressurized gas source (e.g., nitrogen)
-
Pressure transducer and data acquisition system
-
Ignition system (e.g., nichrome wire)
-
Timing system (e.g., embedded fuse wires connected to a timer)
-
High-speed camera (optional, for visual observation)
Procedure:
-
Cut the cured propellant strand to a suitable length.
-
Inhibit the side surfaces of the strand with a suitable non-combustible coating (e.g., epoxy or a specific inhibitor paint) to ensure that burning only occurs on the end faces in a cigarette-like manner.
-
If using fuse wires for timing, drill small, precise holes at known distances along the strand and thread the fuse wires through.
-
Mount the prepared strand in the holder within the strand burner.
-
Attach the ignition system (e.g., a nichrome wire) to one end of the strand.
-
Seal the strand burner and pressurize it with an inert gas, such as nitrogen, to the desired test pressure.
-
Once the pressure has stabilized, activate the ignition system to ignite the propellant strand.
-
The timing system will record the time it takes for the flame front to travel between the embedded fuse wires.
-
The linear burn rate is calculated by dividing the known distance between the fuse wires by the measured time interval.
-
Repeat the experiment at various pressures to determine the pressure-dependent burn rate characteristics.
Safety Protocols
Working with hexamine dinitrate and its propellant formulations requires strict adherence to safety protocols due to their energetic nature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, flame-retardant lab coat, and gloves.
-
Handling: Handle HDN and its propellants with care. Avoid friction, impact, and electrostatic discharge. Use non-sparking tools.
-
Storage: Store HDN in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials.
-
Spills: In case of a spill, carefully clean the area with appropriate non-sparking tools and decontaminate the surface as per safety guidelines.
-
Fire: In case of fire, use appropriate extinguishing media. Be aware that HDN is a flammable solid.
-
Waste Disposal: Dispose of all waste materials, including unused propellants and contaminated items, in accordance with institutional and regulatory guidelines for hazardous materials.
Diagrams
Experimental Workflow for Burn Rate Measurement
The following diagram illustrates the general workflow for measuring the burn rate of a hexamine dinitrate-based propellant.
Caption: Experimental workflow for burn rate measurement.
Logical Relationship of Factors Affecting Burn Rate
This diagram shows the key factors that influence the burn rate of a solid propellant.
Caption: Factors influencing solid propellant burn rate.
Thermal Decomposition Pathway of Hexamine Dinitrate
While a complete combustion model is complex and not fully detailed in the available literature, the initial thermal decomposition of hexamine dinitrate is a critical step. The following diagram illustrates a simplified representation of the solid-phase decomposition pathway.
Caption: Simplified thermal decomposition of HDN.
Application Notes and Protocols: Hexamine Dinitrate in Colored Smoke and Flame Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexamine dinitrate (HDN) in the formulation of colored smoke and flame pyrotechnic compositions. This document details the synthesis of HDN, its properties, and its application as an energetic fuel. It also provides experimental protocols and discusses the chemical principles behind color generation in pyrotechnics.
Introduction to Hexamine Dinitrate in Pyrotechnics
Hexamine dinitrate (C₆H₁₂N₄·2HNO₃), also known as HDN, is a dinitrate salt of hexamethylenetetramine. While it is a recognized intermediate in the synthesis of more powerful explosives like RDX, its properties make it a compelling candidate for specialized pyrotechnic applications, particularly in colored smoke and flame formulations.[1][2] HDN is a weak explosive that burns energetically with a dim, almost colorless flame.[2] This characteristic is highly desirable as it minimizes luminous interference, thereby allowing the pure, vibrant colors produced by metallic salts to be the primary visual effect.[2]
Compared to its parent compound, hexamine, which burns with a yellow flame, HDN's cleaner combustion profile makes it a superior fuel for achieving vivid and pure colors in pyrotechnic displays.[3] However, it is important to note that HDN is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its performance and stability.[4] Proper drying and storage are crucial for its effective use.
Synthesis of Hexamine Dinitrate
The synthesis of hexamine dinitrate is a straightforward nitration reaction of hexamine. The following protocol is a standard laboratory procedure.
Experimental Protocol: Synthesis of Hexamine Dinitrate
Materials:
-
Hexamine (C₆H₁₂N₄)
-
Concentrated Nitric Acid (70%)
-
Distilled Water
-
Ethanol (B145695) or Isopropanol (for washing)
-
Ice Bath
-
Beaker
-
Stirring Rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or desiccator
Procedure:
-
Dissolve a measured amount of hexamine in a minimal amount of distilled water in a beaker. For example, 15 grams of hexamine can be dissolved in 50 mL of water.[1]
-
Place the beaker in an ice bath and cool the hexamine solution to below 15°C.[4]
-
Slowly, and with constant stirring, add a stoichiometric amount of concentrated nitric acid to the cooled hexamine solution. A slight excess of nitric acid can be used. For 15 grams of hexamine, approximately 15 mL of 70% nitric acid is a starting point.[1] The reaction is exothermic, and the temperature should be carefully monitored and maintained below 15°C to ensure a high yield and purity.[4]
-
As the nitric acid is added, hexamine dinitrate will begin to precipitate out of the solution as a white crystalline solid.[1][2]
-
After the addition of nitric acid is complete, allow the mixture to cool further in the ice bath for at least 15 minutes to maximize precipitation.
-
Filter the crystalline product using a Büchner funnel and wash the crystals with a small amount of ice-cold water to remove any residual acid.[1]
-
To remove excess water, wash the crystals with one or two portions of cold ethanol or isopropanol.[2]
-
Dry the purified hexamine dinitrate thoroughly in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator.[2] Proper drying is essential due to its hygroscopic nature.
-
Store the dry product in a sealed container to protect it from atmospheric moisture.
Yield: Yields for this synthesis are typically in the range of 70-89%.[2]
Application in Colored Flame Formulations
Hexamine dinitrate's energetic yet low-luminosity combustion makes it an excellent fuel for colored flame compositions. The principle of color generation in pyrotechnics relies on the emission of light from excited atomic and molecular species in the flame. Metal salts are added to the formulation to provide the color-producing elements.
General Formulation and Key Components
A typical colored flame formulation consists of a fuel, an oxidizer, a colorant, and often a chlorine donor to enhance the color.
| Component | Function | Examples |
| Fuel | Provides the energy for the reaction. | Hexamine Dinitrate |
| Oxidizer | Supplies oxygen for the combustion of the fuel. | Ammonium Perchlorate, Potassium Perchlorate, Potassium Nitrate, Barium Nitrate |
| Colorant | A metal salt that produces the desired color. | Strontium salts (red), Barium salts (green), Copper salts (blue/green), Sodium salts (yellow/orange) |
| Chlorine Donor | Enhances color, particularly for blue flames, by forming metal monochloride emitters. | Polyvinyl Chloride (PVC), Parlon, Ammonium Chloride |
| Binder | Holds the mixture together in a desired shape (e.g., a star or pellet). | Dextrin, Red Gum |
Example Formulations (Qualitative)
While precise, quantitative formulations for colored flames using hexamine dinitrate are not widely available in open literature, the following qualitative examples demonstrate the combinations of components:
-
Green Flame: Hexamine dinitrate mixed with copper sulfide.[2]
-
Blue Flame: Hexamine dinitrate mixed with a copper (II) salt and a chlorine donor.[2]
-
Yellow Flame: Hexamine dinitrate mixed with a sodium salt, such as sodium chloride.[2]
-
Red Flame: Hexamine dinitrate mixed with a strontium salt, such as strontium chloride.[2]
Application in Colored Smoke Formulations
The generation of colored smoke relies on the sublimation of an organic dye by the heat produced from a pyrotechnic reaction. The key is to have a composition that burns at a relatively low temperature to vaporize the dye without significant decomposition.
A patent for a green smoke composition provides a quantitative example using hexamine. While this formulation does not use hexamine dinitrate, it serves as a valuable reference for the types of components and their relative proportions.
Table 1: Example of a Green Smoke Formulation Containing Hexamine
| Component | Percentage by Weight |
| Barium Nitrate | 56% |
| Polyvinyl Chloride (PVC) | 18% |
| Magnalium Alloy | 10% |
| Potassium Perchlorate | 6% |
| Red Gum | 5% |
| Hexamine | 5% |
Source: US Patent 6,214,139 B1[5]
To adapt such a formulation for use with hexamine dinitrate, one would substitute HDN for hexamine and adjust the fuel-to-oxidizer ratio to account for the oxygen content within the HDN molecule.
Experimental Protocols for Formulation and Evaluation
Protocol 1: Preparation of a Colored Flame Composition
-
Drying: Ensure all components, especially hexamine dinitrate and any hygroscopic salts, are thoroughly dried.
-
Milling: Individually grind each component to a fine powder (typically <100 mesh) to ensure homogeneity and efficient combustion.
-
Mixing: Carefully mix the powdered components. A common method is the "diapering" method, where the components are sieved together multiple times onto a large sheet of paper and gently rolled to mix.
-
Binding and Consolidation: Add a binder (e.g., a dextrin-water solution) to the mixed powder to form a damp mass. This mass can then be pressed into pellets or "stars" and allowed to dry completely.
Protocol 2: Evaluation of a Colored Flame Composition
-
Burn Rate Measurement: Press the composition into a tube of known length and ignite one end. The time it takes for the flame to travel the length of the tube is used to calculate the burn rate (e.g., in mm/s).
-
Spectroscopic Analysis: Burn a sample of the composition and use a spectrometer to analyze the emitted light. This will provide quantitative data on the dominant wavelength and spectral purity of the color.
-
Visual Assessment: Visually observe the color intensity, purity, and duration of the flame.
Chemical Principles and Visualizations
Chemical Reaction Pathway for Colored Flames
The production of colored light in pyrotechnic flames is a result of atomic and molecular emission. When the formulation burns, the metal salts are vaporized and dissociated into atoms and simple molecules. The heat of the flame excites the electrons in these species to higher energy levels. As they return to their ground state, they emit light at specific wavelengths, which we perceive as color.
For many colors, particularly vibrant blues and greens, the presence of a chlorine donor is crucial. The chlorine reacts with the metal (e.g., copper) in the flame to form transient, light-emitting molecules like copper(I) chloride (CuCl).[6]
References
Troubleshooting & Optimization
Common impurities in crude hexamine dinitrate and their removal.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with crude hexamine dinitrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude hexamine dinitrate sample?
The primary impurities in crude hexamine dinitrate typically fall into three categories:
-
Unreacted Starting Materials: Residual hexamine and nitric acid from the synthesis process.
-
Moisture: Hexamine dinitrate is hygroscopic and readily absorbs water from the atmosphere.[1]
-
Decomposition Products: Due to its instability in the presence of water, hexamine dinitrate can decompose to form formaldehyde.[2]
Q2: My crude product is acidic. What is the cause and how can I resolve this?
An acidic pH in your crude product is a strong indication of residual nitric acid from the synthesis reaction.[3] This can be resolved by washing the crude product. A common procedure is to wash the filtered crystals with ice-cold water until the washings are neutral.[3]
Q3: I've noticed a distinct "fishy" or ammonia-like smell from my crude product. What could be the reason?
This odor is likely due to the presence of unreacted hexamine.[3] Hexamine is an amine and can have a characteristic fish-like smell.[3] Proper purification, such as recrystallization or thorough washing, should remove this impurity.
Q4: My hexamine dinitrate sample appears wet or clumpy. Why is this, and how can it be addressed?
Hexamine dinitrate is known to be hygroscopic, meaning it readily absorbs moisture from the air.[4] This can cause the crystals to become wet or clump together. To address this, the product should be thoroughly dried, for example, in a vacuum oven at a controlled temperature (e.g., 30-40°C).[5] Storing the dried product in a desiccator is also recommended.
Q5: How can I assess the purity of my hexamine dinitrate sample?
Several analytical techniques can be employed to assess the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: These are powerful methods for separating and quantifying hexamine dinitrate and potential impurities.[1][5]
-
FTIR and NMR Spectroscopy: These techniques can be used to confirm the identity of the compound and detect the presence of impurities by comparing the resulting spectra to a reference standard.[4]
-
pH Measurement: A simple pH test of a solution of your product can indicate the presence of residual acid.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete precipitation during synthesis. | Ensure the reaction mixture is sufficiently cooled (e.g., to 5°C) before filtration to maximize precipitation.[5] |
| Loss of product during washing. | Use ice-cold washing solvents to minimize the dissolution of the product. | |
| Product Decomposes upon Standing | Presence of moisture. | Ensure the product is thoroughly dried after washing and stored in a dry environment, preferably in a desiccator.[2] |
| Residual acid catalyzing decomposition. | Wash the crude product with cold water to remove any remaining nitric acid.[3] | |
| Inconsistent Analytical Results | Non-homogenous sample. | Ensure the sample is well-mixed before taking an aliquot for analysis. |
| Sample degradation. | Analyze the sample as soon as possible after preparation, especially if dissolved in water.[2] |
Data on Impurities and Removal
| Impurity | Source | Removal Method | Analytical Method for Detection |
| Nitric Acid | Synthesis (unreacted) | Washing with ice-cold water | pH measurement of an aqueous solution |
| Hexamine | Synthesis (unreacted) | Washing, Recrystallization | HPLC, LC-MS[1][6] |
| Water | Hygroscopicity, Synthesis | Drying (e.g., vacuum oven), Washing with a dry solvent (e.g., acetone (B3395972), ethanol) | Karl Fischer titration, Loss on drying |
| Formaldehyde | Decomposition product | Recrystallization, Proper drying and storage to prevent formation | HPLC with derivatization, GC-MS |
Experimental Protocols
Protocol 1: Purification of Crude Hexamine Dinitrate by Recrystallization
This protocol is a general guideline based on the known solubility properties of hexamine dinitrate. The ideal solvent or solvent system may require optimization.
-
Solvent Selection: Based on its solubility profile (soluble in water, insoluble in alcohol/acetone), a mixed solvent system like water-ethanol is a good starting point.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude hexamine dinitrate in a minimal amount of hot water. Heat the solution gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Further Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol (B145695) or acetone to remove residual water and any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.[5]
Protocol 2: Purity Analysis by LC-MS
This method is adapted from published research for the analysis of hexamine dinitrate.[1]
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (e.g., Agilent 1100 series with a Triple Quadrupole LC/MS).[1][5]
-
Column: Zorbax SB-C18 (4.6 x 250 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of 43% 1 mM acetic acid solution and 57% methanol.[1]
-
Flow Rate: 1.0 mL/min (typical starting point, may require optimization).
-
Detection: Mass spectrometry (select appropriate ionization mode and monitor for the molecular ion of hexamine dinitrate and potential impurities).
-
Sample Preparation: Prepare a standard solution of pure hexamine dinitrate in the mobile phase. Dissolve a known quantity of the crude sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the LC-MS system.
-
Quantification: Identify and quantify impurities by comparing their peak areas to those of known standards or by using relative peak area percentages if standards are unavailable.
Visual Workflow for Impurity Troubleshooting
Caption: Workflow for the purification and quality control of crude hexamine dinitrate.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 5. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 6. researchgate.net [researchgate.net]
Side reactions during the nitration of hexamine to dinitrate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of hexamine to hexamine dinitrate (HDN).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of hexamine dinitrate is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields of hexamine dinitrate can stem from several factors. Careful control of reaction parameters is crucial.
-
Temperature Control: The nitration of hexamine is an exothermic reaction.[1] If the temperature rises above the optimal range (typically below 15°C), side reactions and decomposition of the product can occur, leading to a lower yield.[1][2] Exothermic side reactions are reported to become significant above ~27°C (300 K).[1]
-
Troubleshooting:
-
Ensure your reaction vessel is adequately cooled in an ice bath throughout the addition of nitric acid.
-
Add the nitric acid or hexamine solution slowly and dropwise to maintain a stable temperature.
-
Monitor the internal temperature of the reaction mixture continuously with a thermometer.
-
-
-
Nitric Acid Concentration: The concentration of nitric acid is a critical factor. Using a concentration that is too high can favor the formation of more nitrated products like RDX, while a concentration that is too low may result in incomplete reaction. A common concentration used for high yield synthesis of HDN is 65-70% nitric acid.[1][3]
-
Troubleshooting:
-
Verify the concentration of your nitric acid before starting the experiment.
-
For HDN synthesis, avoid using fuming nitric acid, as this will promote further nitration to RDX and other byproducts.[4]
-
-
-
Product Solubility: A portion of the hexamine dinitrate product may remain dissolved in the acidic solution, leading to losses during filtration.[5]
-
Decomposition During Workup: Hexamine dinitrate is susceptible to hydrolysis, especially in the presence of water, which can cause it to decompose back to hexamine and formaldehyde (B43269).[6][7]
-
Troubleshooting:
-
Wash the filtered product with ice-cold, anhydrous solvents like 50% ethanol (B145695), followed by absolute ethanol and ether to remove residual acid and water.[6]
-
Dry the product thoroughly under vacuum at a mild temperature (e.g., 40°C).[3]
-
-
Q2: The isolated hexamine dinitrate product appears wet, sticky, or is degrading over time. What is the cause and how can I prevent this?
A2: This is likely due to the hygroscopic nature of hexamine dinitrate and residual acidity.[1][3]
-
Hygroscopicity: HDN readily absorbs moisture from the atmosphere.[1][3] This can lead to a sticky or wet appearance and can also promote decomposition.
-
Troubleshooting:
-
Dry the product thoroughly after washing.
-
Store the final product in a tightly sealed container in a desiccator or a controlled low-humidity environment.
-
-
-
Residual Acid: Any remaining nitric acid can contribute to the degradation of the product.
-
Troubleshooting:
-
Ensure the product is washed thoroughly to remove all traces of acid. You can check the pH of the washings.
-
Washing with a cold, dilute basic solution is generally not recommended due to the potential for hydrolysis of the product. Anhydrous solvent washes are preferred.
-
-
Q3: The reaction is turning brown/yellow and producing nitrogen oxide gases. What is happening and is it dangerous?
A3: The formation of brown/yellow coloration and the evolution of brown gases (nitrogen oxides) are indicators of uncontrolled side reactions and decomposition. This can be a hazardous situation.
-
Runaway Reaction: This is often caused by a loss of temperature control, leading to rapid, exothermic side reactions.[1]
-
Immediate Actions:
-
Stop the addition of reagents immediately.
-
Ensure the cooling bath is effectively lowering the temperature of the reaction mixture.
-
If the reaction appears to be accelerating uncontrollably, prepare for emergency measures according to your lab's safety protocol, which may include quenching the reaction by dilution in a large volume of cold water.
-
-
Prevention:
-
Strictly adhere to the recommended temperature limits.
-
Ensure proper stirring to avoid localized "hot spots."
-
Add reagents slowly and monitor the temperature closely.
-
-
Q4: What are the primary side products I should be aware of during the nitration of hexamine to dinitrate?
A4: While the goal is to form the dinitrate salt, other reactions can occur, leading to impurities.
-
Over-nitration Products: If the reaction conditions are too harsh (e.g., high nitric acid concentration, elevated temperature), further nitration of the hexamine ring can occur, leading to the formation of compounds like 3,5-dinitrocyclotrimethylenetriamine-1-nitrate, and ultimately RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine).
-
Decomposition Products: As mentioned, hexamine can decompose in the presence of strong acids, potentially forming formaldehyde and ammonia.[4] The product itself, hexamine dinitrate, can also decompose, especially in aqueous solutions, to release formaldehyde.[6]
-
Other Byproducts: In the broader context of hexamine nitrolysis, byproducts such as methylene (B1212753) dinitrate and ammonium (B1175870) nitrate (B79036) have been reported.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Temperature | < 15°C | [1][2] |
| Final Cooling Temperature | 5°C | [3][5] |
| Nitric Acid Concentration | 65-70% | [1][3] |
| Reported Yield | ~89% | [3][5] |
| Drying Temperature | 40°C (vacuum) | [3] |
Experimental Protocols
Synthesis of Hexamine Dinitrate
This protocol is a synthesis of information from multiple sources.[3][5][6]
-
Preparation: Dissolve 10g of hexamine in 17.5 mL of distilled water. Cool the solution in an ice bath to 0-5°C.
-
Nitration: While maintaining the temperature below 15°C, slowly add 11.75 mL of 70% nitric acid dropwise to the hexamine solution with constant stirring.
-
Precipitation: Once the addition is complete, continue to stir the mixture in the ice bath and cool it further to 5°C to ensure maximum precipitation of the product.
-
Filtration: Filter the white crystalline product using a Buchner funnel.
-
Washing: Wash the collected crystals with ice-cold 50% ethanol, followed by a wash with cold absolute ethanol, and finally with cold diethyl ether to remove residual acid and water.
-
Drying: Dry the purified hexamine dinitrate in a vacuum oven at 40°C until a constant weight is achieved.
Visualizations
Logical Workflow for Hexamine Dinitrate Synthesis and Troubleshooting
Caption: Workflow of hexamine dinitrate synthesis and potential side reactions.
References
Controlling temperature to prevent runaway reactions in hexamine nitration.
Technical Support Center: Controlling Temperature in Hexamine Nitration
This guide provides researchers, scientists, and drug development professionals with essential information for managing reaction temperatures during the nitration of hexamine. Preventing thermal runaway is critical for ensuring safety, maximizing product yield, and maintaining quality.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical during hexamine nitration? A1: The nitration of hexamine is a highly exothermic reaction, meaning it releases a significant amount of heat.[1][2] Without precise temperature control, the heat generated can accelerate the reaction rate, leading to a dangerous, self-sustaining cycle known as a runaway reaction.[2] This can result in a rapid increase in temperature and pressure, potentially causing violent decomposition or an explosion.[1][2] Furthermore, poor temperature control can lead to the formation of unwanted by-products, decomposition of nitric acid, and reduced yield of the desired product.[1][3]
Q2: What is a "runaway reaction" in the context of hexamine nitration? A2: A runaway reaction is an uncontrolled process where the rate of heat generation from the exothermic nitration exceeds the rate of heat removal by the cooling system.[2] This imbalance creates a positive feedback loop: the rising temperature increases the reaction rate, which in turn generates even more heat.[2] This can lead to a catastrophic failure of the reaction vessel and an explosion.[1][2]
Q3: What are the recommended temperature ranges for hexamine nitration processes? A3: The optimal temperature range depends on the specific synthesis protocol, including the concentration of nitric acid and the desired product (e.g., RDX or an intermediate like hexamine dinitrate). Adherence to established temperature limits is crucial for safety.
| Process/Stage | Recommended Temperature Range (°C) | Notes |
| RDX Synthesis (Nitric Acid Addition) | 12°C to 15°C | The reaction temperature should be strictly maintained within this range during the addition of nitric acid.[1] |
| RDX Synthesis (Allowed Maximum) | Up to 18°C | The temperature may be allowed to rise to this point before the reaction is quenched.[1] |
| Emergency Quench/Dump Trigger | > 18°C | Automated safety systems are often set to trigger an emergency quench if the temperature exceeds this limit.[1][4] |
| Direct Nitrolysis (Hexamine Addition) | Below 11°C | When adding hexamine to fuming nitric acid, the temperature should be kept below 11°C using an ice bath.[5] |
| Hexamine Dinitrate Synthesis | Not above 15°C | During the preparation of this intermediate, the reaction temperature must not exceed 15°C.[5] |
| Post-Nitration Heating | 60°C | After the primary nitration, the mixture is sometimes heated for a set period (e.g., 60 minutes).[1] |
Q4: What are the primary causes of unexpected temperature increases? A4: Temperature excursions are typically caused by one or more of the following:
-
Inadequate Cooling: Failure or inefficiency of the cooling system (e.g., changes in coolant flow).[1]
-
Incorrect Reagent Addition: Adding the nitrating agent or hexamine solution too quickly, preventing the cooling system from dissipating the generated heat effectively.[3]
-
Poor Agitation: Inefficient stirring can create localized hotspots where the temperature is much higher than the bulk solution, potentially initiating a runaway.[6]
-
Incorrect Reagent Concentration: Using incorrect concentrations of acids can significantly alter the reaction kinetics and heat output.[6][7]
-
Dosing Errors: Mistakes in the amount of hexamine fed into the reactor can lead to overheating.[1]
Q5: What are the immediate warning signs of a potential runaway reaction? A5: Key indicators include:
-
A rapid and accelerating rise in temperature that does not respond to increased cooling.
-
A sudden increase in pressure within the reaction vessel.[1]
-
Vigorous evolution of reddish-brown gas (nitrogen oxides).[7][8]
-
A noticeable change in the color or viscosity of the reaction mixture.
Troubleshooting Guide
Issue: The reaction temperature is rapidly rising above the 15°C setpoint.
This is a critical situation requiring immediate action to prevent a runaway reaction. Follow the logical workflow below.
Caption: Immediate response workflow for a temperature excursion.
| Potential Cause | Corrective Action & Prevention |
| Reagent addition is too fast. | Immediate: Stop addition. Prevention: Use a calibrated addition funnel or syringe pump for slow, dropwise addition. Ensure the rate does not allow the temperature to rise more than 1-2°C.[3] |
| Cooling system failure. | Immediate: Prepare a secondary cooling bath (e.g., ice/salt or dry ice/acetone) if safe and feasible. Prevention: Always check coolant flow and temperature before starting the reaction. Install redundant cooling systems for large-scale operations.[1] |
| Inefficient stirring. | Immediate: Increase the stirring speed. Prevention: Use an appropriately sized stir bar or overhead mechanical stirrer. Ensure a vortex is visible, indicating good mixing.[6] |
Experimental Protocols
Protocol 1: Controlled Nitration of Hexamine for RDX Synthesis
This protocol is based on a widely used industrial method and emphasizes strict temperature control.
-
Reactor Setup:
-
Equip a jacketed glass reactor with an overhead mechanical stirrer, a thermocouple to monitor the internal temperature, and an addition funnel.
-
Connect the reactor jacket to a circulating chiller capable of maintaining temperatures between 5°C and 15°C.
-
-
Reagent Preparation:
-
Charge the reactor with concentrated nitric acid (99%).
-
Cool the acid to below 12°C with vigorous stirring.
-
-
Hexamine Addition:
-
Prepare a solution of hexamine.
-
Slowly add the hexamine solution dropwise to the cooled nitric acid via the addition funnel over a period of 60-90 minutes.
-
CRITICAL: Continuously monitor the internal temperature. Adjust the addition rate to ensure the temperature remains stable between 12°C and 15°C.[1] If the temperature exceeds 15°C, immediately stop the addition and increase cooling.
-
-
Reaction Aging & Quenching:
-
After the addition is complete, allow the mixture to stir at a temperature no higher than 18°C for a specified time.[1]
-
Prepare a separate vessel with a large volume of cold water.
-
Quench the reaction by slowly transferring the reaction mixture into the cold water with vigorous stirring to precipitate the product. This step is also exothermic and may require external cooling.
-
Caption: Experimental workflow for controlled hexamine nitration.
Understanding the Runaway Reaction Feedback Loop
A runaway reaction is a dangerous positive feedback cycle. The diagram below illustrates how each stage reinforces the next, leading to an uncontrollable escalation. Understanding this process is key to appreciating the importance of preventative measures.
Caption: The positive feedback cycle of a thermal runaway reaction.
References
- 1. scielo.br [scielo.br]
- 2. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - nitration of hexamine with h2so4/kno3 - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
The effect of nitric acid concentration on hexamine dinitrate yield.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of hexamine dinitrate, with a specific focus on the influence of nitric acid concentration on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of hexamine dinitrate?
Hexamine dinitrate is synthesized through the reaction of hexamethylenetetramine (hexamine) with nitric acid. The hexamine acts as a base, and the nitric acid provides the nitrate (B79036) ions to form the dinitrate salt.
Q2: What is the optimal concentration of nitric acid for maximizing the yield of hexamine dinitrate?
Based on available literature, a high yield of hexamine dinitrate can be achieved using 65% nitric acid.[1] While other concentrations are used for related reactions, this concentration is specifically mentioned for the synthesis of the dinitrate salt in high yield.[1][2] It is crucial to control the reaction temperature to ensure a high product yield.[1]
Q3: What is the expected yield of hexamine dinitrate?
Yields can vary based on the specific experimental conditions. Some studies have reported an average yield of approximately 89%.[3] Another source indicates that yields can be as high as 95% under optimal conditions.[3] A discrepancy between the theoretical and actual yield may be attributed to the solubility of the product in the spent acid.[3]
Q4: What are the key safety precautions to consider during this synthesis?
The reaction between hexamine and nitric acid is exothermic, meaning it releases heat.[1] It is critical to control the temperature to prevent a runaway reaction. The addition of reagents should be done slowly and with efficient cooling, typically in an ice bath, to maintain the reaction temperature below 15°C.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Reaction temperature was too high: An uncontrolled exothermic reaction can lead to the formation of byproducts and decomposition of the desired product. - Incomplete precipitation: Some product may remain dissolved in the reaction mixture. - Loss during washing: Excessive washing or using a solvent in which the product is soluble can lead to loss of material. | - Carefully monitor and control the reaction temperature, keeping it below 15°C using an ice bath.[1] - After the reaction is complete, cool the mixture to a lower temperature (e.g., 5°C) to maximize precipitation.[3] - Wash the product with ice-cold water or a solvent in which hexamine dinitrate has low solubility, such as chilled acetone (B3395972).[4] |
| Product is Discolored or Impure | - Side reactions due to high temperature: Elevated temperatures can lead to the formation of undesired byproducts. - Residual nitric acid: Inadequate washing can leave acidic impurities in the final product. | - Maintain strict temperature control throughout the addition of nitric acid.[1] - Thoroughly wash the filtered product with ice-cold water until the washings are neutral to pH paper.[5] |
| Runaway Reaction (Vigorous Fuming and Temperature Spike) | - Too rapid addition of nitric acid: Adding the acid too quickly does not allow for adequate heat dissipation. - Inadequate cooling: The cooling bath may not be sufficient to handle the heat generated by the reaction. | - Add the nitric acid dropwise or in small portions with vigorous stirring. - Ensure a well-maintained ice bath and monitor the temperature continuously. If the temperature begins to rise rapidly, stop the addition of acid immediately. |
| Product is Hygroscopic (Absorbs Moisture from the Air) | - Inherent property of hexamine dinitrate: The compound itself has a tendency to absorb moisture.[2] - Presence of impurities: Impurities can sometimes increase the hygroscopicity of a substance. | - Dry the product thoroughly under vacuum.[3] - Store the final product in a desiccator over a suitable drying agent. - Ensure high purity of the product through proper washing and handling. |
Data on Hexamine Dinitrate Yield
| Nitric Acid Concentration | Reported Yield | Reference |
| 65% | High Yield (not quantified) | [1] |
| 70% | ~35g from 20g hexamine | [4] |
| Not specified | ~89% | [3] |
| Not specified | ~95% (published data) | [3] |
Experimental Protocols
Synthesis of Hexamine Dinitrate
This protocol is a generalized procedure based on available literature.[3][4]
Materials:
-
Hexamine
-
Concentrated Nitric Acid (e.g., 65-70%)
-
Distilled Water
-
Ice
-
Acetone (for washing, optional)
Equipment:
-
Reaction flask (e.g., flat-bottom flask)
-
Dropping funnel
-
Magnetic stirrer or mechanical stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and vacuum flask for filtration
-
Vacuum oven for drying
Procedure:
-
Dissolve a known quantity of hexamine in distilled water in the reaction flask.
-
Cool the hexamine solution in an ice bath to a temperature below 15°C.
-
Slowly add the concentrated nitric acid to the hexamine solution dropwise using a dropping funnel while stirring vigorously.
-
Continuously monitor the temperature of the reaction mixture and maintain it below 15°C throughout the addition of nitric acid.
-
After the complete addition of nitric acid, continue stirring the mixture for a specified period (e.g., 15 minutes) while maintaining the low temperature to ensure the reaction goes to completion.
-
Further cool the mixture (e.g., to 5°C) to maximize the precipitation of hexamine dinitrate.[3]
-
Filter the precipitated solid using a Büchner funnel under vacuum.
-
Wash the collected solid with a small amount of ice-cold water or chilled acetone to remove any residual acid and impurities.[4][5]
-
Dry the purified hexamine dinitrate in a vacuum oven.
Experimental Workflow
Caption: Experimental workflow for the synthesis of hexamine dinitrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 3. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 4. Sciencemadness Discussion Board - First RDX synthesis and questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. youtube.com [youtube.com]
Techniques for drying and storing hygroscopic hexamine dinitrate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the drying and storage of hygroscopic hexamine dinitrate (HDN). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: Why is my hexamine dinitrate clumping or appearing wet?
A1: Hexamine dinitrate is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] If you observe clumping or a wet appearance, it is a clear indication that the compound has been exposed to ambient air and has absorbed water. Proper drying and storage in a moisture-free environment are crucial to maintain its crystalline form.
Q2: What is the maximum temperature I can use to dry my hexamine dinitrate?
A2: Thermal analysis of hexamine dinitrate shows an endothermic peak, corresponding to its melting point, at 170.5°C, immediately followed by exothermic decomposition at 174.0°C and 200.5°C.[2] Therefore, it is critical to keep drying temperatures well below this range to avoid decomposition. A conservative maximum drying temperature of 40-60°C is recommended.
Q3: How can I confirm that my hexamine dinitrate is sufficiently dry?
A3: The most accurate method for determining residual moisture content is Karl Fischer titration, a method that is specific for water.[1] This technique can quantify trace amounts of water, ensuring your sample meets the required dryness for your experiment or for stable long-term storage.
Q4: What are the signs of decomposition during drying or storage?
A4: Decomposition of hexamine dinitrate, especially in the presence of moisture, can release formaldehyde, which has a distinct, sharp odor.[3] Discoloration of the crystals (e.g., yellowing) can also be an indicator of degradation. If you observe these signs, the material may be compromised.
Q5: What materials should I avoid when storing hexamine dinitrate?
A5: Hexamine dinitrate should be stored away from strong oxidizing agents, strong acids, and sources of heat.[4][5] Contact with incompatible materials can lead to hazardous reactions. It is also advisable to avoid contact with metals, as the parent compound, hexamine, can react with some metals. Use glass or other inert containers for storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Clumping and Caking | Absorption of atmospheric moisture due to its hygroscopic nature. | Dry the material using one of the recommended protocols (see Experimental Protocols). Store in a desiccator over a strong desiccant or in a sealed container under an inert atmosphere. |
| Decomposition (Odor of Formaldehyde, Discoloration) | Excessive drying temperature or presence of moisture and/or impurities like residual acid from synthesis. | Lower the drying temperature immediately. Ensure the product is thoroughly washed to remove any residual acid before drying.[6] If decomposition is significant, the batch may need to be discarded. |
| Inconsistent Drying | Uneven heat distribution or thick layers of the material. | Spread the sample in a thin, even layer to ensure uniform drying. For vacuum oven drying, use a shallow dish. For desiccator drying, occasionally gently agitate the sample (if safe to do so) to expose new surfaces. |
| Material "Melting" During Drying | The temperature is too high, approaching the melting point of the compound. | Immediately reduce the drying temperature. Refer to the thermal properties data to ensure you are operating at a safe temperature well below 170.5°C.[2] |
| Difficulty Achieving Low Residual Moisture | Inefficient drying method or a saturated desiccant. | For very low moisture requirements, use a high-vacuum oven or consider lyophilization. If using a desiccator, ensure the desiccant is fresh and highly efficient (e.g., phosphorus pentoxide). |
Quantitative Data Summary
The following table summarizes key thermal properties of hexamine dinitrate, which are critical for determining safe drying parameters.
| Parameter | Value | Significance | Source |
| Melting Point | 170.5 °C | Sets the upper limit for drying temperature to avoid phase change. | [2] |
| Decomposition Onset | 174.0 °C | Exceeding this temperature will lead to degradation of the material. | [2] |
| Recommended Drying Temperature (Vacuum Oven) | 40 °C | A safe and effective temperature for removing moisture without risking decomposition. | [1] |
Experimental Protocols
Protocol 1: Vacuum Oven Drying
This method is effective for removing moisture under controlled temperature conditions.
Methodology:
-
Place the hexamine dinitrate in a shallow, clean, and dry glass dish, spreading it into a thin, even layer.
-
Place the dish in a vacuum oven.
-
Heat the oven to a temperature between 40-50°C. Do not exceed 60°C.
-
Gradually apply vacuum to the oven to prevent the fine powder from being drawn into the vacuum line.
-
Dry the material under vacuum for several hours. The exact time will depend on the initial moisture content and the amount of material.
-
To determine if the material is dry, bring the oven back to atmospheric pressure with a dry, inert gas (e.g., nitrogen), and quickly transfer a small sample for Karl Fischer titration.
-
Once dry, immediately transfer the material to a desiccator for cooling and storage.
Protocol 2: Desiccator Drying
This is a simpler method suitable for smaller quantities and for maintaining the dryness of the product.
Methodology:
-
Ensure the desiccator contains a fresh, potent desiccant (e.g., phosphorus pentoxide, anhydrous calcium sulfate).
-
Place the hexamine dinitrate in an open, shallow container on the desiccator plate.
-
Seal the desiccator, ensuring an airtight seal. If using a vacuum desiccator, apply vacuum.
-
Allow the material to dry for an extended period (24-48 hours or longer).
-
The efficiency of drying can be periodically checked by weighing the sample until a constant weight is achieved. For more precise measurement, Karl Fischer titration is recommended.
-
Store the dried material in the sealed desiccator until needed.
Protocol 3: Lyophilization (Freeze-Drying)
This technique is a very gentle method for drying heat-sensitive materials.
Methodology:
-
Dissolve the hexamine dinitrate in a minimal amount of high-purity water.
-
Freeze the solution completely.
-
Place the frozen sample on a pre-cooled shelf in the lyophilizer.
-
Apply a high vacuum. The ice will sublimate, leaving a dry, porous powder.
-
The process is complete when the product temperature rises to the shelf temperature, indicating the end of sublimation.
-
Backfill the chamber with an inert gas like nitrogen before removing the sample.
-
Immediately transfer the lyophilized powder to a desiccator or other moisture-free storage container.
Process Workflow Diagram
Caption: Troubleshooting workflow for drying hexamine dinitrate.
References
Technical Support Center: Hexamine Dinitrate Decomposition Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexamine dinitrate (HDN). The information is designed to address specific issues that may be encountered during experimental procedures involving the decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition byproducts of hexamine dinitrate?
The decomposition of hexamine dinitrate can yield a variety of solid, liquid, and gaseous byproducts depending on the conditions. In the presence of water, it primarily decomposes into nitric acid, hexamine, and formaldehyde (B43269).[1] Thermal decomposition in a nitrogen atmosphere occurs in two exothermic stages after its melting point of approximately 170.5°C.[1][2]
Q2: What gaseous byproducts are expected during the thermal decomposition of hexamine dinitrate?
During the thermal decomposition of a nitrolysis solution containing hexamine dinitrate, the evolution of a reddish-brown gas, identified as nitrogen dioxide (NO₂), along with other gaseous products like carbon dioxide (CO₂), is observed.[3] Studies on the parent compound, hexamine, show that at high temperatures (300-800°C), decomposition can produce hydrogen cyanide (HCN), ammonia (B1221849) (NH₃), carbon monoxide (CO), carbon dioxide (CO₂), various nitrogen oxides (NOx), and formaldehyde.[4] Research on similar energetic materials, such as nitrate (B79036) esters and nitramines, suggests that the thermal decomposition of hexamine dinitrate likely produces nitric oxide (NO), carbon monoxide (CO), formaldehyde (H₂CO), water (H₂O), and molecular oxygen (O₂).[5]
Q3: How can I identify the decomposition byproducts in my experiment?
Several analytical techniques can be employed to identify the decomposition byproducts of hexamine dinitrate. These include:
-
For Gaseous Byproducts:
-
Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR): This allows for the identification of evolved gases based on their infrared absorption spectra as a function of temperature.
-
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): This technique identifies evolved gases by their mass-to-charge ratio as the sample is heated.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This method involves the thermal decomposition of the sample followed by separation and identification of the volatile products.
-
-
For Solid and Liquid Byproducts:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile decomposition products in solution.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides identification of non-volatile byproducts by coupling the separation power of HPLC with the detection capabilities of mass spectrometry.[1]
-
Fourier Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups present in the solid or liquid residue.[1][4]
-
Troubleshooting Guides
Issue: Unexpected Color Change (Brown Gas) During Heating
-
Possible Cause: Formation of nitrogen dioxide (NO₂), a reddish-brown gas, is a common byproduct of the thermal decomposition of nitrate-containing compounds.[3]
-
Troubleshooting Steps:
-
Ensure Proper Ventilation: Work in a well-ventilated fume hood to avoid inhalation of potentially toxic gases.
-
Monitor Temperature: Carefully control the heating rate and final temperature of your experiment, as the decomposition profile is temperature-dependent.
-
Atmosphere Control: If possible, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize secondary oxidation reactions.
-
Analytical Confirmation: Use techniques like TGA-MS or TGA-FTIR to confirm the identity of the evolved gases.
-
Issue: Inconsistent Decomposition Onset Temperature
-
Possible Cause: The presence of impurities or variations in the crystalline structure of the hexamine dinitrate can affect its thermal stability. The heating rate used in the experiment also significantly influences the observed onset temperature.
-
Troubleshooting Steps:
-
Verify Purity: Use a purified sample of hexamine dinitrate. Characterization techniques like HPLC or LC-MS can assess purity.
-
Control Heating Rate: Standardize the heating rate across all experiments to ensure reproducibility. A common rate for thermal analysis is 10°C/min.
-
Sample Preparation: Ensure consistent sample mass and packing in the analytical instrument (e.g., TGA crucible).
-
Quantitative Data
The following table summarizes the thermal decomposition characteristics of hexamine dinitrate as determined by Differential Scanning Calorimetry (DSC).
| Parameter | Value | Reference |
| Melting Point (Endothermic Peak) | 170.5°C | [1][2] |
| First Exothermic Decomposition Peak | 174.0°C | [1][2] |
| Second Exothermic Decomposition Peak | 200.5°C | [1][2] |
Experimental Protocols
Protocol 1: Analysis of Gaseous Decomposition Products by TGA-FTIR
This protocol outlines the general procedure for analyzing the gaseous byproducts from the thermal decomposition of hexamine dinitrate using a coupled TGA-FTIR system.
1. Instrument Preparation:
- Ensure the TGA and FTIR instruments are calibrated and functioning according to the manufacturer's specifications.
- Set the temperature of the heated transfer line and the FTIR gas cell. A typical starting point is 200-250°C to prevent condensation of decomposition products.
2. Sample Preparation:
- Accurately weigh 5-10 mg of hexamine dinitrate into a TGA crucible.
- Place the crucible in the TGA autosampler or manually load it into the furnace.
3. TGA Method Setup:
- Set the initial temperature to ambient (e.g., 30°C).
- Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature above the final decomposition peak (e.g., 300°C).
- Use an inert purge gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).
4. FTIR Data Acquisition Setup:
- Configure the FTIR software to collect spectra continuously throughout the TGA run.
- Set the spectral resolution (e.g., 4 cm⁻¹) and the number of scans per spectrum.
5. Data Analysis:
- Correlate the weight loss events observed in the TGA thermogram with the evolution of specific gases identified by their characteristic absorption bands in the FTIR spectra.
- Use a spectral library to identify the evolved gases (e.g., CO₂, CO, NO₂, H₂O, formaldehyde).
Visualizations
Caption: Decomposition pathways of hexamine dinitrate.
Caption: Troubleshooting unstable hexamine dinitrate samples.
Caption: Workflow for TGA-FTIR analysis of decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
Technical Support Center: Troubleshooting Hexamine Dinitrate Precipitation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yield in hexamine dinitrate precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for hexamine dinitrate synthesis, and what are the common causes for lower-than-expected yields?
Published data suggests that the yield for hexamine dinitrate precipitation is typically high, often around 89% to 95%.[1] If your yield is significantly lower, the most common causes include improper temperature control, incorrect reagent concentrations or ratios, and losses during product washing.
Q2: How critical is temperature control during the reaction?
Temperature control is crucial for achieving a high yield of hexamine dinitrate. The reaction between hexamine and nitric acid is exothermic, and maintaining a low temperature, typically below 15°C, is essential.[2][3] Elevated temperatures can lead to the decomposition of the product and the formation of byproducts, thus reducing the overall yield.
Q3: What is the optimal concentration of nitric acid for the precipitation?
The concentration of nitric acid directly impacts the yield. Using 65% nitric acid is a common practice in the synthesis of hexamine dinitrate.[2] The use of highly concentrated nitric acid can lead to side reactions and a decrease in yield.
Q4: Can the molar ratio of reactants affect the yield?
Yes, the molar ratio of nitric acid to hexamine is a key parameter in optimizing the yield. A slight excess of nitric acid is generally used to ensure complete reaction. However, a large excess can increase the solubility of the product in the reaction medium, leading to a lower isolated yield.
Q5: My hexamine dinitrate product appears moist and clumpy. What could be the issue?
Hexamine dinitrate is known to be hygroscopic, meaning it readily absorbs moisture from the air. If the product is not dried and stored properly in a desiccator, it can become moist and clumpy. Washing the precipitate with a cold, water-free solvent like acetone (B3395972) can help in drying.[4]
Q6: I observe the formation of gases or a color change during the reaction. Is this normal?
The formation of brown fumes (nitrogen oxides) or a significant color change in the reaction mixture can indicate that the reaction temperature is too high, leading to the decomposition of nitric acid and the product. It is crucial to maintain the recommended low temperature throughout the addition of nitric acid.
Data Presentation
Table 1: Effect of Nitric Acid to Hexamine Molar Ratio on Yield
| Molar Ratio (Nitric Acid : Hexamine) | Yield (%)[4] |
| 2.2 : 1.0 | 90.15 |
| 2.4 : 1.0 | 95.77 |
| 2.6 : 1.0 | 96.93 |
| 2.8 : 1.0 | 97.80 |
Experimental Protocols
Standard Protocol for Hexamine Dinitrate Precipitation
This protocol is based on established methods for the synthesis of hexamine dinitrate.
Materials:
-
Hexamine
-
Concentrated Nitric Acid (65%)
-
Distilled Water
-
Acetone (water-free, cooled)
-
Ice Bath
Procedure:
-
Dissolve a known quantity of hexamine in distilled water in a beaker.
-
Cool the hexamine solution in an ice bath to below 15°C.
-
Slowly add the calculated amount of cooled, concentrated nitric acid to the hexamine solution while stirring continuously. Maintain the temperature of the reaction mixture below 15°C throughout the addition.
-
After the complete addition of nitric acid, continue stirring the mixture in the ice bath for a specified period to ensure complete precipitation.
-
Filter the precipitated hexamine dinitrate using a Buchner funnel.
-
Wash the precipitate with a small amount of ice-cold distilled water, followed by a wash with cold, water-free acetone to remove residual acid and water.
-
Dry the product in a desiccator over a suitable drying agent.
Mandatory Visualization
References
Technical Support Center: Prevention of Unwanted Nitrate Formation in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges related to the formation of unwanted nitrates during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of unwanted nitrate (B79036) formation during synthesis?
A1: Unwanted nitrate formation can manifest in several ways:
-
Formation of Nitrate Esters (O-Nitration): Instead of the desired nitro group (-NO₂) attachment to a carbon or nitrogen atom (C-Nitration or N-Nitration), the nitrating agent reacts with a hydroxyl group to form a nitrate ester (-ONO₂). This is a common side reaction when working with molecules containing alcohol functionalities.[1][2]
-
Over-nitration (Polynitration): The reaction proceeds beyond the desired monosubstitution, leading to the formation of dinitro- or trinitro- compounds. This is particularly common in the nitration of aromatic compounds where the introduction of one nitro group may not sufficiently deactivate the ring to prevent further nitration.[3][4]
-
Nitrosamine (B1359907) Formation from Nitrate/Nitrite (B80452) Impurities: Residual nitrate or nitrite impurities in reagents, excipients, or solvents can react with secondary or tertiary amines present in the active pharmaceutical ingredient (API) or formulation, leading to the formation of carcinogenic nitrosamines.[5][6][7][8]
-
Formation of Oxidized Byproducts: Nitrating agents, especially strong nitric acid, are potent oxidizing agents and can lead to the formation of undesired oxidized side products, reducing the overall yield of the desired nitrated compound.[3]
Q2: How can I prevent the formation of nitrate esters during a nitration reaction?
A2: To favor C-nitration or N-nitration over O-nitration (nitrate ester formation), consider the following strategies:
-
Protecting Hydroxyl Groups: Before carrying out the nitration, protect any alcohol functionalities in your starting material. Common protecting groups for alcohols include acetyl (Ac), benzyl (B1604629) (Bn), and silyl (B83357) ethers (e.g., TBDMS). The protecting group can be removed after the nitration step.
-
Choice of Nitrating Agent: The choice of nitrating agent and reaction conditions can significantly influence the outcome.
-
Mixed Acid (HNO₃/H₂SO₄): This is a very strong nitrating agent that can promote both C-nitration and O-nitration. Careful control of temperature and stoichiometry is crucial.[1][9]
-
Acetyl Nitrate: Formed from nitric acid and acetic anhydride, it can be a milder alternative for some substrates.[1][10]
-
Nitronium Salts (e.g., NO₂BF₄): These reagents provide a direct source of the nitronium ion (NO₂⁺) and can offer higher selectivity in some cases.[11][12]
-
-
Reaction Conditions:
-
Temperature Control: Lower temperatures (e.g., 0-5 °C) generally favor selectivity and can help minimize the formation of nitrate esters and other byproducts.[11]
-
Anhydrous Conditions: The presence of water can promote the formation of nitric acid from other nitrating agents, which can then lead to nitrate ester formation.[2]
-
Q3: I am observing significant amounts of di- and tri-nitrated products. How can I improve the selectivity for mono-nitration?
A3: Achieving mono-nitration and avoiding polynitration requires careful control over the reaction conditions:
-
Stoichiometry: Use a controlled amount of the nitrating agent, typically a slight excess (e.g., 1.05-1.1 equivalents), to minimize the availability of the nitrating species for subsequent reactions.[11]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to reduce the reaction rate and enhance selectivity.[11] Higher temperatures increase the likelihood of over-nitration.[9]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.
-
Choice of Nitrating System: For highly activated aromatic systems, a milder nitrating agent may be sufficient and more selective. For deactivated systems, a stronger agent might be necessary, but with stringent control over other parameters.[11]
-
Protecting Groups: For substrates with strongly activating groups (e.g., an amino group), protecting the activating group can modulate its reactivity and improve selectivity. For instance, an amino group can be converted to an amide before nitration.[11]
Q4: How can I minimize the risk of nitrosamine formation from nitrate impurities in my final drug product?
A4: The presence of nitrate and nitrite impurities is a significant concern in the pharmaceutical industry due to the potential for nitrosamine formation.[5][7][8][13] Mitigation strategies include:
-
Source Control:
-
Process Optimization:
-
Use of Scavengers: Introduce nitrite scavengers into the formulation. Common scavengers include ascorbic acid (vitamin C), alpha-tocopherol (B171835) (vitamin E), caffeic acid, and certain amino acids like glycine (B1666218) and cysteine.[14][15][16][17] These compounds react with and remove nitrosating agents.
-
pH Control: The formation of nitrosamines is often pH-dependent. Maintaining the pH of the formulation outside the optimal range for nitrosation can inhibit their formation.[14]
-
-
Analytical Testing: Implement sensitive analytical methods to detect and quantify any nitrosamine impurities in the final drug product.[6]
Troubleshooting Guides
Issue 1: Low Yield in Nitration Reaction
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time.[3]- Gradually increase the reaction temperature while monitoring for byproduct formation.[3][11]- Ensure efficient mixing, especially for heterogeneous reactions.[3] |
| Side Reactions | - Lower the reaction temperature to improve selectivity.[11]- Use a more selective nitrating agent.[18]- Control the stoichiometry of the nitrating agent carefully.[11] |
| Product Decomposition | - Ensure the work-up procedure is not too harsh. Contamination with strong acids can lower the decomposition temperature of nitro compounds.[19]- Neutralize the reaction mixture carefully during work-up.[20][21] |
| Poor Product Recovery | - If the product does not precipitate upon quenching with ice water, consider neutralization followed by extraction with an appropriate organic solvent.[4] |
Issue 2: Formation of Undesired Byproducts (e.g., Oxidation Products, Isomers)
| Potential Cause | Troubleshooting Steps |
| Oxidation of Starting Material | - Use a milder nitrating agent.[18]- Lower the reaction temperature.[11]- Consider using a non-acidic nitration method.[22] |
| Unfavorable Regioselectivity | - The directing effects of substituents on an aromatic ring dictate the position of nitration. Consider protecting or modifying existing functional groups to alter the regioselectivity.[1][11]- Explore the use of solid acid catalysts (e.g., zeolites), which can offer different isomer selectivity compared to mixed acid.[18] |
| Formation of Nitrate Esters | - Protect hydroxyl groups before nitration.- Use a nitrating agent less prone to O-nitration (e.g., nitronium salts).[11][12] |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Nitrate Detection
| Method | Principle | Limit of Detection (LOD) | Advantages | Disadvantages |
| Ion Chromatography (IC) | Anion-exchange separation with conductivity or UV detection.[23] | 0.017 - 0.08 mg/L[23] | Sensitive, specific, can detect multiple anions.[24][25] | Can be expensive, potential for interference from other compounds.[24][26] |
| Enzymatic Reduction | Enzymatic reduction of nitrate to nitrite, followed by colorimetric Griess reaction.[23] | ~0.0057 mg/L[23] | Specific, less prone to interference.[24][26] | Can be time-consuming, requires specific reagents.[24] |
| Cadmium Reduction | Chemical reduction of nitrate to nitrite, followed by colorimetric Griess reaction.[23] | 0.0009 - 0.025 mg/L[23] | High sensitivity. | Uses toxic cadmium. |
| Direct UV-Vis Spectrophotometry | Direct measurement of nitrate's absorbance of UV light.[23] | 0.03 - 0.04 mg/L[23] | Simple, rapid. | Susceptible to interference from other UV-absorbing compounds. |
Experimental Protocols
Protocol 1: General Procedure for Nitration of an Aromatic Compound with Mixed Acid
-
Preparation: Cool a mixture of concentrated sulfuric acid (5 volumes) to 0 °C in an ice bath with constant stirring.
-
Substrate Addition: Slowly add the aromatic substrate (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2 volumes) and cool to 0 °C.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the aromatic substrate, maintaining the reaction temperature below 5 °C.[11]
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the progress by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Work-up: Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry. If no precipitate forms, neutralize the aqueous solution and extract the product with a suitable organic solvent.
Protocol 2: Removal of Residual Nitric Acid from a Reaction Mixture
-
Denitration with Sulfur Dioxide: For mixtures containing sulfuric acid, sulfur dioxide can be bubbled through the solution to convert nitric acid to gaseous nitrogen oxides, which can then be vaporized and removed. This is particularly useful for treating spent nitration acids.[27]
-
Neutralization: Carefully add a base such as sodium bicarbonate, sodium hydroxide (B78521), or calcium hydroxide to the reaction mixture to neutralize the nitric acid.[20][21] This should be done slowly and with cooling, as the reaction is exothermic.[21] Always monitor the pH to ensure complete neutralization.[20]
Visualizations
Caption: General reaction pathway for aromatic nitration and common side reactions.
Caption: Troubleshooting workflow for addressing unwanted nitrate formation.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. Nitrate ester - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. The effect of nitrite and nitrate presence in raw materials on nitrosamine risk - Excipients - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. organic chemistry - Is synthesis of nitrobenzene possible without nitric and sulfuric acids? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Adding trapping agents capable of scavenging adventitious nitrosating agents? - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. researchgate.net [researchgate.net]
- 17. A new study on nitrite scavengers for nitrosamine formation prevention - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. icheme.org [icheme.org]
- 20. How to Neutralize Nitric Acid: A Step-by-Step Safety Guide [northindustrial.net]
- 21. youtube.com [youtube.com]
- 22. EP1062198B1 - Process for nitration of aromatic compounds using a non-acid type nitration process - Google Patents [patents.google.com]
- 23. benchchem.com [benchchem.com]
- 24. Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 25. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. US4155989A - Removal of nitric acid from nitric acid-sulfuric acid mixtures - Google Patents [patents.google.com]
Long-term storage solutions for maintaining hexamine dinitrate purity.
Technical Support Center: Long-Term Storage of Hexamine Dinitrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage solutions for maintaining the purity of hexamine dinitrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hexamine dinitrate degradation during storage?
A1: The primary cause of degradation is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. In the presence of water, hexamine dinitrate can hydrolyze, leading to a decrease in purity.[1] Thermal decomposition can also occur at elevated temperatures.
Q2: What are the main degradation products of hexamine dinitrate?
A2: The main decomposition products from hydrolysis are nitric acid, hexamine, and formaldehyde.[2] Under thermal stress, a more complex decomposition can occur.
Q3: What are the ideal storage conditions for long-term purity?
A3: For long-term storage, it is recommended to store hexamine dinitrate at -20°C in a tightly sealed container to protect it from moisture and light.[1] The use of a desiccator is also highly recommended to maintain a low-humidity environment.
Q4: Are there any recommended stabilizers for long-term storage of hexamine dinitrate?
A4: While specific stabilizers for the long-term storage of pure hexamine dinitrate are not extensively documented, stabilizers are commonly used for related nitramine explosives and nitrate (B79036) esters.[3][4] These are typically acid scavengers that can neutralize acidic decomposition products which can catalyze further degradation. The suitability of any specific stabilizer for hexamine dinitrate would need to be experimentally verified for compatibility and effectiveness.
Q5: What type of packaging is most suitable for storing hexamine dinitrate?
A5: Hexamine dinitrate should be stored in a well-sealed, non-reactive container, such as a glass bottle with a secure cap. For added protection against moisture, the primary container can be placed inside a secondary container with a desiccant.
Troubleshooting Guide
Problem: I have observed a decrease in the purity of my stored hexamine dinitrate sample.
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Question 1: How was the sample stored?
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If the sample was not stored in a tightly sealed container or in a desiccator, it has likely been exposed to atmospheric moisture. The hygroscopic nature of hexamine dinitrate leads to water absorption and subsequent hydrolysis.
-
Solution: Ensure future samples are stored in a desiccator with a functional desiccant and that the container is always securely sealed after use. For critical applications, storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection.
-
-
Question 2: At what temperature was the sample stored?
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Storage at temperatures above the recommended -20°C can accelerate thermal decomposition, leading to a loss of purity.[1]
-
Solution: Always store hexamine dinitrate at or below the recommended -20°C. Avoid temperature cycling, as this can also promote degradation.
-
-
Question 3: Have you noticed any physical changes in the sample?
-
Clumping or the formation of a liquid phase can indicate significant water absorption. A change in color may suggest the presence of degradation products.
-
Solution: If physical changes are observed, the purity of the sample should be re-assessed using an appropriate analytical method, such as HPLC, before use.
-
-
Question 4: What is the age of the sample?
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Over extended periods, even under ideal conditions, slow degradation can occur.
-
Solution: It is good practice to periodically re-analyze the purity of long-term stored samples, especially before use in sensitive experiments.
-
Quantitative Data on Thermal Stability
| Aging Temperature (°C) | Aging Duration (hours) | Onset of Decomposition (°C) | Peak of First Exotherm (°C) | Peak of Second Exotherm (°C) |
| Unaged | 0 | ~170.5 | ~174.0 | ~200.5 |
| 50 | 1 | ~169.8 | ~173.5 | ~199.8 |
| 100 | 1 | ~168.5 | ~172.8 | ~198.7 |
| 150 | 1 | ~167.2 | ~171.5 | ~197.3 |
Data is representative and compiled from thermal analysis studies.[2][5]
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of hexamine dinitrate purity.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a UV detector.
-
A C18 reversed-phase column is suitable for this analysis.
2. Reagents and Standards:
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Acetonitrile (B52724) (HPLC grade)
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Methanol (B129727) (HPLC grade)
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Deionized water (18 MΩ·cm)
-
Hexamine dinitrate reference standard of known purity
-
Hexamine (for identification of degradation product)
-
Formaldehyde solution (for identification of degradation product)
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Nitric Acid (for identification of degradation product)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be a mixture of methanol and a dilute acetic acid solution.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: As hexamine dinitrate and its primary degradation products lack a strong chromophore, derivatization or detection at a low UV wavelength (e.g., 210 nm) may be necessary. For hexamine, a post-column derivatization with acetylacetone (B45752) can be used for fluorimetric or spectrophotometric detection.[7]
-
Injection Volume: 10 µL
4. Sample Preparation:
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Accurately weigh approximately 10 mg of the hexamine dinitrate sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the hexamine dinitrate peak by comparing its retention time with that of the reference standard.
-
Quantify the purity by comparing the peak area of the sample to that of the reference standard. The purity can be calculated using the following formula:
Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the hexamine dinitrate sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[8][9][10][11][12]
1. Acid Hydrolysis:
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Dissolve hexamine dinitrate in 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize, and dilute to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve hexamine dinitrate in 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize, and dilute for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve hexamine dinitrate in a solution of 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours.
-
Dilute for HPLC analysis.
4. Thermal Degradation:
-
Place the solid hexamine dinitrate in an oven at a temperature below its melting point (e.g., 150°C) for 48 hours.[2]
-
Dissolve the heat-treated sample in the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose the solid hexamine dinitrate sample to UV light (e.g., 254 nm) for 24 hours.
-
Dissolve the sample in the mobile phase for HPLC analysis.
After each stress condition, analyze the samples by the developed HPLC method to observe the formation of degradation products and the decrease in the main peak of hexamine dinitrate.
Visualizations
Degradation Pathway
The primary degradation pathway for hexamine dinitrate in the presence of moisture is hydrolysis.
References
- 1. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review [ouci.dntb.gov.ua]
- 5. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 6. RDX - Wikipedia [en.wikipedia.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sgs.com [sgs.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Recrystallization methods for purifying hexamine dinitrate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of hexamine dinitrate by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of hexamine dinitrate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete precipitation during initial synthesis. - Using too much solvent during recrystallization. - Loss of product during filtration and washing steps. - Decomposition of hexamine dinitrate in the aqueous solution.[1] | - Ensure the reaction mixture is sufficiently cooled during synthesis to maximize precipitation. - Use a minimal amount of cold solvent for washing the crystals. - Avoid prolonged contact of the hexamine dinitrate with water, especially when heated, to prevent decomposition.[1] |
| Product is Clumpy or Oily | - The compound may be "oiling out" instead of crystallizing, which can trap impurities. - Presence of significant amounts of impurities. | - Ensure the cooling process during recrystallization is slow and undisturbed. - Try adding a seed crystal to induce proper crystallization. - Perform a preliminary wash of the crude product with a suitable cold solvent before full recrystallization. |
| Purified Product is Acidic | - Residual nitric acid from the synthesis process has not been completely removed. | - Wash the filtered crystals thoroughly with ice-cold water until the washings are neutral to pH paper.[2] - A subsequent wash with a cold, neutral solvent like 50% ethanol (B145695) can also help remove residual acid.[1] |
| Product Quickly Becomes Sticky or Wet After Drying | - Hexamine dinitrate is hygroscopic and readily absorbs moisture from the air.[3][4] | - Dry the purified crystals thoroughly under vacuum at a low temperature. - Store the dried product in a tightly sealed container with a desiccant. |
| Decomposition of Product During Purification | - Hexamine dinitrate can decompose in aqueous solutions, especially when heated, releasing formaldehyde.[1] - The decomposition temperature of the solid is around 174°C.[3] | - If recrystallizing from water, use the lowest temperature necessary to dissolve the solid and do not boil the solution. - Keep all solutions cool and minimize the time the compound spends in solution. - Ensure drying temperatures are well below the decomposition point. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing hexamine dinitrate?
A1: Hexamine dinitrate is readily soluble in water, making it a primary solvent for recrystallization.[1][3] However, due to its tendency to decompose in aqueous solutions over time, the process should be carried out quickly and at low temperatures.[1] Organic solvents such as ethanol, ether, and acetone (B3395972) are generally unsuitable for dissolving hexamine dinitrate but are excellent for washing the crude product to remove impurities.[1][3]
Q2: How can I remove residual nitric acid from my crude hexamine dinitrate?
A2: Washing the crude product with ice-cold water is an effective method for removing residual nitric acid.[2] You can monitor the pH of the filtrate to ensure all the acid has been washed away. A subsequent wash with cold 50% ethyl alcohol can further aid in purification.[1]
Q3: My hexamine dinitrate is difficult to dry and seems to attract water. What should I do?
A3: This is due to the hygroscopic nature of hexamine dinitrate.[3][4] To mitigate this, ensure the product is dried thoroughly under vacuum. Once dried, it is crucial to store it in a desiccator or a tightly sealed container with a desiccant to prevent moisture absorption.
Q4: Can I heat the aqueous solution to dissolve the hexamine dinitrate faster?
A4: While gentle warming can increase the solubility, it is critical to avoid high temperatures or prolonged heating. Hexamine dinitrate decomposes in boiling aqueous solutions.[3] If heating is necessary, use a water bath with a controlled temperature and dissolve the compound quickly.
Q5: What are the common impurities in crude hexamine dinitrate?
A5: The most common impurity is residual nitric acid from the synthesis. Unreacted hexamine and by-products from side reactions may also be present.
Experimental Protocols
Protocol 1: Purification by Washing
This protocol is suitable for removing residual acid and other soluble impurities from crude hexamine dinitrate.
-
Filtration: Filter the crude hexamine dinitrate from the reaction mixture using a Büchner funnel.
-
Initial Wash: While the crystals are still in the funnel, wash them with several small portions of ice-cold distilled water. Check the pH of the filtrate until it is neutral.
-
Alcohol Wash: Wash the crystals with a small amount of cold (0°C) 50% ethyl alcohol.[1]
-
Final Wash: Perform a final wash with a small amount of cold acetone or ether to help dry the crystals.[1][3]
-
Drying: Transfer the purified crystals to a vacuum desiccator and dry under reduced pressure at a temperature not exceeding 40°C.[4]
Protocol 2: Recrystallization from Water (General Procedure)
This protocol should be performed with caution due to the potential for decomposition.
-
Dissolution: In a beaker, add a minimal amount of distilled water to the crude hexamine dinitrate. Gently warm the mixture on a water bath only if necessary to achieve complete dissolution. Do not boil.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water, followed by a wash with cold 50% ethyl alcohol and then acetone.[1]
-
Drying: Dry the purified product under vacuum at a low temperature.
Visualizations
Logical Workflow for Hexamine Dinitrate Purification
Caption: Workflow for the purification of hexamine dinitrate.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting purification issues.
References
Addressing issues with incomplete nitration of hexamine.
Technical Support Center: Nitration of Hexamine
Welcome to the technical support center for hexamine nitration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the synthesis of nitrated hexamine derivatives, such as RDX (Cyclotrimethylenetrinitramine).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the nitration of hexamine to ensure a complete reaction?
A1: The most critical parameters are temperature, the concentration and ratio of reagents, and maintaining anhydrous conditions. Careful control of the reaction temperature is crucial, as the nitration of hexamine is highly exothermic.[1] Temperatures are typically kept low, often between 12°C and 18°C, during the initial addition of nitric acid to prevent runaway reactions and the formation of undesirable byproducts.[2] The concentration of nitric acid is also vital; using acid that is too dilute can lead to hydrolysis and lower yields, while overly concentrated acid can cause violent oxidation.[1][3] Finally, the reaction is often carried out under anhydrous conditions, frequently using acetic anhydride (B1165640), as water can promote the decomposition of hexamine and intermediates.[4][5]
Q2: My reaction produced a low yield of the desired product. What are the likely causes?
A2: Low yields can stem from several factors:
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Improper Temperature Control: Allowing the temperature to rise above the optimal range (e.g., >18-20°C) can lead to the decomposition of hexamine and intermediates, reducing the yield of the target product.[2][3]
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Incorrect Reagent Concentration: The use of nitric acid with a concentration below 92% can result in significant hydrolysis, which competes with the nitration reaction.[1]
-
Presence of Water: Water in the reaction mixture can lead to the formation of byproducts and reduce yields. The use of acetic anhydride helps to scavenge water.[4][6]
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Formation of Byproducts: The reaction can produce numerous byproducts, including linear nitramines and other cyclic compounds like HMX, which lowers the yield of RDX.[4][7] A post-nitration simmering step is often used to destroy some of these unstable byproducts.[4]
Q3: I've observed the formation of significant amounts of impurities. What are these compounds and how can I minimize them?
A3: Common impurities include methylene (B1212753) dinitrate, ammonium (B1175870) nitrate (B79036), and various linear and cyclic nitramines.[7][8] The formation of HMX (Octogen) is also a common side reaction.[4] To minimize these:
-
Strict Temperature Control: Adhering to the specified temperature profile is the most effective way to reduce side reactions.
-
Reagent Purity: Ensure high purity of hexamine and other reagents.
-
Controlled Addition: Add reagents slowly and incrementally to maintain control over the reaction exotherm.[9]
-
Post-Reaction Purification: A simmering step after the initial nitration can help destroy unstable linear nitramines.[4] The final product can be purified by recrystallization from solvents like acetone (B3395972).[9]
Q4: Why is sulfuric acid generally avoided in the nitration of hexamine?
A4: Concentrated sulfuric acid, commonly used in "mixed acid" nitrations, tends to decompose hexamine into formaldehyde (B43269) and ammonia (B1221849) (or ammonium sulfate), which can lead to runaway reactions and the formation of tar-like substances instead of the desired product.[5][7][10] Therefore, nitration is typically performed with highly concentrated nitric acid, often in the presence of acetic anhydride.[10]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during hexamine nitration.
| Issue | Potential Cause | Recommended Action | Citation |
| Reaction "fume-off" or runaway | Poor temperature control; temperature exceeded critical limits (e.g., >18°C). | Immediately quench the reaction by diluting it in a large volume of cold water or an emergency neutralization vessel. Review and improve the cooling capacity of the experimental setup. | [2] |
| Rate of reagent addition was too fast. | Reduce the addition rate of nitric acid or hexamine solution to allow for adequate heat dissipation. | [9] | |
| Low Product Yield | Nitric acid concentration was too low. | Use a higher concentration of nitric acid (e.g., >92%). | [1] |
| Presence of water in the reaction. | Ensure all reagents and glassware are dry. Use acetic anhydride to maintain anhydrous conditions. | [4][6] | |
| Incomplete conversion of intermediates. | After the initial nitration, include an aging or heating step (e.g., 60-70°C) to ensure the conversion of intermediates to the final product. | [2] | |
| Product is contaminated with HMX | Reaction conditions favored HMX formation. | Adjusting the ratio of acetic anhydride and ammonium nitrate can influence the RDX/HMX product ratio. Neutralizing excess nitric acid in recycled spent acid can also increase HMX yield at the expense of RDX. | [4] |
| Formation of a thick, viscous slurry or gel | Insufficient acetic acid or solvent. | In processes using acetic anhydride/acetic acid, increasing the amount of acetic acid can improve the fluidity of the slurry. | [9] |
| Coating on reactor walls | Precipitation of product on cooling surfaces. | Ensure vigorous agitation. Some systems use mechanical scrapers to keep heat exchange surfaces clear. | [9] |
| Product decomposes during storage | Residual acid trapped in the crystals. | Thoroughly wash the filtered product with cold water until neutral, followed by a rinse with a solvent like ethanol (B145695) or acetone to remove water. Ensure the product is completely dry before storage. | [11][12][13] |
Experimental Protocols and Data
Representative Experimental Protocol: Synthesis of RDX
This protocol is a synthesis of methodologies found in the literature and should be adapted and performed with extreme caution by qualified personnel only.
-
Preparation: A jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnels is prepared. The cooling system is set to maintain a temperature between 12-15°C.
-
Nitration: The reactor is charged with a cooled mixture of hexamine and nitric acid.[7] White fuming nitric acid is added dropwise to a solution of hexamine while vigorously stirring and maintaining the temperature below 18°C.[2] The overall molar ratio and specific concentrations of reagents are critical and should follow established procedures.[9]
-
Aging/Heating: After the addition is complete, the mixture is allowed to age for a specified period. Subsequently, the mixture is carefully heated to approximately 60-70°C for about 60 minutes to complete the conversion and decompose unstable by-products.[2]
-
Quenching & Precipitation: The reaction mixture is cooled and then slowly poured into a larger volume of crushed ice or cold water. This causes the RDX product to precipitate.[2]
-
Filtration and Washing: The precipitated solid is collected by vacuum filtration. The filter cake is washed thoroughly with cold water until the filtrate is neutral to remove residual acid.[12]
-
Drying: The product is carefully dried in a vacuum oven at a controlled, low temperature.
Table of Reaction Conditions
| Parameter | Condition | Purpose | Citation |
| Nitric Acid Concentration | >92% (often fuming) | To achieve efficient nitrolysis and avoid hydrolysis. | [1] |
| Reaction Temperature (Addition) | 12°C to 18°C | To control the highly exothermic reaction and prevent runaway. | [2] |
| Reaction Temperature (Heating) | 60°C to 70°C | To complete the conversion of hexamine and destroy unstable by-products. | [2] |
| Key Reagents (Bachmann Process) | Hexamine, Nitric Acid, Acetic Anhydride, Ammonium Nitrate | Acetic anhydride ensures anhydrous conditions; ammonium nitrate can increase yield. | [4][14] |
Visualizations
Troubleshooting Workflow for Incomplete Nitration
Caption: Troubleshooting flowchart for incomplete hexamine nitration.
Simplified Nitration Pathway of Hexamine
Caption: Simplified chemical pathway of hexamine nitration to RDX.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. US4163845A - Recycle of spent acid in nitrolysis of hexamine to RDX - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Noob question about nitration reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Neglected RDX Process - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. RDX - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Sciencemadness Discussion Board - nitration of hexamine with h2so4/kno3 - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Sciencemadness Discussion Board - First RDX synthesis and questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Acid Occlusion in Hexamine Dinitrate Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of acid occlusion in hexamine dinitrate (HDN) crystals.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues encountered during the synthesis and purification of hexamine dinitrate.
Q1: After synthesis and initial filtration, my hexamine dinitrate crystals are still highly acidic. What is the first step to remedy this?
A1: The initial crude product of hexamine dinitrate is expected to be acidic due to residual nitric acid from the synthesis reaction.[1] The primary and most immediate step is to perform a series of washes with an appropriate solvent to remove the surface-adhered and occluded acid.
Q2: What is the recommended washing procedure for removing residual acid?
A2: A multi-step washing protocol is recommended. Start by washing the crystals with ice-cold deionized water to remove the bulk of the residual nitric acid.[1] Follow this with washes using a cold, water-free solvent like acetone (B3395972) or ethanol (B145695) to displace the water and remove any remaining acid.[2] It is crucial to use cold solvents to minimize the dissolution of the hexamine dinitrate crystals.
Q3: I have washed my crystals multiple times with cold water, but the pH of the filtrate remains low. What should I do?
A3: If the acidity persists after several water washes, it is likely that acid is occluded within the crystal lattice and not just on the surface. In this case, a more rigorous purification method like recrystallization is necessary. Alternatively, washing with a mildly basic solution, such as a dilute sodium bicarbonate solution, can be attempted, but this should be done with extreme caution as it may lead to the decomposition of the desired product. A subsequent wash with deionized water is necessary to remove any residual base.
Q4: My final hexamine dinitrate product shows poor crystal morphology (e.g., small, irregular crystals). Could this be related to acid occlusion?
A4: Yes, high levels of impurities, including occluded acid, can interfere with the crystal growth process, leading to poor morphology. Rapid crystallization, often caused by high supersaturation and the presence of impurities, can trap solvent and acid within the crystals. To improve crystal morphology and purity, a controlled recrystallization process is the most effective solution.
Q5: How can I quantitatively determine the amount of residual acid in my hexamine dinitrate crystals?
A5: The residual nitric acid content in your crystals can be determined by titration.[2] A known weight of the crystals is dissolved in deionized water and titrated with a standardized solution of a weak base, such as 0.1 N sodium hydroxide (B78521) (NaOH), using a pH meter to determine the endpoint.[2]
Frequently Asked Questions (FAQs)
Q1: What is acid occlusion in crystals?
A1: Acid occlusion refers to the entrapment of acid molecules within the crystal lattice of a substance as it crystallizes from an acidic solution. This is a common issue in the synthesis of salts from strong acids, such as hexamine dinitrate from nitric acid.
Q2: Why is it important to minimize acid occlusion in hexamine dinitrate?
A2: Residual acid can negatively impact the stability, purity, and performance characteristics of the hexamine dinitrate. For drug development professionals, the presence of impurities can affect the safety and efficacy of the final product.
Q3: What is the best solvent for washing hexamine dinitrate crystals?
A3: A combination of solvents is often most effective. Ice-cold deionized water is good for removing the bulk of the nitric acid. Subsequent washes with cold, anhydrous solvents like acetone or ethanol help to remove the water and any remaining traces of acid. The choice of solvent may depend on the specific downstream application of the hexamine dinitrate.
Q4: Can I use a neutralizing agent to remove the occluded acid?
A4: While a weak base can neutralize the acid, it should be used with caution as it can potentially react with the hexamine dinitrate. If a neutralizing wash is performed, it must be followed by thorough washing with deionized water to remove any remaining base and salts.
Q5: How does recrystallization help in minimizing acid occlusion?
A5: Recrystallization is a powerful purification technique that involves dissolving the impure crystals in a suitable solvent at an elevated temperature and then allowing them to slowly cool and re-form.[3] During this process, the impurities, including the occluded acid, tend to remain in the solution (mother liquor) while the pure hexamine dinitrate crystallizes out, resulting in a product with significantly lower impurity levels.[3]
Data Presentation
Table 1: Illustrative Comparison of Washing Protocols for Residual Acid Removal
| Washing Protocol | Number of Washes | Solvent(s) | Final Residual Acid Content (w/w %) (Illustrative) |
| A | 3 | Ice-Cold Deionized Water | 0.5 - 1.0% |
| B | 3 + 2 | Ice-Cold Deionized Water, then Cold Anhydrous Acetone | 0.1 - 0.3% |
| C | 3 + 2 | Ice-Cold Deionized Water, then Cold Anhydrous Ethanol | 0.2 - 0.4% |
| D | 1 | Dilute (0.1 M) Sodium Bicarbonate, then 3x Ice-Cold Deionized Water | < 0.1% (with caution) |
| E | Recrystallization | Dependant on solvent system | < 0.05% |
Note: The values presented in this table are illustrative and can vary based on the initial purity of the crude product and the precise experimental conditions.
Experimental Protocols
Protocol 1: Standard Washing Procedure for Hexamine Dinitrate Crystals
-
Objective: To remove residual nitric acid from crude hexamine dinitrate crystals.
-
Materials:
-
Crude hexamine dinitrate crystals
-
Deionized water, cooled to 0-4 °C
-
Anhydrous acetone (or ethanol), cooled to 0-4 °C
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Beakers
-
-
Procedure:
-
Transfer the filtered crude hexamine dinitrate crystals to a clean beaker.
-
Add a sufficient volume of ice-cold deionized water to create a slurry.
-
Gently stir the slurry for 5-10 minutes.
-
Filter the crystals using a Büchner funnel under vacuum.
-
Repeat the water wash (steps 2-4) two more times.
-
After the final water wash, perform two additional washes with cold anhydrous acetone (or ethanol) to displace the water and dry the crystals.
-
After the final wash, allow the crystals to dry on the filter paper under vacuum for 15-20 minutes.
-
Transfer the washed crystals to a desiccator for complete drying.
-
Protocol 2: Quantitative Determination of Residual Acid by Titration
-
Objective: To quantify the amount of residual nitric acid in hexamine dinitrate crystals.
-
Materials:
-
Dry hexamine dinitrate crystals
-
Deionized water
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution
-
Burette
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Analytical balance
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of the dry hexamine dinitrate crystals and record the weight.
-
Dissolve the crystals in 100 mL of deionized water in a beaker with a magnetic stir bar.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the hexamine dinitrate solution.
-
Fill the burette with the standardized 0.1 N NaOH solution.
-
Slowly titrate the hexamine dinitrate solution with the NaOH solution, recording the pH after each addition.
-
Continue the titration until the pH shows a sharp increase, indicating the equivalence point.
-
Record the volume of NaOH solution used to reach the equivalence point.
-
Calculate the percentage of residual nitric acid (w/w) using the following formula:
% Nitric Acid = (V_NaOH * N_NaOH * MW_HNO3) / (W_sample * 10)
Where:
-
V_NaOH = Volume of NaOH solution used (mL)
-
N_NaOH = Normality of the NaOH solution (N)
-
MW_HNO3 = Molecular weight of nitric acid (63.01 g/mol )
-
W_sample = Weight of the hexamine dinitrate sample (g)
-
Mandatory Visualization
Caption: Experimental workflow for acid removal from hexamine dinitrate.
Caption: Troubleshooting flowchart for persistent acid occlusion.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of Hexamine Dinitrate: DSC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) for determining the purity of hexamine dinitrate against alternative analytical techniques. Experimental data and detailed methodologies are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Analysis of Hexamine Dinitrate
Hexamine dinitrate is an important intermediate in the synthesis of various energetic materials. Its purity is a critical quality attribute that can significantly impact the safety, stability, and performance of the final product. Therefore, accurate and reliable methods for purity determination are essential. Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be employed for the rapid determination of the purity of crystalline organic compounds. This guide compares the DSC method with established techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Methods Comparison
A summary of the key performance characteristics of each analytical method for the purity determination of hexamine dinitrate is presented below.
| Method | Principle | Sample Throughput | Specificity | Destructive? | Primary Application |
| DSC | Melting point depression | High | Low | Yes | Rapid screening of high-purity samples (>98.5%) |
| HPLC | Chromatographic separation | Medium | High | No (sample can be recovered) | Quantitative analysis of impurities |
| FTIR | Infrared absorption | High | Medium | No | Identification of functional groups and qualitative analysis |
| NMR | Nuclear magnetic resonance | Low | High | No | Structural elucidation and quantitative analysis |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Differential Scanning Calorimetry (DSC) for Purity Determination
The purity of hexamine dinitrate can be determined using DSC based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.[1] This method is suitable for samples with a purity of 98.5 mole percent or higher and for impurities that are soluble in the molten hexamine dinitrate but insoluble in its solid crystalline form.[2][3]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the hexamine dinitrate sample into a clean, hermetically sealed aluminum pan.
-
DSC Analysis:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 150 °C).
-
Heat the sample at a constant, slow rate (e.g., 1 °C/min) through its melting transition. Hexamine dinitrate melts at approximately 170.5 °C, followed by decomposition at higher temperatures.[3][4]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus). A literature value for the heat of formation can be used to estimate the heat of fusion.[2]
-
Determine the melting point depression from the shape of the melting peak.
-
Calculate the mole percent purity using the van't Hoff equation integrated into the instrument's software.
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating, identifying, and quantifying the individual components of a mixture, making it highly suitable for purity analysis.
Experimental Protocol:
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for the analysis of related compounds.
-
Mobile Phase: A suitable mobile phase, such as a mixture of water and acetonitrile, should be optimized for the separation of hexamine dinitrate from its potential impurities.
-
Standard Preparation: Prepare standard solutions of hexamine dinitrate of known concentrations in a suitable solvent.
-
Sample Preparation: Accurately weigh the hexamine dinitrate sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject a known volume of the sample and standard solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to hexamine dinitrate based on its retention time compared to the standard.
-
Identify and quantify any impurity peaks.
-
Calculate the purity of the sample by determining the area percentage of the hexamine dinitrate peak relative to the total area of all peaks. Method validation should be performed to ensure accuracy and precision.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Qualitative Purity Assessment
FTIR spectroscopy is a rapid and non-destructive technique that is primarily used for the identification of functional groups and can be used for a qualitative assessment of purity. The presence of unexpected peaks in the spectrum may indicate the presence of impurities.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the infrared spectrum of the sample over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure hexamine dinitrate. The presence of additional absorption bands may suggest the presence of impurities containing different functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Determination
NMR spectroscopy is a highly specific technique that provides detailed structural information and can be used for quantitative purity analysis (qNMR).[6]
Experimental Protocol:
-
Sample Preparation: Accurately weigh the hexamine dinitrate sample and an internal standard of known purity and dissolve them in a deuterated solvent (e.g., DMSO-d6).
-
Analysis: Acquire a proton (¹H) NMR spectrum of the solution.
-
Data Analysis:
-
Integrate the signals corresponding to specific protons of hexamine dinitrate and the internal standard.
-
Calculate the purity of the hexamine dinitrate by comparing the integral of its signals to the integral of the internal standard's signal, taking into account the number of protons and molecular weights of both compounds. The ¹H NMR spectrum of hexamine dinitrate shows characteristic signals that can be used for this purpose.
-
Data Presentation
Table 1: Hypothetical Purity Analysis Results for Hexamine Dinitrate
| Sample ID | DSC Purity (mol%) | HPLC Purity (area %) |
| HDN-001 | 99.2 | 99.1 |
| HDN-002 | 98.6 | 98.5 |
| HDN-003 | 99.8 | 99.9 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific impurities present and the experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the purity of hexamine dinitrate using DSC.
Caption: Workflow for DSC Purity Analysis of Hexamine Dinitrate.
Conclusion
The choice of analytical method for determining the purity of hexamine dinitrate depends on the specific requirements of the analysis.
-
DSC is a rapid and straightforward method for screening high-purity samples and is particularly useful for quality control in a production environment. However, its accuracy is limited to samples with purity greater than 98.5 mol% and can be affected by the thermal stability of the compound, as hexamine dinitrate decomposes after melting.
-
HPLC offers high specificity and is the method of choice for identifying and quantifying individual impurities, providing a more comprehensive purity profile.
-
FTIR is a valuable tool for rapid, qualitative assessment of purity by identifying the presence of functional groups from potential impurities.
-
NMR provides detailed structural information and can be used for accurate quantitative purity determination, serving as an excellent orthogonal method to chromatography.
For comprehensive characterization and in-depth purity assessment of hexamine dinitrate, a combination of these techniques is recommended. DSC can be used for initial screening, followed by HPLC for quantitative impurity profiling and NMR for structural confirmation and as a secondary quantification method.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 5. ijpsonline.com [ijpsonline.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Titration Methods for the Quantitative Analysis of Hexamine Dinitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various titration methods for the quantitative analysis of hexamine dinitrate. The following sections detail the experimental protocols, comparative performance data, and logical workflows to assist in selecting the most suitable method for your analytical needs.
Comparison of Titration Methods
The selection of a titration method for the quantitative analysis of hexamine dinitrate depends on several factors, including the desired accuracy and precision, the available equipment and reagents, and the specific analytical requirements of the assay. This section compares three primary titrimetric approaches: Aqueous Acid-Base Titration, Non-Aqueous Acid-Base Titration, and Total Nitrogen Determination via the Kjeldahl method modified with Devarda's alloy.
Table 1: Comparison of Quantitative Data for Titration Methods
| Parameter | Aqueous Acid-Base Titration | Non-Aqueous Acid-Base Titration | Total Nitrogen Determination (Kjeldahl-Devarda) |
| Principle | Neutralization of the acidic nitrate (B79036) ions with a standard base. | Titration of the weakly basic hexamine moiety with a strong acid in a non-aqueous solvent. | Reduction of nitrate to ammonia (B1221849), followed by distillation and acid-base titration of the liberated ammonia. |
| Analyte Form | Nitrate ions (acidic) | Hexamine (basic) | Total Nitrogen |
| Typical Titrant | 0.1 M Sodium Hydroxide (NaOH) | 0.1 M Perchloric Acid (HClO₄) in Glacial Acetic Acid | 0.1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |
| Typical Solvent | Water | Glacial Acetic Acid, Dioxane, Acetonitrile | Aqueous, after digestion and distillation |
| Endpoint Detection | Potentiometric or Colorimetric Indicator (e.g., Phenolphthalein) | Potentiometric or Colorimetric Indicator (e.g., Crystal Violet) | Colorimetric Indicator (e.g., Methyl Red) |
| Reported Accuracy | Good | High (± 0.2%)[1] | High |
| Reported Precision (%RSD) | ≤ 1% | ≤ 0.2%[1] | Variable, depends on procedural control |
| Advantages | Simple, uses common reagents, suitable for determining nitric acid content in crude samples.[2] | Excellent for weakly basic amines and their salts, provides sharp endpoints.[1][3][4][5] | Well-established method for total nitrogen determination in a wide variety of samples.[6][7][8][9][10] |
| Disadvantages | May not be suitable for differentiating the dinitrate from other acidic impurities. | Requires specialized non-aqueous solvents and titrants, sensitive to water contamination. | Indirect, time-consuming, involves digestion and distillation steps, uses hazardous reagents. |
Experimental Protocols
Detailed methodologies for each of the key titration methods are provided below.
This method is based on the acidic nature of the nitrate ions in hexamine dinitrate, which can be neutralized by a standard solution of a strong base.
-
Reagents and Equipment:
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Burette, pipette, beaker, magnetic stirrer
-
pH meter for potentiometric titration (optional)
-
-
Procedure:
-
Accurately weigh approximately 0.1 g of the hexamine dinitrate sample and dissolve it in 100 mL of deionized water in a beaker.[2]
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with standardized 0.1 M NaOH until a permanent pale pink color is observed.
-
Record the volume of NaOH consumed.
-
For potentiometric titration, immerse a calibrated pH electrode in the solution and titrate with 0.1 M NaOH, recording the pH after each addition. The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the percentage purity of hexamine dinitrate based on the stoichiometry of the reaction.
-
This method leverages the weakly basic character of the hexamine component of the molecule. The titration is performed in a non-aqueous solvent to enhance the basicity of the amine.
-
Reagents and Equipment:
-
0.1 M Perchloric acid (HClO₄) in glacial acetic acid, standardized
-
Glacial acetic acid
-
Crystal violet indicator solution
-
Burette, pipette, beaker, magnetic stirrer
-
Potentiometer with a suitable electrode system for non-aqueous titrations (optional)
-
-
Procedure:
-
Accurately weigh a sample of hexamine dinitrate and dissolve it in a suitable volume of glacial acetic acid.[4][5]
-
Add 1-2 drops of crystal violet indicator. The solution will appear violet.[4][5]
-
Titrate with standardized 0.1 M perchloric acid until the color of the solution changes to blue-green.[5]
-
Record the volume of perchloric acid consumed.
-
For potentiometric titration, use a glass electrode and a reference electrode suitable for non-aqueous media. The endpoint is determined from the inflection point of the titration curve.[1]
-
Perform a blank titration to account for any impurities in the solvent and make necessary corrections.[4][5]
-
Calculate the percentage purity of hexamine dinitrate.
-
This is an indirect method that determines the total nitrogen content of the sample. The nitrate nitrogen is first reduced to ammonia using Devarda's alloy in an alkaline medium. The ammonia is then distilled and titrated.
-
Reagents and Equipment:
-
Devarda's alloy (a mixture of aluminum, copper, and zinc)[11][12][13][14][15]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Sulfate (B86663) (K₂SO₄)
-
Copper Sulfate (CuSO₄) catalyst
-
40% Sodium Hydroxide (NaOH) solution
-
2% Boric Acid (H₃BO₃) solution
-
0.1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), standardized
-
Methyl Red indicator
-
Kjeldahl digestion and distillation apparatus
-
-
Procedure:
-
Digestion (if organic nitrogen is also to be determined): Accurately weigh the hexamine dinitrate sample and place it in a Kjeldahl flask. Add potassium sulfate, a copper sulfate catalyst, and concentrated sulfuric acid. Heat the mixture until digestion is complete, and the solution becomes clear.[6][7][8][9][10]
-
Reduction and Distillation: Allow the digested solution to cool and dilute it with water. In a separate distillation flask, place an accurately weighed sample of hexamine dinitrate, add water, and then add Devarda's alloy. Carefully add a concentrated NaOH solution to make the mixture strongly alkaline. Connect the flask to the distillation apparatus. The nitrate is reduced to ammonia, which is then distilled into a receiving flask containing a known volume of boric acid solution with a few drops of methyl red indicator.[11][12][13][14][15]
-
Titration: Titrate the ammonium (B1175870) borate (B1201080) formed in the receiving flask with standardized 0.1 M HCl or H₂SO₄ until the indicator changes color from green to pink.[7][10]
-
A blank determination should be carried out under the same conditions.
-
Calculate the total nitrogen content and, from this, the purity of the hexamine dinitrate.
-
Logical Workflow for Method Selection
The choice of a suitable titration method for the quantitative analysis of hexamine dinitrate can be guided by a logical workflow that considers the specific requirements of the analysis.
Caption: Workflow for selecting a titration method for hexamine dinitrate analysis.
References
- 1. info.gfschemicals.com [info.gfschemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nsdl.niscpr.res.in [nsdl.niscpr.res.in]
- 5. brainkart.com [brainkart.com]
- 6. Kjeldahl method - Wikipedia [en.wikipedia.org]
- 7. metrohm.com [metrohm.com]
- 8. itwreagents.com [itwreagents.com]
- 9. msesupplies.com [msesupplies.com]
- 10. researchgate.net [researchgate.net]
- 11. Devarda's Alloy Method for Total Nitrogen Determination1 | Semantic Scholar [semanticscholar.org]
- 12. askfilo.com [askfilo.com]
- 13. Devarda's Alloy Method for Total Nitrogen Determination [agris.fao.org]
- 14. Nitrogen determination in sodium nitrate and fertilizer | Buchi.com [buchi.com]
- 15. scispace.com [scispace.com]
Performance comparison of hexamine dinitrate and guanidine nitrate as gas generants.
This guide provides a detailed performance comparison between hexamine dinitrate (HDN) and guanidine (B92328) nitrate (B79036) (GN) for gas generant applications. The information is intended for researchers and scientists in the fields of energetic materials and chemical engineering. The comparison covers key physicochemical properties and performance metrics, supported by experimental data and standard testing protocols.
Physicochemical Properties
Hexamine dinitrate and guanidine nitrate are both nitrogen-rich compounds, a key characteristic for effective gas generants. However, their physical and chemical properties exhibit significant differences that influence their suitability and application. Guanidine nitrate is a salt formed from guanidine and nitric acid, while hexamine dinitrate is the dinitrate salt of hexamethylenetetramine.[1][2][3]
| Property | Hexamine Dinitrate (HDN) | Guanidine Nitrate (GN) |
| Chemical Formula | C₆H₁₂N₄·2HNO₃ | CH₅N₃·HNO₃ |
| Molecular Weight | 266.22 g/mol | 122.08 g/mol [4] |
| Appearance | White crystalline solid | White crystalline powder/granules[1][4] |
| Melting Point | ~170.5 °C (with decomposition)[5][6] | 213 - 216 °C[1][4] |
| Density | Not specified in results | 1.436 g/cm³[4] |
| Hygroscopicity | Notably hygroscopic[3][5][6] | Soluble in water, less sensitive to moisture than ammonium (B1175870) nitrate[1][2] |
| Primary Application | Precursor for RDX synthesis[3][5][6][7] | Gas generant in automotive airbags, pyrotechnics[2][4][8] |
Performance Characteristics
The performance of a gas generant is defined by its thermal stability, gas yield, burn rate, and the nature of its combustion products. Guanidine nitrate is well-characterized in this regard due to its widespread use, particularly in automotive airbag systems.[2][9] Data for hexamine dinitrate as a primary gas generant is less common, as it is primarily valued as a chemical intermediate.[3][5]
| Performance Metric | Hexamine Dinitrate (HDN) | Guanidine Nitrate (GN) |
| Thermal Stability | Decomposes exothermically at ~174 °C and ~201 °C after melting.[5][6] | Moderately high decomposition temperature of 270 °C.[9] |
| Gas Yield | Not well-documented as a primary generant. | High gas output, up to 0.50 - 0.65 liters per gram.[9] |
| Burn Rate | Characterized as a "weak explosive"; burn rate data as a generant is not specified.[5][6] | Formulations with oxidizers (e.g., BCN) have burn rates tested over pressures from 6.9 to 27.6 MPa.[9][10] |
| Combustion Products | Main decomposition products include HNO₃ and hexamine.[5] Gaseous products include CO₂ and NO₂.[11] | Ideal decomposition yields H₂O, N₂, and C.[2] Formulations can produce toxic gases (CO, NH₃, NOx).[10][12] |
| Sensitivity | Data not available in search results. | Low impact sensitivity (50 N·m, no reaction) and low friction sensitivity (353 N, no reaction).[9] |
| Key Advantages | Effective precursor for RDX synthesis.[3] | High gas output, low flame temperature, well-established safety profile compared to alternatives.[2][9] |
| Key Disadvantages | Highly hygroscopic, limiting storage and application.[3][5][6] Lower thermal stability.[5] | Requires an oxidizer for complete and efficient combustion.[9] |
Experimental Protocols
The characterization of gas generant performance relies on a set of standardized experimental techniques to ensure data accuracy and reproducibility.
3.1 Thermal Stability Analysis: DSC and TGA Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for determining thermal stability.
-
Protocol: A small sample (typically 5-10 mg) of the material is placed in a crucible and heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (usually nitrogen).[5]
-
DSC: Measures the heat flow to or from the sample compared to a reference. It identifies melting points (endothermic peaks) and decomposition temperatures (exothermic peaks).[5] The DSC curve for HDN shows an endothermic peak at 170.5 °C (melting) followed by exothermic decomposition peaks.[5][6]
-
TGA: Measures the change in mass of the sample as a function of temperature. It reveals the onset of decomposition and the mass loss associated with gas generation.
3.2 Burn Rate Measurement: Strand Burner Test The linear burn rate is a critical parameter for predicting the gas generation rate.
-
Protocol: The gas generant composition is pressed into a cylindrical pellet or "strand".[9] The strand is often coated on its side with an inhibitor to ensure burning occurs only on the end surfaces. The strand is placed in a pressurized vessel (a strand burner) under a specific atmosphere (e.g., nitrogen) at a controlled pressure.[13] The sample is ignited, and the time it takes for the flame front to travel a known distance is measured to calculate the linear burn rate (r = l/Δt).[9] Tests are repeated at various pressures to determine the pressure exponent 'n' from Vieille's law (r = aPⁿ).[13]
3.3 Gas Yield and Product Analysis: Closed Bomb Calorimetry and Spectroscopy This method determines the quantity and composition of the gases produced.
-
Protocol: A known mass of the gas generant is ignited within a sealed, constant-volume vessel known as a closed bomb. The resulting pressure increase is measured, which allows for the calculation of the total moles of gas produced per gram of material. The gaseous products are then collected and analyzed using techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) to identify the chemical species produced during combustion.[10]
Visualized Workflows and Relationships
Experimental Workflow for Gas Generant Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of a potential gas generant material.
A typical experimental workflow for evaluating gas generants.
Logical Comparison of HDN and GN
This diagram provides a high-level comparison of the key attributes of Hexamine Dinitrate and Guanidine Nitrate for gas generant applications.
Key advantages and disadvantages of HDN vs. GN.
Conclusion
Based on the available data, Guanidine Nitrate is a significantly more viable and well-suited candidate for gas generant applications than Hexamine Dinitrate. Its established use in the automotive industry is supported by its favorable performance characteristics, including high gas yield, good thermal stability, and relatively low sensitivity.[2][9] Formulations containing guanidine nitrate are extensively studied to optimize burn rates and minimize toxic byproducts.[9][10]
Conversely, Hexamine Dinitrate 's primary value lies in its role as a chemical intermediate for the synthesis of RDX.[3][5][7] Its application as a gas generant is severely hindered by its hygroscopic nature, which complicates storage and handling, and its lower thermal stability compared to guanidine nitrate.[3][5][6] While it is an energetic material, there is a lack of comprehensive data supporting its performance as a primary gas generant. Therefore, for applications requiring reliable, stable, and high-performance gas generation, guanidine nitrate is the demonstrably superior alternative.
References
- 1. GUANIDINE NITRATE - Ataman Kimya [atamanchemicals.com]
- 2. Guanidine nitrate - Wikipedia [en.wikipedia.org]
- 3. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
- 4. Guanidine Nitrate Supplier | 506-93-4 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. researchgate.net [researchgate.net]
- 6. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 7. semanticscholar.org [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jes.or.jp [jes.or.jp]
A Comparative Analysis of Pyrotechnic Fuel Burn Rates: Hexamine Dinitrate in Context
For researchers, scientists, and drug development professionals, understanding the energetic properties of compounds is critical. In the realm of pyrotechnics, the burn rate of a fuel is a fundamental parameter dictating its suitability for various applications. This guide provides a comparative analysis of the burn rate of hexamine dinitrate against other common pyrotechnic fuels, supported by experimental data and detailed methodologies.
While hexamine dinitrate is recognized for its energetic properties and role as a precursor in the synthesis of high explosives like RDX, specific quantitative data on its linear burn rate as a standalone pyrotechnic fuel is not extensively available in the reviewed literature. Its combustion is often qualitatively described as a violent deflagration upon ignition. For a comprehensive comparison, this guide presents available burn rate data for established pyrotechnic fuels: nitrocellulose, black powder, and ammonium (B1175870) perchlorate (B79767) (AP) composite propellants. This allows for an indirect assessment of where hexamine dinitrate might fall on the spectrum of pyrotechnic fuel performance.
Comparative Burn Rate Data
The following table summarizes the linear burn rates of several key pyrotechnic fuels under specified conditions. It is important to note that burn rates are highly dependent on factors such as pressure, particle size, and the presence of additives.
| Pyrotechnic Fuel | Composition/Type | Pressure (MPa) | Burn Rate (mm/s) |
| Hexamine Dinitrate | Pure Compound | - | Data not readily available; qualitative descriptions suggest rapid deflagration. |
| Nitrocellulose | Pure (12.65% N) | 3.5 - 55.2 | Varies with pressure; exhibits a power-law dependence.[1] |
| Plasticized with NG/GAP | Ambient | Addition of plasticizers like nitroglycerin (NG) or glycidyl (B131873) azide (B81097) polymer (GAP) increases the linear burn rate compared to neat nitrocellulose.[2] | |
| Black Powder | Standard (Potassium Nitrate, Charcoal, Sulfur) | Atmospheric | Approximately 3-10 mm/s, but highly dependent on density and grain size.[3] |
| 0.1 - 40+ | Burn rate increases significantly with pressure.[4] | ||
| Ammonium Perchlorate (AP) Composite Propellant | AP/HTPB | 1 - 7 | Burn rate is influenced by AP particle size and content; finer particles generally lead to higher burn rates.[5] |
| AP/HTPB/Al | 6 - 9 | High burning rate formulations can achieve ~20 mm/s.[6] |
Experimental Protocols for Burn Rate Determination
The accurate measurement of pyrotechnic burn rates relies on standardized experimental procedures. Two common methods are the strand burner test and the closed bomb test.
Strand Burner Method
The strand burner, or Crawford bomb, is a widely used apparatus for measuring the linear burn rate of solid propellants at constant pressure.[7][8]
Methodology:
-
Sample Preparation: The pyrotechnic composition is pressed into a cylindrical or rectangular "strand" of known dimensions. The strand is often coated on its sides with an inhibitor to ensure that burning proceeds linearly along its length.
-
Instrumentation: Fine fuse wires or thermocouples are embedded in the strand at precise, measured intervals.[7]
-
Test Execution: The strand is placed within a pressurized vessel (the "bomb"), which is typically filled with an inert gas like nitrogen to the desired test pressure. The top of the strand is ignited using a hot wire.
-
Data Acquisition: As the flame front travels down the strand, it severs the embedded wires or is detected by the thermocouples. The time intervals between these events are recorded electronically.
-
Calculation: The linear burn rate is calculated by dividing the known distance between the sensors by the measured time interval. Multiple tests are conducted at various pressures to establish the pressure-dependent burn rate relationship.
Closed Bomb Test
The closed bomb test is used to determine the burning characteristics of propellants in a constant volume environment, providing data over a range of pressures in a single experiment.[9]
Methodology:
-
Sample Placement: A known mass of the propellant in its granular or grain form is placed inside a sealed, high-strength pressure vessel of a fixed volume.
-
Ignition: The propellant is ignited, typically with an electric igniter.
-
Pressure Measurement: As the propellant burns, the evolving gases cause the pressure inside the bomb to rise. A pressure transducer continuously records the pressure-time history of the event.
-
Data Analysis: The rate of pressure rise (dP/dt) is a function of the propellant's burn rate. By applying thermodynamic principles and the known geometric properties of the propellant grains, the linear burn rate as a function of pressure can be derived from the pressure-time data.[9]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the burn rate of a pyrotechnic fuel using the strand burner method.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Burning Velocities of Pyrotechnic Compositions: Effects of Composition and Granulometry | MDPI [mdpi.com]
- 3. Pyrotechnic Burn Rate Measurements: Strand Testing | Semantic Scholar [semanticscholar.org]
- 4. Hexamine | PyroData [pyrodata.com]
- 5. researchgate.net [researchgate.net]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Thermal Stability of Hexamine Dinitrate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of hexamine dinitrate (HDN) and its key derivatives, supported by experimental data. Understanding the thermal properties of these energetic materials is crucial for safe handling, storage, and application development.
Data Presentation: Thermal Properties
The following table summarizes the key thermal stability parameters for hexamine dinitrate and its derivatives, as determined by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Compound Name | Abbreviation | Melting Point (°C) | Decomposition Peak (°C) | Notes |
| Hexamine Dinitrate | HDN | ~170.5 | 174.0 and 200.5 (exothermic peaks) | An initial endothermic peak corresponds to melting, followed by two exothermic decomposition peaks. |
| Dinitrosopentamethylenetetramine | DPT | 200-210 (with decomposition) | Starts just above melting point | The decomposition is highly exothermic. The presence of acidic materials can lower the decomposition temperature. |
| Cyclotrimethylenetrinitramine | RDX | ~204-205 | ~236-240 | An endothermic peak at ~205°C is attributed to melting, followed by a strong exothermic decomposition peak. |
| 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane | DPT | 222.0–223.0 and 204.0–205.0 (two crystal forms) | 197.9 | The heat of liberation is reported to be 146.50 ± 25.11 kJ mol⁻¹. |
Experimental Protocols
The following is a generalized methodology for determining the thermal stability of hexamine dinitrate and its derivatives using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and decomposition temperatures, and to characterize the thermal transitions (endothermic and exothermic events) of the material.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum crucible.
-
Instrument Setup: The crucible is hermetically sealed and placed in the DSC sample holder. An empty, sealed aluminum crucible is used as a reference.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range relevant to the expected transitions (e.g., from room temperature to 300 °C).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas such as nitrogen, with a constant purge rate.
-
-
Data Analysis: The heat flow to the sample is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified as peaks on the resulting DSC curve. The peak temperatures and the area under the peaks (enthalpy change) are calculated.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature, which indicates thermal decomposition and the formation of volatile products.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The pan is placed on the TGA's microbalance.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) through a defined temperature range.
-
Atmosphere: The analysis is performed under a specific atmosphere (e.g., nitrogen or air) with a constant flow rate.
-
-
Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve shows the percentage of weight loss versus temperature, from which the onset and completion temperatures of decomposition can be determined.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the thermal analysis of energetic materials like hexamine dinitrate and its derivatives.
Caption: Experimental Workflow for Thermal Stability Analysis.
Quantifying Impurities in Hexamine Dinitrate: A Comparative Guide to Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of hexamine dinitrate, a key intermediate in the synthesis of various energetic materials, is critical to ensuring the safety, stability, and performance of the final products. Chromatographic techniques are indispensable for the accurate quantification of process-related impurities and degradation products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) for the comprehensive analysis of impurities in hexamine dinitrate, supported by experimental data and detailed protocols.
Comparison of Chromatographic Methods
The selection of an appropriate chromatographic technique depends on the physicochemical properties of the impurities of interest. A multi-pronged approach utilizing HPLC, GC, and IC is often necessary for a complete impurity profile.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ion Chromatography (IC) |
| Primary Application | Quantification of the active pharmaceutical ingredient (API), non-volatile organic impurities (e.g., unreacted starting materials, intermediates, and degradation products), and some inorganic impurities. | Analysis of volatile and semi-volatile organic impurities, such as residual solvents and certain degradation products. Also suitable for the analysis of volatile amines after derivatization. | Determination of inorganic anions and cations (e.g., nitrate, nitrite, ammonium) and low molecular weight organic acids. |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | A subset of HPLC that uses ion-exchange resins to separate ions based on their charge. |
| Common Detectors | UV-Visible (UV-Vis), Mass Spectrometry (MS), Refractive Index (RI) | Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD) | Conductivity Detector, Electrochemical Detector |
| Strengths | Versatile for a wide range of organic molecules. High resolution and sensitivity, particularly with MS detection. Non-destructive, allowing for fraction collection. | Excellent for separating complex mixtures of volatile compounds. High sensitivity, especially with an ECD for electrophilic compounds. | Highly sensitive and selective for ionic species. Can simultaneously analyze multiple anions or cations. |
| Limitations | Not suitable for highly volatile compounds. May require derivatization for compounds lacking a chromophore for UV detection. | Limited to thermally stable and volatile compounds. Derivatization is often required for polar compounds. | Limited to ionic or ionizable compounds. |
Quantitative Data Summary
The following tables summarize the quantitative performance of various chromatographic methods for the analysis of potential impurities in hexamine dinitrate.
Table 1: HPLC Methods for Organic Impurities
| Impurity | Method | Column | Mobile Phase | Detector | LOD | LOQ | Linearity (R²) | Reference |
| Hexamine | LC-MS | Partisil 10 SCX (250 x 4.6 mm, 10 µm) | 10 mM Ammonium (B1175870) Acetate (B1210297):Methanol (B129727) (80:20 v/v) | MS | 0.75 ppm | 2.26 ppm | 0.9984 | [1] |
| Nitrosamines (General) | HPLC-UV | Cogent BDC18 (150 x 4.6 mm, 4 µm) | Gradient of Water + 0.1% Formic Acid and Acetonitrile + 0.1% Formic Acid | UV | Analyte dependent | Analyte dependent | >0.99 | [2] |
| Hexamine (as derivative) | HPLC-UV | Not specified | Not specified | UV | - | - | >0.99 | [1] |
Table 2: GC-MS Methods for Volatile and Semi-Volatile Impurities
| Impurity | Method | Column | Carrier Gas | Detector | LOD | LOQ | Linearity (R²) | Reference |
| Hexamine | GC-MS | MXT-1 | Helium | MS | 0.05 µg/mL | 0.15 µg/mL | 0.9996 | [3] |
| Nitrosamines (NDMA, NDEA) | GC-MS | Not specified | Helium | MS | NDEA: 0.003 µg/g | NDMA: 0.015 µg/g | >0.99 | [4] |
| Hexylenediamine (as derivative) | GC-ECD | Not specified | Not specified | ECD | Low detection limit | - | - |
Table 3: Ion Chromatography Methods for Inorganic Impurities
| Impurity | Method | Column | Eluent | Detector | LOD | LOQ | Linearity (R²) | Reference |
| Anions (Nitrate, Nitrite, etc.) | Suppressed IC | Dionex AS20 | Potassium Hydroxide | Conductivity | 2-27.4 ppb | - | >0.9889 | |
| Cations (Ammonium, etc.) | Non-suppressed IC | Dionex SCS 1 | Oxalic Acid/Acetonitrile | Conductivity | 13-115 ppb | - | >0.9889 |
Experimental Protocols
HPLC-MS for the Quantification of Unreacted Hexamine
This method is suitable for the determination of residual hexamine in hexamine dinitrate.
-
Instrumentation: HPLC system coupled with a mass spectrometer (e.g., Agilent 1100 series).[5]
-
Column: Partisil 10 SCX, 250 mm x 4.6 mm, 10 µm particle size.[1]
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer and methanol (80:20, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.[1]
-
MS Detector Settings:
-
Sample Preparation: Accurately weigh the hexamine dinitrate sample and dissolve in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Quantification: Create a calibration curve using certified reference standards of hexamine. The concentration of hexamine in the sample is determined by comparing its peak area to the calibration curve.
GC-MS for the Analysis of Volatile Impurities
This method can be adapted for the analysis of various volatile and semi-volatile impurities, including residual solvents and potential degradation products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: MXT-1 or a similar non-polar capillary column.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[4][7]
-
Oven Temperature Program:
-
Initial temperature: 60°C (hold for 1 min).
-
Ramp to 200°C at 10°C/min (hold for 2 min).
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Detector Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation: Dissolve a known amount of hexamine dinitrate in a suitable solvent (e.g., methanol, dichloromethane). For trace analysis, headspace GC-MS might be employed.[8]
-
Quantification: Use an internal standard method for accurate quantification. Create calibration curves for each target impurity.
Ion Chromatography for Inorganic Ions
This method is designed for the simultaneous determination of various inorganic anions and cations.
-
Instrumentation: Ion chromatograph with a conductivity detector.
-
Anion Analysis:
-
Column: Dionex AS20 or equivalent.
-
Eluent: A gradient of potassium hydroxide.
-
Suppressor: Anion self-regenerating suppressor.
-
-
Cation Analysis:
-
Column: Dionex SCS 1 or equivalent.
-
Eluent: Isocratic elution with oxalic acid and acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve the hexamine dinitrate sample in deionized water. Filter the solution through a 0.45 µm ion chromatography certified filter.
-
Quantification: Prepare multi-element calibration standards from certified stock solutions.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for impurity quantification and a potential degradation pathway for hexamine dinitrate.
Caption: General workflow for the quantification of impurities in hexamine dinitrate.
Caption: Potential sources of impurities in hexamine dinitrate.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. hplc.eu [hplc.eu]
- 3. Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Hexamine Dinitrate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical methods for the quantitative analysis of hexamine dinitrate: High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration. The selection of an appropriate analytical method is critical for ensuring the quality, stability, and safety of pharmaceutical products and energetic materials. This document outlines the experimental protocols and summarizes key performance data to aid in the selection and cross-validation of these analytical techniques.
Comparison of Analytical Method Performance
The selection of an analytical method depends on various factors, including the required sensitivity, specificity, accuracy, precision, and the nature of the sample matrix. Below is a summary of the quantitative performance characteristics of HPLC and Titration for the analysis of hexamine and related compounds. It is important to note that while specific data for hexamine dinitrate is limited in publicly available literature, the data presented for hexamine provides a strong indication of the expected performance for its dinitrate salt.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration |
| Principle | Separation based on partitioning between a mobile and stationary phase, followed by detection. | Neutralization reaction between the acidic nitrate (B79036) groups of the analyte and a basic titrant. |
| Limit of Detection (LOD) | 0.75 ppm (for hexamine as an impurity by LC-MS)[1] | Generally higher than HPLC, not typically determined for assay titrations.[2] |
| Limit of Quantitation (LOQ) | 2.26 ppm (for hexamine as an impurity by LC-MS)[1] | The smallest amount that can be titrated with a relative standard deviation (RSD) of ≤ 0.3%.[2] |
| Linearity (Range) | 1.0 - 100 µg/mL (for hexamine)[3] | Typically assessed by plotting titrant consumption against sample size (R² > 0.995 is recommended).[2][4] |
| Accuracy (% Recovery) | 81.9% to 110.5% (for hexamine as an impurity)[1] | Recommended not to deviate from the true value by more than 0.3%.[2] |
| Precision (% RSD) | < 7% (intra-day and inter-day for hexamine) | Recommended not to be greater than 0.3%.[2] |
| Specificity | High; can separate hexamine dinitrate from impurities and degradation products. | Lower; susceptible to interference from other acidic or basic compounds in the sample. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide step-by-step protocols for the analysis of hexamine dinitrate using HPLC and acid-base titration.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of hexamine dinitrate and can be adapted to monitor its conversion to other compounds like Dinitro Pentamethylene Tetramine (DPT).[5]
1. Instrumentation:
-
Agilent 1100 series HPLC system or equivalent.[5]
-
Liquid Chromatography/Mass Spectrometry (LC/MS) detector for enhanced specificity and sensitivity.[6]
2. Chromatographic Conditions:
-
Column: Zorbax SB-C18, 4.6 x 250 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of 43% 1 mM acetic acid solution and 57% methanol.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer or Mass Spectrometer.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Sample Preparation:
-
Accurately weigh a suitable amount of the hexamine dinitrate sample.
-
Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the instrument.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the hexamine dinitrate peak based on its retention time and peak area compared to a standard of known concentration.
Acid-Base Titration Method
This classical method can be used to determine the nitric acid content of crude hexamine dinitrate samples, providing an indirect measure of purity.
1. Reagents and Equipment:
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein (B1677637) indicator solution.
-
Burette, 50 mL, Class A.
-
Erlenmeyer flask, 250 mL.
-
Analytical balance.
2. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the crude hexamine dinitrate sample.
-
Dissolve the sample in 100 mL of deionized water in an Erlenmeyer flask.
3. Titration Procedure:
-
Add 2-3 drops of phenolphthalein indicator to the sample solution.
-
Titrate the solution with the standardized 0.1 N NaOH solution until a permanent pink color is observed.
-
Record the volume of NaOH solution consumed.
4. Calculation:
-
The percentage of nitric acid in the sample can be calculated using the following formula:
Where:
-
V = Volume of NaOH solution used (mL)
-
N = Normality of the NaOH solution
-
MW = Molecular weight of Nitric Acid (63.01 g/mol )
-
W = Weight of the sample (g)
-
Visualizing the Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for both the HPLC and Titration methods.
Caption: Experimental workflow for the HPLC analysis of hexamine dinitrate.
Caption: Experimental workflow for the acid-base titration of hexamine dinitrate.
References
Comparative Analysis of Explosive Performance: Hexamine Dinitrate vs. TNT
This guide provides a detailed, objective comparison of the explosive properties of Hexamine Dinitrate (HDN) and Trinitrotoluene (TNT). The information is intended for researchers, scientists, and professionals in drug development and materials science, presenting key performance metrics, the experimental methods used to obtain them, and the chemical pathways governing their explosive nature.
Quantitative Data Comparison
The explosive power and physical characteristics of Hexamine Dinitrate and TNT are summarized below. TNT serves as the standard reference point for explosive strength, with a Relative Effectiveness (RE) factor defined as 1.00.[1][2]
| Property | Hexamine Dinitrate (HDN) | Trinitrotoluene (TNT) |
| Appearance | White crystalline powder[3] | Pale yellow solid (crystals or flakes)[4][5] |
| Density | 1.30 g/cm³[6][7] | 1.654 g/cm³[5][8] |
| Velocity of Detonation (VoD) | 5,070 m/s[6][7] | 6,900 - 6,950 m/s[9][10] |
| Relative Effectiveness (RE) Factor | 0.60[6][7] | 1.00 (by definition)[2][11] |
| Melting Point | 170.5 °C (Decomposes at 174 °C)[12][13] | 80 - 82 °C[4] |
| Explosion Temperature | ~174 °C[12][13] | 240 °C[4][5] |
| Key Characteristics | Hygroscopic (absorbs moisture); primarily used as a precursor for RDX synthesis.[12][14] | Insensitive to shock and friction; can be melt-cast; does not absorb water.[4][15] |
Experimental Protocols
The data presented in this guide are derived from standardized experimental procedures designed to quantify the performance of energetic materials.
1. Determination of Velocity of Detonation (VoD)
The Velocity of Detonation is the speed at which a detonation wave propagates through an explosive. It is a critical measure of an explosive's performance, particularly its brisance or shattering effect.[10][16]
-
Objective: To directly measure the speed of the shock wave front within a cylindrical charge of the explosive material.
-
Methodology:
-
Sample Preparation: The explosive material is pressed into a cylindrical charge of a specific diameter and density. These parameters are critical as they significantly influence the detonation velocity.[9][17]
-
Initiation: The charge is initiated at one end using a detonator to ensure a stable detonation wave is established.
-
Measurement:
-
High-Speed Photography: A technique like the Buxton rotating-mirror camera is used to capture the detonation event over time.[9] This provides a direct visual record of the wave's progression along the charge.
-
Electronic Probes: Ionization or fiber optic probes are placed at precise, known intervals along the length of the explosive column. As the detonation wave passes each probe, it generates an electrical or light signal.
-
-
Calculation: The time difference between the signals from consecutive probes is recorded. The VoD is calculated by dividing the known distance between the probes by this measured time interval.
-
-
Critical Factors: The charge diameter and loading density must be sufficient to achieve a stable, maximum detonation velocity.[10][17] Below a certain "boundary diameter," a stable detonation may not propagate.[9]
2. Determination of Relative Effectiveness (RE) Factor
The RE factor quantifies the demolition power of an explosive relative to TNT.[7][11] It is a practical measure used to substitute different explosives in engineering calculations.[18]
-
Objective: To compare the blast effect of a given mass of an explosive to the effect produced by the same mass of TNT.
-
Methodology (Blast Pressure Measurement):
-
Charge Preparation: A precise mass of the test explosive (e.g., 1 kg of Hexamine Dinitrate) is prepared. A separate, identical mass of TNT is also prepared as the reference standard.
-
Test Arena: The test is conducted in a controlled environment. Pressure sensors (transducers) are placed at various known distances from the detonation point.
-
Detonation: The test explosive charge is detonated. The peak overpressure and impulse of the resulting blast wave are recorded by the sensors.
-
Reference Detonation: The procedure is repeated with the TNT charge under identical conditions.
-
Calculation: The RE factor is calculated as the ratio of the effect produced by the test explosive to the effect produced by TNT.[18] For example, if the peak overpressure from the test explosive is compared to that of TNT, the ratio provides a measure of their relative effectiveness.
-
-
Alternative Methods: Other methods, such as the Gurney method (measuring the velocity imparted to a surrounding metal casing) or historical thermochemical calculations like the Berthelot method, can also be used to estimate explosive output.[18]
Visualizations
Decomposition Pathways and Experimental Workflow
The following diagrams illustrate the chemical logic of explosive decomposition and a typical experimental workflow for characterizing these materials.
Caption: Chemical pathways for TNT decomposition and HDN synthesis/decomposition.
Caption: Standard experimental workflow for explosive characterization.
References
- 1. reddit.com [reddit.com]
- 2. refactortactical.com [refactortactical.com]
- 3. youtube.com [youtube.com]
- 4. Trinitrotoluene (TNT) | Britannica [britannica.com]
- 5. Trinitrotoluene Properties, Uses & Preparation | Study.com [study.com]
- 6. scribd.com [scribd.com]
- 7. Client Challenge [military-history.fandom.com]
- 8. Trinitrotoluene [chemeurope.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 11. TNT equivalent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 14. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
- 15. TNT - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. ndia.dtic.mil [ndia.dtic.mil]
A comparative review of different synthesis routes for hexamine dinitrate.
Hexamine dinitrate, a key intermediate in the synthesis of various energetic materials, is primarily synthesized through the direct nitration of hexamine. While the fundamental reaction pathway remains consistent, variations in reaction conditions and methodologies can significantly impact the yield and purity of the product. This guide provides a comparative analysis of the prevalent synthesis route, detailing experimental protocols and performance data to aid researchers and professionals in drug development and materials science.
Synthesis Pathway Overview
The synthesis of hexamine dinitrate involves the reaction of hexamine (hexamethylenetetramine) with nitric acid. This acid-base reaction results in the formation of the dinitrate salt of hexamine. The reaction is exothermic and requires careful temperature control to ensure high yield and prevent the formation of byproducts.
Comparative Analysis of Synthesis Protocols
The following table summarizes quantitative data from various reported methodologies for the synthesis of hexamine dinitrate. The primary route involves the controlled addition of a hexamine solution to nitric acid.
| Parameter | Route 1 | Route 2 | Route 3 |
| Starting Materials | Hexamine, Distilled Water, Nitric Acid (65%) | Hexamine, Distilled Water, Nitric Acid (70%) | Hexamine, Distilled Water, Nitric Acid |
| Reaction Temperature | < 15 °C[1][2][3] | 15 °C[4] | 0 °C |
| Reported Yield | High[1][2][3] | ~89%[4] | Not specified |
| Post-reaction Cooling | Not specified | 5 °C[4] | Not specified |
| Product Isolation | Not specified | Vacuum filtration[4] | Vacuum filtration |
| Washing | Not specified | Not specified | Chilled acetone |
Experimental Protocols
Below are detailed methodologies for the synthesis of hexamine dinitrate, based on established laboratory procedures.
Experimental Protocol 1: Controlled Addition at 15°C[4]
-
Preparation of Hexamine Solution: Dissolve 10g (0.07 mol) of hexamine in 17.5 mL of distilled water.
-
Reaction Setup: Place 11.75 mL (0.261 mol) of nitric acid (mass density = 1.4 g/mL) in a reaction vessel equipped with a stirrer and a cooling bath.
-
Nitration: Add the hexamine solution dropwise to the nitric acid. The rate of addition should be controlled to maintain the reaction temperature at 15°C.
-
Crystallization: After the addition is complete, cool the mixture to 5°C to facilitate the precipitation of hexamine dinitrate.
-
Isolation and Drying: Separate the product from the reaction mixture using a vacuum pump and dry it in a vacuum oven. An average yield of approximately 89% has been reported with this method.[4]
Experimental Protocol 2: Synthesis at Temperatures Below 15°C[1][3][5]
-
Reaction Conditions: The synthesis is performed by reacting hexamethylenetetramine with 65% nitric acid at a temperature not exceeding 15.0 °C.[1] Careful monitoring of the temperature is crucial due to the exothermic nature of the reaction to ensure a high product yield.[1]
-
Characterization: The resulting hexamine dinitrate can be characterized by various spectroscopic and analytical techniques, including FTIR, 1H NMR, Scanning Electron Microscopy (SEM), and Liquid Chromatography/Mass Spectrometry (LC/MS).[3] Thermal characteristics can be determined by DSC and TG/DTA.[3]
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Experimental workflow for hexamine dinitrate synthesis.
Signaling Pathway of Synthesis
The chemical transformation from hexamine to hexamine dinitrate is a direct acid-base reaction followed by salt formation.
Caption: Reaction pathway for hexamine dinitrate formation.
Concluding Remarks
The synthesis of hexamine dinitrate via direct nitration of hexamine is a well-established and efficient method. The key to achieving high yields and purity lies in the meticulous control of the reaction temperature, owing to the exothermic nature of the nitration process. While the fundamental route is consistent across the literature, slight variations in nitric acid concentration and reaction temperature can be optimized to suit specific laboratory or industrial requirements. The provided protocols and comparative data serve as a valuable resource for researchers in the field of energetic materials and synthetic chemistry.
References
A Comparative Guide to Hexamine Determination: A Validated GC-MS Method and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of hexamine is critical in various applications, from ensuring food safety to quality control in pharmaceuticals. This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for hexamine determination against other analytical techniques, supported by experimental data and detailed protocols.
This publication outlines a robust GC-MS method, offering high sensitivity and specificity for the direct determination of hexamine. In addition, it presents a comparative analysis with alternative methods such as High-Performance Liquid Chromatography (HPLC), spectrophotometry, and spectrofluorimetry, providing a comprehensive overview for selecting the most suitable technique for specific analytical needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for hexamine determination is often dictated by factors such as sensitivity, precision, and the complexity of the sample matrix. The following tables summarize the quantitative performance of the validated GC-MS method alongside alternative techniques.
Table 1: Performance Characteristics of the Validated GC-MS Method for Hexamine Determination in Food Samples. [1][2][3]
| Parameter | Performance |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r) | 0.9996 |
| Recoveries | 91.7% - 115.2% |
| Intra-day Precision (RSD%) | < 7% |
| Inter-day Precision (RSD%) | < 7% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Table 2: Comparison of Linearity Ranges for Alternative Hexamine Determination Methods.
| Method | Linearity Range |
| HPLC[4] | 0.02 - 0.35 µg/mL |
| Spectrophotometry[4] | 10 - 150 µg/mL |
| Spectrofluorimetry[4] | 3 - 30.5 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the validated GC-MS method and a common alternative, HPLC.
Validated GC-MS Method Protocol[3]
1. Sample Preparation and Extraction:
-
Weigh 5 g of a ground sample into a 50-mL volumetric flask.
-
Add methanol (B129727) to the flask to a final volume of 50 mL.
-
Homogenize the mixture for 10 minutes at 20,000 rpm.
-
Extract the hexamine from the mixture in an ultrasonic bath for 10 minutes.
-
Centrifuge the mixture at 4,000 x g for 10 minutes.
-
Transfer 10 mL of the supernatant into a 50-mL conical tube.
-
Filter the sample solution through a 0.45-µm membrane syringe filter.
-
The filtrate is then directly injected into the GC-MS system.
2. Chromatographic Conditions:
-
Instrument: Shimadzu GC-2010 gas chromatograph coupled with a GCMS-QP2010Plus mass selective detector.
-
Column: Restek MXT-1 (30 m x 0.18 mm, 0.6 µm) capillary column.
-
Carrier Gas: Ultra-high purity helium at a flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 10 min.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 min.
-
-
Injector Temperature: 300°C.
-
Injection Volume: 1 µL in split mode (1/10).
-
Interface Temperature: 200°C.
-
MS Detection: Selected Ion Monitoring (SIM) of ions with m/z = 42 and 140.
-
Ionization Energy: 70 eV.
Alternative Method: HPLC Protocol[4]
1. Derivatization:
-
Mix serial concentrations of hexamine or the sample with 0.5 ml of 4% (v/v) acetyl acetone (B3395972) in n-propanol in 2.0 ml of sodium phosphate (B84403) buffer (0.1 M, pH 6.0).
-
Heat the mixture in an oil bath at 100°C for 60 minutes to form a stable yellow-colored derivative, 3,5-diacetyl-1,4-dihydrolutidine.
2. Chromatographic Conditions:
-
Column: Kya tech HIQ Sil C18 reversed-phase column (4.6 mm x 250 mm).
-
Mobile Phase Flow Rate: 1 ml/min.
-
Detection: UV-Vis detector.
Experimental Workflow and Method Validation
The validation of an analytical method is a systematic process to ensure its reliability and suitability for its intended purpose. The following diagram illustrates the key stages involved in the validation of the GC-MS method for hexamine determination.
Caption: Workflow for the validation of the GC-MS method for hexamine determination.
Concluding Remarks
The validated GC-MS method provides a highly sensitive and reliable approach for the direct determination of hexamine, particularly in complex matrices like food products. While other methods such as HPLC offer viable alternatives, the choice of method should be guided by the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in making an informed decision for their analytical needs.
References
- 1. Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijpsonline.com [ijpsonline.com]
Inter-laboratory Comparison of Hexamine Dinitrate Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key characterization parameters for hexamine dinitrate (HDN), a significant intermediate in the synthesis of various energetic materials.[1][2][3] Due to its hygroscopic nature and role as a precursor, consistent and reproducible characterization is crucial for ensuring quality and predicting performance in subsequent applications.[2][4] This document summarizes quantitative data from various studies, details common experimental protocols, and outlines a workflow for conducting inter-laboratory comparisons to standardize its characterization.
Data Presentation: Key Characterization Parameters
The following tables summarize key quantitative data for hexamine dinitrate from various sources. It is important to note that direct inter-laboratory comparison data is not widely published; therefore, this data is compiled from individual studies.
| Parameter | Reported Value | Analytical Method | Source |
| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC) | Vulcanchem[1] |
| Melting Point | 170.5 °C | Differential Scanning Calorimetry (DSC) | ResearchGate[2] |
| Decomposition Exotherm 1 | 174.0 °C | Differential Scanning Calorimetry (DSC) | ResearchGate[2] |
| Decomposition Exotherm 2 | 200.5 °C | Differential Scanning Calorimetry (DSC) | ResearchGate[2] |
| Molecular Formula | C₆H₁₄N₆O₆ | - | PubChem[5] |
| Molecular Weight | 266.21 g/mol | Computed | PubChem[5] |
| Synthesis Parameter | Reported Value | Conditions | Source |
| Typical Yield (from hexamine) | ~89% | Controlled nitration with nitric acid | Vulcanchem[1], IJITEE[6] |
| Synthesis Temperature | < 15 °C | Reaction of hexamine with nitric acid | ResearchGate[2][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of characterization results. Below are protocols for key analytical techniques applied to hexamine dinitrate.
1. Purity Determination via High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of hexamine dinitrate and monitor its conversion to subsequent products.[1]
-
Instrumentation: An Agilent 1100 series HPLC system or equivalent.[1]
-
Mobile Phase: A suitable solvent system, often a mixture of water and an organic solvent like acetonitrile, to achieve good separation.
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: UV detector set at an appropriate wavelength to detect hexamine dinitrate.
-
Procedure:
-
Prepare standard solutions of known concentrations of hexamine dinitrate.
-
Dissolve a precisely weighed sample of the hexamine dinitrate to be tested in the mobile phase.
-
Inject the standard solutions to create a calibration curve.
-
Inject the sample solution.
-
The purity is determined by comparing the peak area of the sample to the calibration curve.[1]
-
2. Thermal Characterization using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and decomposition temperatures of hexamine dinitrate.[2][4]
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small, precisely weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan and hermetically sealed.
-
Procedure:
3. Structural Confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the hexamine dinitrate molecule and confirm its structure.[2]
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.
-
Procedure:
-
The sample is scanned with infrared radiation over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
-
4. Morphological Analysis using Scanning Electron Microscopy (SEM)
-
Objective: To examine the crystal morphology and particle size of hexamine dinitrate.[2]
-
Instrumentation: A scanning electron microscope.
-
Sample Preparation: The sample is mounted on a stub using conductive tape and sputter-coated with a conductive material (e.g., gold) to prevent charging.
-
Procedure:
-
The prepared sample is placed in the SEM chamber under vacuum.
-
A focused beam of electrons is scanned across the sample surface.
-
The resulting images provide high-resolution information about the surface topography of the crystals.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and the data analysis process.
Caption: Experimental workflow for an inter-laboratory comparison of hexamine dinitrate.
Caption: Logical pathway for data analysis in a comparative study.
References
- 1. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process | Semantic Scholar [semanticscholar.org]
- 4. Hexamethylenetetramine Dinitrate (HDN): The Precursor for RDX Production by Bachmann Process [open.metu.edu.tr]
- 5. Hexamethylene tetramine dinitrate | C6H14N6O6 | CID 20154711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijitee.org [ijitee.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling Hexamine Dinitrate
Hexamine dinitrate, a key intermediate in the synthesis of energetic materials like RDX, requires stringent safety protocols due to its potentially explosive nature and hazardous properties.[1][2][3][4] Adherence to proper personal protective equipment (PPE) usage, operational procedures, and disposal methods is critical for the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are the last line of defense against exposure. Based on the hazardous nature of hexamine and its derivatives, the following PPE is recommended.[5][6][7][8][9]
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for damage before each use. Change gloves regularly, especially if contact with the substance is known or suspected.[10][11] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. Standard safety glasses are insufficient.[10] |
| Skin and Body Protection | A flame-resistant lab coat or coveralls should be worn.[10] For large-scale operations or in case of a significant spill, a fully encapsulated chemical- and vapor-protective suit may be necessary.[12][13] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[10] If ventilation is inadequate or exposure limits may be exceeded, wear a NIOSH-approved respirator.[5][6] For major spills, a self-contained breathing apparatus (SCBA) is required.[12] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with hexamine dinitrate. The following procedural steps should be followed to minimize risks.
1. Preparation and Precautionary Measures:
-
Review Safety Data Sheets (SDS): Before any handling, thoroughly review the SDS for hexamine and related nitrated compounds to understand the specific hazards.[10]
-
Ensure Proper Ventilation: All work with hexamine dinitrate should be conducted in a properly functioning chemical fume hood.[10]
-
Assemble PPE: Have all necessary PPE readily available and ensure it is in good condition before starting any procedure.[10]
-
Emergency Preparedness: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure a spill kit appropriate for flammable and reactive solids is accessible.[10]
-
Eliminate Ignition Sources: Keep the work area free of heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[5][6][10]
-
Grounding and Bonding: To prevent static discharge, ground and bond all containers and receiving equipment.[5][10]
2. Handling Procedures:
-
Controlled Environment: The synthesis of hexamine dinitrate involves the controlled nitration of hexamine, typically at temperatures around 15°C, followed by cooling.[1][2] Careful temperature control is crucial to prevent runaway reactions.
-
Avoid Dust Formation: Handle hexamine dinitrate in a manner that minimizes the generation of dust, as fine dust can form explosive mixtures with air.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as this can lead to hazardous reactions.[7][9]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[10]
-
Container Management: Keep containers tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials.[8][10]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands again after removing all PPE.[10]
Disposal Plan
Wastes from explosive manufacturing processes are classified as hazardous.[14] Generators of these wastes must adhere to EPA regulations for treatment, storage, and disposal.[14]
-
Waste Collection: Collect waste hexamine dinitrate and contaminated materials in designated, labeled, and sealed containers.
-
Authorized Disposal: Dispose of contents and containers through an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[5][6]
-
Treatment Methods: Acceptable disposal methods for related compounds like HMX and RDX include rotary kiln or fluidized bed incineration.[14][15] Wastewater treatment may involve activated charcoal filtration, photolytic degradation, and biodegradation.[14]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of hexamine dinitrate.
References
- 1. hexamine dinitrate (18423-21-7) for sale [vulcanchem.com]
- 2. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. RDX - Wikipedia [en.wikipedia.org]
- 5. interatlaschemical.com [interatlaschemical.com]
- 6. redox.com [redox.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.fi [fishersci.fi]
- 10. benchchem.com [benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. epa.gov [epa.gov]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for RDX - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
